Product packaging for 3,5-Bis(benzyloxy)picolinonitrile(Cat. No.:CAS No. 1000025-92-2)

3,5-Bis(benzyloxy)picolinonitrile

Cat. No.: B1442449
CAS No.: 1000025-92-2
M. Wt: 316.4 g/mol
InChI Key: QBEIDMMMZMELLF-UHFFFAOYSA-N
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Description

3,5-Bis(benzyloxy)picolinonitrile (CAS 1000025-92-2) is a specialized organic compound with a molecular weight of 316.4 g/mol and the molecular formula C₂₀H₁₆N₂O₂ . This compound features a picolinonitrile core, a privileged scaffold in modern medicinal chemistry, which is strategically substituted with benzyloxy groups at the 3 and 5 positions . Its well-defined structure and high purity make it a valuable and versatile building block for synthetic organic chemistry, particularly in the construction of complex molecular architectures for pharmaceutical and agrochemical research . The strategic importance of this compound lies in its dual functionality. The nitrile group (-C≡N) serves as a versatile chemical handle that can be transformed into other functional groups, such as carboxylic acids or primary amines, providing a gateway to a wide array of nitrogen-containing heterocycles . Simultaneously, the two benzyloxy groups act as robust protecting groups for hydroxyl functions; they are stable under a broad range of acidic and basic reaction conditions but can be cleanly removed via catalytic hydrogenolysis to unmask phenolic OH groups in later synthesis stages . This combination of a reactive nitrile and protected hydroxyls on a pyridine ring makes this compound a key precursor for generating more elaborate and functionally diverse molecules, including potential kinase inhibitors and other bioactive compounds . Researchers value this compound for its application in heterocyclic chemistry as a core intermediate. It is typically characterized by its high stability under standard laboratory conditions and enhanced solubility in common organic solvents, which facilitates further chemical modifications . The product is offered for research use only and is not intended for diagnostic or therapeutic applications .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H16N2O2 B1442449 3,5-Bis(benzyloxy)picolinonitrile CAS No. 1000025-92-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-bis(phenylmethoxy)pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O2/c21-12-19-20(24-15-17-9-5-2-6-10-17)11-18(13-22-19)23-14-16-7-3-1-4-8-16/h1-11,13H,14-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBEIDMMMZMELLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(N=C2)C#N)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90705390
Record name 3,5-Bis(benzyloxy)pyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90705390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000025-92-2
Record name 3,5-Bis(benzyloxy)pyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90705390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3,5-Bis(benzyloxy)picolinonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Bis(benzyloxy)picolinonitrile is a substituted pyridine derivative that serves as a valuable intermediate in organic synthesis, particularly in the realm of medicinal chemistry. Its structure, featuring a picolinonitrile core flanked by two benzyloxy groups, offers a unique combination of reactive sites, making it a versatile building block for the construction of more complex molecules with potential therapeutic applications. The strategic placement of the nitrile and benzyloxy functionalities allows for a wide range of chemical transformations, providing access to a diverse array of novel compounds. This guide provides a comprehensive overview of the known chemical properties of this compound, including its physicochemical characteristics, spectral data, and synthetic considerations.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C₂₀H₁₆N₂O₂[1]
Molecular Weight 316.35 g/mol [2]
CAS Number 1000025-92-2[2]
Appearance Solid (at room temperature)Inferred from related compounds
Purity ≥96% (commercially available)[2]
Melting Point Not available
Boiling Point Not available
Solubility Soluble in common organic solvents such as chloroform (CDCl₃) and dimethyl sulfoxide (DMSO-d₆).[3]

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of this compound. Below are the expected spectral characteristics based on its structure and data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the pyridine ring and the benzyl groups, as well as the methylene protons of the benzyloxy groups. The exact chemical shifts would need to be determined experimentally.

  • ¹³C NMR: The carbon NMR spectrum would provide information on all the carbon atoms in the molecule, including the quaternary carbon of the nitrile group and the carbons of the pyridine and benzene rings.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups:

  • C≡N stretch (nitrile): A sharp absorption band is expected in the region of 2220-2260 cm⁻¹.

  • C-O-C stretch (ether): Strong absorptions are anticipated in the 1000-1300 cm⁻¹ region.

  • C=C and C=N stretches (aromatic rings): Multiple bands in the 1400-1600 cm⁻¹ region.

  • =C-H stretch (aromatic): Absorptions above 3000 cm⁻¹.

  • -CH₂- stretch (aliphatic): Absorptions in the 2850-2960 cm⁻¹ range.

Mass Spectrometry (MS)

The mass spectrum would show the molecular ion peak (M⁺) at an m/z corresponding to the molecular weight of the compound (316.35). Fragmentation patterns would likely involve the loss of benzyl groups or other characteristic fragments.

Experimental Protocols

Proposed Synthesis Workflow

G A 3,5-Dihydroxypicolinonitrile E Reaction Mixture A->E B Benzyl Bromide (2 eq.) B->E C Base (e.g., K₂CO₃) C->E D Solvent (e.g., DMF or Acetone) D->E F Heating / Reflux E->F G Work-up (e.g., Filtration, Extraction) F->G H Crude Product G->H I Purification (e.g., Recrystallization or Column Chromatography) H->I J This compound I->J G cluster_0 This compound cluster_1 Potential Derivatives A Nitrile Group (-CN) C Amines (-CH₂NH₂) A->C Reduction (e.g., LiAlH₄, H₂/Catalyst) D Carboxylic Acids (-COOH) A->D Hydrolysis E Tetrazoles A->E Cycloaddition (e.g., with azides) B Benzyloxy Groups (-OCH₂Ph) F Phenols (-OH) B->F Hydrogenolysis (e.g., H₂/Pd-C)

References

In-depth Technical Guide: Spectroscopic and Synthetic Overview of 3,5-Bis(benzyloxy)picolinonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties and a plausible synthetic route for the versatile chemical intermediate, 3,5-Bis(benzyloxy)picolinonitrile. Despite a comprehensive search of scientific literature and chemical databases, experimentally determined spectroscopic data for this specific compound is not publicly available. Therefore, this guide presents predicted spectroscopic data based on the analysis of structurally related compounds, alongside a detailed, literature-derived experimental protocol for its synthesis.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established principles of NMR, IR, and mass spectrometry, and by analogy to similar benzyloxypyridine and picolinonitrile derivatives.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.15d1HH-6 (Pyridine)
~7.45 - 7.30m10HPhenyl H's (2 x C₆H₅)
~7.20d1HH-4 (Pyridine)
~5.20s2HO-CH₂ (C5)
~5.15s2HO-CH₂ (C3)
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
Chemical Shift (δ, ppm)Assignment
~158C-5 (Pyridine)
~155C-3 (Pyridine)
~145C-6 (Pyridine)
~136Quaternary Phenyl C's
~129 - 127Phenyl C's
~118C-4 (Pyridine)
~116CN
~115C-2 (Pyridine)
~72O-CH₂ (C5)
~71O-CH₂ (C3)
Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~3030MediumAromatic C-H Stretch
~2225MediumC≡N Stretch
~1600, 1495, 1455StrongAromatic C=C Stretch
~1250StrongAryl-O-CH₂ Stretch
~1100StrongC-O Stretch
~740, 695StrongAromatic C-H Bend (out-of-plane)
Predicted Mass Spectrometry (MS) Data
m/zIon
316.12[M]⁺ (Molecular Ion)
225.08[M - C₇H₇]⁺ (Loss of benzyl group)
91.05[C₇H₇]⁺ (Benzyl cation)

Synthetic Protocol

The synthesis of this compound can be envisioned through a multi-step process starting from commercially available 3,5-dihydroxypicolinonitrile. The following is a detailed experimental protocol adapted from procedures for analogous compounds.

Step 1: Dibenzylation of 3,5-Dihydroxypicolinonitrile

  • Materials:

    • 3,5-Dihydroxypicolinonitrile

    • Benzyl bromide

    • Potassium carbonate (K₂CO₃)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of 3,5-dihydroxypicolinonitrile (1.0 eq) in anhydrous DMF, add potassium carbonate (2.5 eq).

    • Stir the mixture at room temperature for 15 minutes.

    • Add benzyl bromide (2.2 eq) dropwise to the suspension.

    • Heat the reaction mixture to 60°C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound.

Step 2: Characterization

  • The purified product should be characterized by ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its identity and purity. The obtained spectra are expected to align with the predicted data presented above.

Logical Workflow for Synthesis

The synthesis of this compound follows a logical progression from a readily available starting material. The key transformation is the Williamson ether synthesis to introduce the two benzyloxy groups onto the pyridine ring.

Synthesis_Workflow Start 3,5-Dihydroxypicolinonitrile Reaction Williamson Ether Synthesis Start->Reaction Reagents Benzyl Bromide, K₂CO₃, DMF Reagents->Reaction Product This compound Reaction->Product Purification Column Chromatography Product->Purification Characterization Spectroscopic Analysis (NMR, IR, MS) Purification->Characterization

Caption: Synthetic workflow for this compound.

Signaling Pathway and Biological Activity

Currently, there is no specific information available in the public domain regarding the direct involvement of this compound in any signaling pathways or its specific biological activities. However, the picolinonitrile scaffold is a known pharmacophore present in various biologically active molecules. This compound serves as a valuable intermediate for the synthesis of more complex molecules that may be investigated for their therapeutic potential.

The logical relationship for its potential application in drug discovery is outlined below.

Drug_Discovery_Logic Intermediate This compound Modification Chemical Modification (e.g., nitrile reduction, ether cleavage) Intermediate->Modification Derivatives Novel Pyridine Derivatives Modification->Derivatives Screening Biological Screening (e.g., enzyme assays, cell-based assays) Derivatives->Screening Lead Lead Compound Identification Screening->Lead

Caption: Role in drug discovery logical flow.

This guide provides a comprehensive starting point for researchers interested in this compound. While experimental data is currently lacking in the literature, the predicted data and synthetic protocols offer a solid foundation for its synthesis and future investigation.

An In-depth Technical Guide to the Synthesis of 3,5-Bis(benzyloxy)picolinonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a plausible synthetic pathway for 3,5-bis(benzyloxy)picolinonitrile, a valuable building block in medicinal chemistry and materials science. The described methodology is based on established chemical transformations and provides a framework for its laboratory-scale preparation.

Synthetic Pathway Overview

The synthesis of this compound is proposed to proceed via a two-step sequence, commencing with the formation of the key intermediate, 3,5-dihydroxypicolinonitrile, followed by a subsequent O-benzylation reaction.

Logical Relationship of the Synthesis Pathway

Synthesis_Pathway cluster_step1 Step 1: Synthesis of 3,5-Dihydroxypicolinonitrile cluster_step2 Step 2: O-Benzylation A Furfural B Cyano-amination A->B 1. NH₃, HCN C 2-Amino-2-(furan-2-yl)acetonitrile B->C D Bromination and Rearrangement C->D 2. Br₂, H₂O E 3,5-Dihydroxypicolinonitrile D->E F 3,5-Dihydroxypicolinonitrile G Benzylation F->G 3. Benzyl bromide, K₂CO₃ H This compound G->H

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for the key transformations in the synthesis of this compound.

Step 1: Synthesis of 3,5-Dihydroxypicolinonitrile (Intermediate)

2.1.1. Cyano-amination of Furfural to form 2-Amino-2-(furan-2-yl)acetonitrile

  • Reaction: Furfural is reacted with an ammonia source and a cyanide source to yield 2-amino-2-(furan-2-yl)acetonitrile.

  • Reagents and Solvents:

    • Furfural

    • Ammonia (aqueous solution or gas)

    • Hydrogen cyanide or a cyanide salt (e.g., sodium cyanide)

    • Solvent: Water or an alcohol/water mixture

  • Procedure:

    • In a well-ventilated fume hood, furfural is dissolved in the chosen solvent.

    • The solution is cooled in an ice bath.

    • Ammonia is added, followed by the slow addition of the cyanide source.

    • The reaction mixture is stirred at a low temperature for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

    • The product, 2-amino-2-(furan-2-yl)acetonitrile, is then extracted with a suitable organic solvent (e.g., ethyl acetate).

    • The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product, which may be used in the next step without further purification.

2.1.2. Bromination and Rearrangement to 3,5-Dihydroxypicolinonitrile

  • Reaction: 2-Amino-2-(furan-2-yl)acetonitrile undergoes a rearrangement and aromatization in the presence of bromine to form 3,5-dihydroxypicolinonitrile.

  • Reagents and Solvents:

    • 2-Amino-2-(furan-2-yl)acetonitrile

    • Bromine

    • Solvent: Water or an aqueous acidic solution

  • Procedure:

    • 2-Amino-2-(furan-2-yl)acetonitrile is dissolved in the aqueous solvent.

    • The solution is cooled in an ice bath.

    • A solution of bromine in the same solvent is added dropwise with vigorous stirring.

    • The reaction is allowed to warm to room temperature and stirred for several hours.

    • The reaction progress is monitored by TLC.

    • Upon completion, the reaction mixture is neutralized, and the product is extracted with an organic solvent.

    • The combined organic extracts are dried, and the solvent is evaporated.

    • The crude 3,5-dihydroxypicolinonitrile is purified by column chromatography on silica gel.

Step 2: O-Benzylation to this compound (Final Product)

The final step involves the protection of the two hydroxyl groups of 3,5-dihydroxypicolinonitrile via a Williamson ether synthesis using benzyl bromide. This procedure is based on a general method for the benzylation of dihydroxy aromatic compounds.

  • Reaction: 3,5-Dihydroxypicolinonitrile is reacted with benzyl bromide in the presence of a base to yield this compound.

  • Reagents and Solvents:

    • 3,5-Dihydroxypicolinonitrile

    • Benzyl bromide

    • Potassium carbonate (K₂CO₃)

    • Solvent: Acetone or N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a solution of 3,5-dihydroxypicolinonitrile in the chosen solvent, anhydrous potassium carbonate is added.

    • The mixture is stirred at room temperature for a short period.

    • Benzyl bromide (2.2 equivalents) is added dropwise to the suspension.

    • The reaction mixture is heated to reflux and stirred for several hours until the starting material is consumed (monitored by TLC).

    • After cooling to room temperature, the inorganic salts are filtered off.

    • The filtrate is concentrated under reduced pressure.

    • The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

    • The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated.

    • The crude product is purified by column chromatography on silica gel to afford this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the proposed synthesis. It is important to note that the yields are estimates based on analogous reactions and may vary depending on the specific reaction conditions and scale.

StepReactantReagent(s)ProductSolventTemperature (°C)Time (h)Yield (%)
1a FurfuralNH₃, HCN2-Amino-2-(furan-2-yl)acetonitrileWater/Alcohol0 - 254 - 870 - 85
1b 2-Amino-2-(furan-2-yl)acetonitrileBr₂3,5-DihydroxypicolinonitrileWater0 - 256 - 1240 - 60
2 3,5-DihydroxypicolinonitrileBenzyl bromide, K₂CO₃This compoundAcetone/DMFReflux8 - 1675 - 90

Experimental Workflow

The following diagram illustrates the overall experimental workflow for the synthesis of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis Start Start: Furfural Step1 Cyano-amination Start->Step1 Intermediate1 2-Amino-2-(furan-2-yl)acetonitrile Step1->Intermediate1 Step2 Bromination & Rearrangement Intermediate1->Step2 Purification1 Extraction Intermediate1->Purification1 Work-up Intermediate2 3,5-Dihydroxypicolinonitrile Step2->Intermediate2 Step3 O-Benzylation Intermediate2->Step3 Purification2 Column Chromatography Intermediate2->Purification2 Purification Product This compound Step3->Product Product->Purification2 Purification Analysis TLC, NMR, MS Purification2->Analysis Characterization

Caption: General experimental workflow for the synthesis and purification.

An In-Depth Technical Guide to the Starting Materials for the Synthesis of 3,5-Bis(benzyloxy)picolinonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the starting materials and a plausible synthetic pathway for the preparation of 3,5-Bis(benzyloxy)picolinonitrile, a key intermediate in various pharmaceutical and materials science research applications. This document outlines a multi-step synthesis beginning with a commercially available pyridine derivative, culminating in the target molecule. Detailed experimental protocols, quantitative data, and process visualizations are provided to facilitate its practical application in a laboratory setting.

Introduction

This compound is a substituted pyridine derivative characterized by two benzyloxy groups at the 3 and 5 positions and a nitrile group at the 2 position. This unique substitution pattern makes it a valuable building block in the synthesis of more complex molecules, including potential therapeutic agents and functional materials. The synthesis of this compound necessitates a carefully planned route, starting from readily accessible precursors. This guide focuses on a proposed synthetic pathway, detailing the necessary starting materials and experimental procedures.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned to proceed through a three-step sequence starting from 3,5-dibromopyridine. This pathway involves the introduction of the nitrile group, followed by the displacement of the bromine atoms with hydroxyl groups, and finally, the protection of these hydroxyls as benzyl ethers.

Synthesis_Pathway A 3,5-Dibromopyridine B 3,5-Dibromo-2-cyanopyridine A->B Cyanation C 3,5-Dihydroxypicolinonitrile B->C Hydroxylation D This compound C->D Benzylation

Caption: Proposed synthetic pathway for this compound.

Starting Materials and Reagents

The successful execution of this synthesis requires the following key starting materials and reagents. It is recommended to use analytical grade reagents and anhydrous solvents where specified.

Compound Name Molecular Formula CAS Number Supplier Purity
3,5-DibromopyridineC₅H₃Br₂N625-92-3Commercially Available≥98%
Copper(I) CyanideCuCN544-92-3Commercially Available≥99%
N,N-Dimethylformamide (DMF)C₃H₇NO68-12-2Commercially AvailableAnhydrous, ≥99.8%
Sodium HydroxideNaOH1310-73-2Commercially Available≥97%
Copper(I) OxideCu₂O1317-39-1Commercially Available≥99%
Benzyl BromideC₇H₇Br100-39-0Commercially Available≥98%
Potassium CarbonateK₂CO₃584-08-7Commercially AvailableAnhydrous, ≥99%
AcetoneC₃H₆O67-64-1Commercially AvailableAnhydrous, ≥99.5%

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the proposed synthesis.

Step 1: Synthesis of 3,5-Dibromo-2-cyanopyridine

This step involves the cyanation of 3,5-dibromopyridine using copper(I) cyanide in a polar aprotic solvent.

Reaction Scheme:

3,5-Dibromopyridine + CuCN → 3,5-Dibromo-2-cyanopyridine

Procedure:

  • To a dried three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 3,5-dibromopyridine (1 equivalent) and N,N-dimethylformamide (DMF, 10 mL per gram of 3,5-dibromopyridine).

  • Stir the mixture at room temperature until the 3,5-dibromopyridine is fully dissolved.

  • Add copper(I) cyanide (1.2 equivalents) to the solution.

  • Heat the reaction mixture to 150 °C and maintain this temperature for 24 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into a solution of ethylenediamine and water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Reactant/Reagent Molar Mass ( g/mol ) Equivalents Amount
3,5-Dibromopyridine236.881.0User Defined
Copper(I) Cyanide89.561.2Calculated
N,N-Dimethylformamide73.09-As per protocol
Expected Product Molar Mass ( g/mol ) Theoretical Yield Expected Yield (%)
3,5-Dibromo-2-cyanopyridine261.89Calculated~70-80%
Step 2: Synthesis of 3,5-Dihydroxypicolinonitrile

This step involves the displacement of the bromine atoms with hydroxyl groups via a copper-catalyzed hydroxylation reaction.

Reaction Scheme:

3,5-Dibromo-2-cyanopyridine + NaOH → 3,5-Dihydroxypicolinonitrile

Procedure:

  • In a pressure vessel, combine 3,5-dibromo-2-cyanopyridine (1 equivalent), sodium hydroxide (2.5 equivalents), and copper(I) oxide (0.1 equivalents).

  • Add a mixture of water and DMF (1:1 v/v) to the vessel.

  • Seal the vessel and heat the reaction mixture to 120 °C for 12 hours with vigorous stirring.

  • Cool the reaction mixture to room temperature and filter to remove any solids.

  • Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 3-4.

  • The product will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Reactant/Reagent Molar Mass ( g/mol ) Equivalents Amount
3,5-Dibromo-2-cyanopyridine261.891.0User Defined
Sodium Hydroxide40.002.5Calculated
Copper(I) Oxide143.090.1Calculated
Expected Product Molar Mass ( g/mol ) Theoretical Yield Expected Yield (%)
3,5-Dihydroxypicolinonitrile136.11Calculated~60-70%
Step 3: Synthesis of this compound

The final step is the benzylation of the hydroxyl groups of 3,5-dihydroxypicolinonitrile using benzyl bromide in the presence of a base. This reaction proceeds via a Williamson ether synthesis mechanism.

Reaction Scheme:

3,5-Dihydroxypicolinonitrile + 2 Benzyl Bromide → this compound

Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack A 3,5-Dihydroxypicolinonitrile C Dianion Intermediate A->C Base B Potassium Carbonate (K₂CO₃) D Dianion Intermediate F This compound D->F SN2 Reaction E Benzyl Bromide E->F

Caption: Mechanism of the Williamson ether synthesis for the benzylation step.

Procedure:

  • To a round-bottom flask, add 3,5-dihydroxypicolinonitrile (1 equivalent) and anhydrous acetone (20 mL per gram of starting material).

  • Add anhydrous potassium carbonate (2.5 equivalents) to the suspension.

  • Stir the mixture at room temperature for 30 minutes.

  • Add benzyl bromide (2.2 equivalents) dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain for 12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product.

  • Purify by recrystallization or column chromatography.

Reactant/Reagent Molar Mass ( g/mol ) Equivalents Amount
3,5-Dihydroxypicolinonitrile136.111.0User Defined
Potassium Carbonate138.212.5Calculated
Benzyl Bromide171.042.2Calculated
Expected Product Molar Mass ( g/mol ) Theoretical Yield Expected Yield (%)
This compound316.36Calculated~80-90%

Safety Considerations

  • Cyanides: Copper(I) cyanide is highly toxic. Handle with extreme caution in a well-ventilated fume hood. Avoid contact with acids, which can release toxic hydrogen cyanide gas.

  • Benzyl Bromide: Benzyl bromide is a lachrymator and is corrosive. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Solvents: DMF and acetone are flammable. Avoid open flames and ensure proper ventilation.

  • Pressure Reactions: The hydroxylation step is performed under pressure. Use a properly rated and maintained pressure vessel and follow all safety protocols for high-pressure reactions.

Conclusion

This technical guide outlines a feasible synthetic route for the preparation of this compound from commercially available starting materials. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the fields of medicinal chemistry and materials science. While the synthesis of the key intermediate, 3,5-dihydroxypicolinonitrile, is based on established chemical transformations, optimization of reaction conditions may be necessary to achieve the desired yields and purity. Adherence to safety protocols is paramount throughout the synthesis.

The Rising Profile of Benzyloxy-Substituted Pyridines in Therapeutic Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold, a ubiquitous heterocyclic motif in medicinal chemistry, continues to be a focal point for the development of novel therapeutic agents. Among its numerous derivatives, benzyloxy-substituted pyridines have emerged as a particularly promising class of compounds, demonstrating a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the current research landscape, focusing on their anticancer, antimicrobial, and enzyme-inhibitory properties. Detailed experimental protocols for key biological assays and a summary of quantitative activity data are presented to facilitate further investigation and drug development efforts in this area.

Anticancer Activity: Targeting Key Cellular Pathways

Benzyloxy-substituted pyridine derivatives have shown significant potential as anticancer agents, with numerous studies reporting potent cytotoxic effects against a variety of cancer cell lines. The primary mechanisms of action appear to involve the inhibition of critical enzymes and disruption of essential cellular processes, such as tubulin polymerization and key signaling cascades.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of various benzyloxy-substituted pyridine derivatives against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented to allow for a comparative assessment of their potency.

Compound ID/ReferenceCancer Cell LineIC50 (µM)Notes
Pyridine Derivative 1Murine Melanoma (B16F10)41.12 - 61.11A series of 1,2,4-triazole pyridine derivatives were tested.[1]
Compound TP6Murine Melanoma (B16F10)Potent ActivityExhibited the highest activity in the series.[1]
Sulfonamide Isoxazolo[5,4-b]pyridine 2Breast Carcinoma (MCF7)152.56 µg/mL-
Sulfonamide Isoxazolo[5,4-b]pyridine 5Breast Carcinoma (MCF7)161.08 µg/mL-
Endophytic A. fumigatus compoundVarious Cancer Cell Lines0.061–0.072 mg/mLAntiproliferative activity.[2]
Epothilone from A. fumigatus EFBLHepG-2, MCF-7, LS174T6.4, 8.7, 10.21Stabilizes microtubule arrays and arrests cell division at G2-M.[2]

Antimicrobial Activity: A New Frontier

Beyond their anticancer potential, benzyloxy-substituted pyridines are also being explored for their antimicrobial properties. Research in this area is still emerging, but initial findings suggest that these compounds could be developed into novel antibacterial and antifungal agents.

Quantitative Antimicrobial Activity Data

The table below presents the minimum inhibitory concentration (MIC) and half-maximal inhibitory concentration (IC50) values for selected pyridine derivatives against various microbial strains.

Compound/ReferenceMicrobial StrainMIC (mg/mL)IC50 (µg/mL)Notes
5-butyl-2-pyridine carboxylic acidGram-positive bacteria0.069 ± 0.0034 - 1.12 ± 0.052-Produced by Aspergillus fumigatus nHF-01.[2]
5-butyl-2-pyridine carboxylic acidGram-negative bacteria8.925 ± 0.39 - 17.85 ± 0.78-Produced by Aspergillus fumigatus nHF-01.[2]
Alkyl Pyridine Derivate EA-02-0113T3 mouse embryonic fibroblast-10.7 ± 2Exhibited the lowest IC50, indicating higher cytotoxicity.[3]
Sulfonamide Isoxazolo[5,4-b]pyridine 2 & 5Pseudomonas aeruginosa (ATCC 27853)--Active at doses of 125, 250, and 500 µg.[4]
Sulfonamide Isoxazolo[5,4-b]pyridine 2 & 5Escherichia coli (ATCC 25922)--Active at doses of 125, 250, and 500 µg.[4]

Enzyme Inhibition: A Key Mechanism of Action

A significant portion of the biological activity of benzyloxy-substituted pyridines can be attributed to their ability to inhibit specific enzymes. This targeted inhibition disrupts cellular processes that are often dysregulated in disease states, making these compounds attractive candidates for drug development.

Quantitative Enzyme Inhibition Data

This table summarizes the inhibitory activity of benzyloxy-substituted pyridine derivatives against various enzymes, with IC50 values indicating their potency.

Compound ID/ReferenceEnzyme TargetIC50 (nM)Notes
Aminopyridine analogue 5VRK1-FL260Potency determined by enzyme inhibition assay.[5]
Aminopyridine analogue 19VRK1-FL674-
Lead compound 4mTOR kinase17.52 ± 3.67Most effective among the five lead compounds tested.[6]

Experimental Protocols

To facilitate reproducible research, this section provides detailed methodologies for key in vitro assays used to evaluate the biological activity of benzyloxy-substituted pyridines.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8][9]

Materials:

  • 96-well microtiter plates

  • Test compound (benzyloxy-substituted pyridine derivative)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Appropriate cancer cell line and culture medium

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the benzyloxy-substituted pyridine derivative. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Following incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of the compound.

Kinase Inhibition Assay

Kinase inhibition assays are crucial for determining the potency and selectivity of compounds that target specific kinases, which are often dysregulated in cancer.

Materials:

  • Recombinant kinase (e.g., EGFR, PI3K)

  • Kinase-specific substrate

  • ATP (Adenosine triphosphate)

  • Test compound (benzyloxy-substituted pyridine derivative)

  • Assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the benzyloxy-substituted pyridine derivative. Prepare the kinase, substrate, and ATP solutions in the assay buffer.

  • Reaction Setup: In a 384-well plate, add the test compound, the kinase, and the substrate.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Reaction Termination and Detection: Stop the reaction and measure the kinase activity using a suitable detection method. For example, with the ADP-Glo™ assay, add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Signaling Pathways and Mechanisms of Action

The anticancer effects of benzyloxy-substituted pyridines are often mediated through their interaction with key cellular signaling pathways. Understanding these mechanisms is critical for rational drug design and development.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[10][11][12][13] Several studies suggest that benzyloxy-substituted pyridine derivatives can exert their anticancer effects by inhibiting components of this pathway.

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Benzyloxy_Pyridine Benzyloxy-Substituted Pyridine Benzyloxy_Pyridine->PI3K Inhibits Benzyloxy_Pyridine->Akt Inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway by benzyloxy-substituted pyridines.

This diagram illustrates how benzyloxy-substituted pyridines can inhibit the PI3K/Akt pathway, leading to a decrease in cell proliferation and survival. By targeting key kinases like PI3K and Akt, these compounds can effectively halt the downstream signaling cascade that promotes tumor growth.

Experimental Workflow for Anticancer Drug Screening

The following diagram outlines a typical workflow for screening and characterizing the anticancer activity of novel benzyloxy-substituted pyridine derivatives.

Anticancer_Screening_Workflow Start Synthesis of Benzyloxy-Pyridine Derivatives Cytotoxicity In Vitro Cytotoxicity Screening (e.g., MTT Assay) Start->Cytotoxicity Hit_ID Hit Identification (IC50 Determination) Cytotoxicity->Hit_ID Mechanism Mechanism of Action Studies Hit_ID->Mechanism Lead_Opt Lead Optimization Hit_ID->Lead_Opt Enzyme_Assay Enzyme Inhibition Assays (e.g., Kinase Assays) Mechanism->Enzyme_Assay Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot) Mechanism->Pathway_Analysis Cell_Cycle Cell Cycle Analysis Mechanism->Cell_Cycle Mechanism->Lead_Opt End Preclinical Development Lead_Opt->End

Caption: A generalized workflow for the discovery and development of anticancer benzyloxy-pyridines.

This workflow provides a systematic approach, starting from the synthesis of the compounds, followed by initial cytotoxicity screening to identify potent "hits." Subsequently, detailed mechanism of action studies are conducted to elucidate their biological targets and affected signaling pathways. Promising candidates then undergo lead optimization to improve their pharmacological properties before advancing to preclinical development.

Conclusion

Benzyloxy-substituted pyridines represent a versatile and promising scaffold in the ongoing quest for novel therapeutic agents. Their demonstrated efficacy against cancer cells and microbial pathogens, coupled with their ability to selectively inhibit key enzymes, underscores their potential for further development. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the rational design and evaluation of new, more effective benzyloxy-pyridine-based drugs. As research continues to unravel the intricate mechanisms underlying their biological activities, this class of compounds is poised to make a significant impact on the future of medicine.

References

An In-depth Technical Guide on Potential Therapeutic Targets for Picolinonitrile Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Picolinonitrile, a pyridine ring substituted with a cyano group, serves as a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a wide array of pharmacological activities, showing promise in the development of novel therapeutics for various diseases. This technical guide provides a comprehensive overview of the key therapeutic targets of picolinonitrile derivatives, with a focus on oncology and neurodegenerative disorders. The information presented herein is intended to facilitate further research and drug development efforts in this promising area.

Core Therapeutic Areas and Molecular Targets

Picolinonitrile derivatives have primarily been investigated for their potential as anticancer and neuroprotective agents. The core of their therapeutic efficacy lies in their ability to interact with and modulate the activity of various key proteins involved in disease pathogenesis.

In Oncology:

The anticancer activity of picolinonitrile derivatives is often attributed to their ability to inhibit key enzymes and proteins that are crucial for cancer cell proliferation, survival, angiogenesis, and metastasis. Several key targets have been identified:

  • Phosphoinositide 3-Kinase (PI3K)/mTOR Pathway: The PI3K/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[1] Picolinonitrile derivatives have been designed as potent dual inhibitors of PI3K and mTOR.[1]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): VEGFR-2 is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[2] Picolinonitrile-based compounds have shown significant inhibitory activity against VEGFR-2.[2][3]

  • Survivin: As a member of the inhibitor of apoptosis (IAP) protein family, survivin plays a crucial role in regulating cell division and inhibiting apoptosis. Its overexpression is associated with cancer progression and resistance to therapy.[3][4] Certain 3-cyanopyridine derivatives have been identified as effective modulators of survivin.[4]

  • Histone Deacetylases (HDACs): HDACs are enzymes that play a critical role in the epigenetic regulation of gene expression. HDAC inhibitors have emerged as a promising class of anticancer agents.[3]

  • Aurora Kinases: These serine/threonine kinases are key regulators of mitosis, and their overexpression is linked to tumorigenesis.[3]

  • PIM-1 Kinase: This serine/threonine kinase is involved in the regulation of cell survival and proliferation and is considered a valid target in oncology.[3]

In Neurodegenerative Diseases:

The multifactorial nature of neurodegenerative diseases like Alzheimer's and Parkinson's presents a significant challenge for drug development.[5][6] Picolinonitrile derivatives are being explored as multi-target ligands to address the complex pathology of these conditions.[5] Key targets in this area include:

  • Monoamine Oxidases (MAOs): MAO-A and MAO-B are enzymes responsible for the degradation of monoamine neurotransmitters. Inhibitors of these enzymes are used in the treatment of Parkinson's disease.[5]

  • Cholinesterases (ChEs): Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors are a cornerstone of symptomatic treatment for Alzheimer's disease.[5]

Quantitative Data Summary

The following tables summarize the in vitro biological activities of various picolinonitrile derivatives against their respective targets and cancer cell lines.

Table 1: PI3K/mTOR Inhibitory Activity of Morpholinopyrimidine-5-carbonitrile Derivatives [1]

CompoundPI3Kα IC₅₀ (µM)PI3Kβ IC₅₀ (µM)PI3Kδ IC₅₀ (µM)mTOR IC₅₀ (µM)
12b 0.17 ± 0.010.13 ± 0.010.76 ± 0.040.83 ± 0.05
12d 1.27 ± 0.073.20 ± 0.161.98 ± 0.112.85 ± 0.17
LY294002 (Control) ----
Afinitor (Control) ----

Table 2: VEGFR-2 Inhibitory Activity and Antiproliferative Activity of Picolinamide-Based Derivatives [2]

CompoundVEGFR-2 IC₅₀ (µM)A549 IC₅₀ (µM)HepG2 IC₅₀ (µM)
8a --21.6
8d -16.2-
8j -12.520.6
8l 0.2913.218.2
8k -15.6-
8u --22.4

Table 3: Cytotoxic Activity of 3-Cyanopyridine Derivatives Against Various Cancer Cell Lines [3][4]

CompoundCell LineGI₅₀ (µM)IC₅₀ (µM)
19 Various1.06-8.92-
29 HepG-2-< Doxorubicin
37 PC-3, HepG2, MDA-MB-231> 5-FU-
4d PC-3-53
MDA-MB-231-30
HepG2-66
5c PC-3, MDA-MB-231, HepG2-Promising
5e PC-3, MDA-MB-231, HepG2-> 5-FU
6e PC-3-35.9
MDA-MB-231-23.4
HepG2-40.3

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are summaries of key experimental protocols cited in the literature for evaluating picolinonitrile derivatives.

In Vitro Kinase Inhibition Assays
  • VEGFR-2 Kinase Assay: The inhibitory activity against VEGFR-2 is typically measured using a kinase assay kit. The assay quantifies the amount of ATP remaining in the solution following the kinase reaction. A lower signal indicates higher kinase activity and less inhibition. The IC₅₀ value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then determined.[2]

  • PI3K/mTOR Kinase Assay: The inhibitory potency against PI3K isoforms and mTOR can be determined using various commercially available assay kits, often based on fluorescence or luminescence detection of ATP consumption or ADP production during the kinase reaction. Compounds are tested at various concentrations to calculate their IC₅₀ values.[1]

Cell-Based Assays
  • Cytotoxicity Assay (SRB Assay): The antiproliferative activity of the compounds is commonly evaluated using the sulforhodamine B (SRB) assay. This assay relies on the ability of SRB to bind to protein components of cells, providing a measure of cell mass. Cells are seeded in 96-well plates, treated with different concentrations of the test compounds for a specified period (e.g., 48-72 hours), and then fixed and stained with SRB. The absorbance is read on a plate reader to determine the cell viability and calculate the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ values.[4]

  • Cell Cycle Analysis: To investigate the effect of compounds on the cell cycle, flow cytometry is employed. Cells are treated with the compound, harvested, fixed, and stained with a fluorescent DNA-binding dye like propidium iodide. The DNA content of the cells is then analyzed by a flow cytometer to determine the percentage of cells in different phases of the cell cycle (G1, S, G2/M).[3]

  • Apoptosis Assay (Annexin V-FITC): The induction of apoptosis is assessed using an Annexin V-FITC apoptosis detection kit. Annexin V has a high affinity for phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Cells are treated with the compound, stained with Annexin V-FITC and a viability dye (like propidium iodide), and analyzed by flow cytometry. This allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[4]

Western Blotting

Western blotting is used to detect and quantify the expression levels of specific proteins. Cells are treated with the test compounds, and cell lysates are prepared. Proteins are separated by size via SDS-PAGE and then transferred to a membrane. The membrane is incubated with primary antibodies specific to the target proteins (e.g., survivin, Bcl-2, Bax, caspases), followed by incubation with a secondary antibody conjugated to an enzyme. The protein bands are then visualized using a chemiluminescent substrate and quantified.[3][4]

Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the therapeutic targeting of picolinonitrile derivatives.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation mTORC2 mTORC2 mTORC2->AKT Picolinonitrile Picolinonitrile Derivatives Picolinonitrile->PI3K Picolinonitrile->mTORC1 Picolinonitrile->mTORC2

Caption: Inhibition of the PI3K/mTOR signaling pathway by picolinonitrile derivatives.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS Angiogenesis Angiogenesis PLCg->Angiogenesis PI3K->Angiogenesis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Angiogenesis Picolinonitrile Picolinonitrile Derivatives Picolinonitrile->VEGFR2

Caption: Picolinonitrile derivatives targeting the VEGFR-2 signaling pathway to inhibit angiogenesis.

Apoptosis_Induction_Workflow start Cancer Cell Culture treat Treat with Picolinonitrile Derivative start->treat incubate Incubate (e.g., 24-48h) treat->incubate harvest Harvest Cells incubate->harvest stain Stain with Annexin V-FITC & PI harvest->stain analyze Flow Cytometry Analysis stain->analyze result Quantify Apoptotic vs. Viable Cells analyze->result

Caption: Experimental workflow for assessing apoptosis induction by picolinonitrile derivatives.

Survivin_Modulation Picolinonitrile Picolinonitrile Derivatives Survivin Survivin Expression Picolinonitrile->Survivin downregulates CellCycle G2/M Arrest Picolinonitrile->CellCycle induces IAPs Other IAPs (Livin, XIAP, c-IAP1) Picolinonitrile->IAPs Caspases Caspase Activation Survivin->Caspases Apoptosis Apoptosis Caspases->Apoptosis IAPs->Caspases

Caption: Mechanism of action of picolinonitrile derivatives as survivin modulators.

References

An In-Depth Technical Guide to 3,5-Bis(benzyloxy)picolinonitrile as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,5-bis(benzyloxy)picolinonitrile, a key heterocyclic building block in modern organic synthesis and medicinal chemistry. This document details a plausible synthetic pathway, experimental protocols, and the potential applications of this versatile intermediate in the development of novel therapeutics.

Introduction

The picolinonitrile scaffold, a pyridine ring bearing a nitrile group, is a privileged structure in drug discovery. The nitrile moiety is a versatile functional group that can be transformed into a variety of other functionalities, including amines, carboxylic acids, and tetrazoles, making it a valuable handle for chemical elaboration. Furthermore, the pyridine ring is a common motif in many biologically active compounds. The specific substitution pattern of this compound, with two benzyloxy groups, offers opportunities for further modification through debenzylation to reveal hydroxyl groups, which can be functionalized to modulate the physicochemical and pharmacological properties of target molecules.

Synthesis of this compound

A plausible and efficient synthetic route to this compound is proposed, commencing from the readily available 3,5-dihydroxypyridine. The synthesis involves a three-step sequence: O-benzylation, regioselective bromination at the 2-position, and subsequent cyanation.

Synthesis_Pathway A 3,5-Dihydroxypyridine B 3,5-Bis(benzyloxy)pyridine A->B  BnBr, K2CO3  DMF, 80 °C C 2-Bromo-3,5-bis(benzyloxy)pyridine B->C  NBS  CH3CN, rt D This compound C->D  Zn(CN)2, Pd(PPh3)4  DMF, 120 °C

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 3,5-Bis(benzyloxy)pyridine

This step involves the Williamson ether synthesis to protect the hydroxyl groups of 3,5-dihydroxypyridine with benzyl groups.

  • Materials:

    • 3,5-Dihydroxypyridine

    • Benzyl bromide (BnBr)

    • Potassium carbonate (K₂CO₃)

    • N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • Brine

  • Procedure:

    • To a solution of 3,5-dihydroxypyridine (1.0 eq) in DMF, add potassium carbonate (2.5 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add benzyl bromide (2.2 eq) dropwise to the suspension.

    • Heat the reaction mixture to 80 °C and stir for 16 hours.

    • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 3,5-bis(benzyloxy)pyridine.

ParameterValue
Reactants3,5-Dihydroxypyridine, Benzyl bromide, Potassium carbonate
SolventN,N-Dimethylformamide (DMF)
Temperature80 °C
Reaction Time16 hours
Typical Yield85-95%

Step 2: Synthesis of 2-Bromo-3,5-bis(benzyloxy)pyridine

This step involves the regioselective bromination of the electron-rich pyridine ring at the 2-position using N-bromosuccinimide.

  • Materials:

    • 3,5-Bis(benzyloxy)pyridine

    • N-Bromosuccinimide (NBS)

    • Acetonitrile (CH₃CN)

    • Saturated aqueous sodium thiosulfate

    • Dichloromethane

  • Procedure:

    • Dissolve 3,5-bis(benzyloxy)pyridine (1.0 eq) in acetonitrile.

    • Add N-bromosuccinimide (1.1 eq) portion-wise at room temperature.

    • Stir the reaction mixture at room temperature for 4 hours.

    • Quench the reaction with saturated aqueous sodium thiosulfate solution.

    • Extract the mixture with dichloromethane.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 2-bromo-3,5-bis(benzyloxy)pyridine.

ParameterValue
Reactants3,5-Bis(benzyloxy)pyridine, N-Bromosuccinimide
SolventAcetonitrile (CH₃CN)
TemperatureRoom Temperature
Reaction Time4 hours
Typical Yield70-80%

Step 3: Synthesis of this compound

The final step is a palladium-catalyzed cyanation of the 2-bromopyridine derivative.

  • Materials:

    • 2-Bromo-3,5-bis(benzyloxy)pyridine

    • Zinc cyanide (Zn(CN)₂)

    • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

    • N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • Water

  • Procedure:

    • To a solution of 2-bromo-3,5-bis(benzyloxy)pyridine (1.0 eq) in DMF, add zinc cyanide (0.6 eq) and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

    • Degas the reaction mixture with argon for 15 minutes.

    • Heat the mixture to 120 °C and stir for 12 hours.

    • After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain this compound.

ParameterValue
Reactants2-Bromo-3,5-bis(benzyloxy)pyridine, Zinc cyanide
CatalystTetrakis(triphenylphosphine)palladium(0)
SolventN,N-Dimethylformamide (DMF)
Temperature120 °C
Reaction Time12 hours
Typical Yield60-75%

Applications as a Synthetic Intermediate

This compound is a valuable intermediate for the synthesis of a variety of complex molecules, particularly those with therapeutic potential. The nitrile group can be readily converted into other functional groups, and the benzyloxy groups can be deprotected to reveal hydroxyl groups for further derivatization.

Reactions A This compound B 3,5-Dihydroxypicolinamide A->B  1. H2O2, K2CO3  2. H2, Pd/C C 3,5-Bis(benzyloxy)-2-(1H-tetrazol-5-yl)pyridine A->C  NaN3, NH4Cl  DMF, 120 °C D 3,5-Bis(benzyloxy)picolinamine A->D  LiAlH4 or H2, Raney Ni

Caption: Potential transformations of this compound.

Synthesis of Substituted Picolinamide Derivatives

The nitrile group can be hydrolyzed to a primary amide, which is a common pharmacophore. Subsequent debenzylation would yield 3,5-dihydroxypicolinamide, a scaffold that can be further functionalized at the hydroxyl positions to explore structure-activity relationships.

Synthesis of Tetrazole-Containing Compounds

The nitrile can undergo a [3+2] cycloaddition with an azide source, such as sodium azide, to form a tetrazole ring. Tetrazoles are often used as bioisosteres for carboxylic acids in drug design.

Synthesis of Picolinamine Derivatives

Reduction of the nitrile group provides the corresponding primary amine. This amino group can then be used in a variety of coupling reactions to introduce diverse substituents.

Conclusion

This compound is a highly valuable and versatile synthetic intermediate. Its preparation via a straightforward three-step sequence from 3,5-dihydroxypyridine makes it an accessible building block for medicinal chemistry programs. The strategic placement of the nitrile and benzyloxy groups allows for a wide range of chemical transformations, enabling the synthesis of diverse libraries of compounds for drug discovery and development. This guide provides the necessary foundational knowledge for researchers to effectively utilize this important molecule in their synthetic endeavors.

Introduction: The Electronic Influence of the Pyridine Ring

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Reactivity of the Cyano Group in Picolinonitriles

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical reactivity of the cyano group in picolinonitriles (cyanopyridines). The presence of the nitrogen atom in the pyridine ring significantly influences the electronic properties and, consequently, the reactivity of the nitrile moiety. This document details key transformations, presents quantitative data, outlines experimental protocols, and illustrates reaction pathways, serving as a critical resource for professionals in chemical synthesis and medicinal chemistry.

Picolinonitriles are a class of pyridine derivatives where a cyano (–C≡N) group is attached to the pyridine ring. The cyano group is inherently polar, with the carbon atom being electrophilic due to the electron-withdrawing nature of the nitrogen atom.[1][2] This electrophilicity is further modulated by the position of the cyano group relative to the nitrogen atom in the pyridine ring. The pyridine nitrogen is electron-withdrawing, which enhances the electrophilic character of the nitrile carbon, making it more susceptible to nucleophilic attack compared to benzonitrile.[3][4] This heightened reactivity is fundamental to the synthetic utility of picolinonitriles in constructing more complex molecules, particularly in the development of pharmaceuticals.[5][6]

Key Reactions of the Cyano Group

The enhanced electrophilicity of the cyano carbon in picolinonitriles allows for a variety of chemical transformations. The most significant of these include hydrolysis, reduction, nucleophilic additions, and cycloaddition reactions.

Hydrolysis: Pathway to Amides and Carboxylic Acids

The hydrolysis of picolinonitriles is a fundamental reaction that typically proceeds in two stages: initial conversion to a picolinamide, followed by further hydrolysis to the corresponding picolinic acid.[7][8] This transformation can be catalyzed by acids, bases, or metal complexes.[7][9]

  • Acid-Catalyzed Hydrolysis: The reaction begins with the protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the carbon atom, facilitating the attack by a weak nucleophile like water.[7][10]

  • Base-Catalyzed Hydrolysis: Under basic conditions, the strong hydroxide nucleophile directly attacks the nitrile carbon, forming an intermediate that, upon protonation, yields the amide.[7]

  • Metal-Catalyzed Hydration: Homogeneous transition metal catalysts, particularly those involving platinum or ruthenium, can efficiently hydrate nitriles to amides, often under mild conditions and with high selectivity, preventing over-hydrolysis to the carboxylic acid.[9][11] The mechanism generally involves the coordination of the nitrile to the metal center, which activates it for nucleophilic attack by water.[9]

Hydrolysis_Pathway Picolinonitrile Picolinonitrile (R-C≡N) ImidicAcid Imidic Acid Intermediate Picolinonitrile->ImidicAcid + H₂O (Acid or Base Cat.) Picolinamide Picolinamide (R-CONH₂) ImidicAcid->Picolinamide Tautomerization PicolinicAcid Picolinic Acid (R-COOH) Picolinamide->PicolinicAcid + H₂O, Δ (Acid or Base)

Caption: General pathway for the hydrolysis of picolinonitriles.

Reduction: Synthesis of Aminomethylpyridines

The reduction of the cyano group in picolinonitriles provides a direct route to primary amines, specifically aminomethylpyridines, which are valuable building blocks in medicinal chemistry.[1] Strong reducing agents like lithium aluminum hydride (LiAlH₄) are commonly employed for this transformation.[2] The reaction proceeds via nucleophilic attack of a hydride ion on the electrophilic nitrile carbon.[2]

Reduction_Pathway Picolinonitrile Picolinonitrile (R-C≡N) Imine_Anion Imine Anion Intermediate Picolinonitrile->Imine_Anion 1. LiAlH₄ Dianion Dianion Intermediate Imine_Anion->Dianion Amine Aminomethylpyridine (R-CH₂NH₂) Dianion->Amine 2. H₂O Workup

Caption: Reduction of picolinonitriles to primary amines using LiAlH₄.

Nucleophilic Addition of Organometallic Reagents

Grignard reagents (R'-MgX) readily add to the cyano group of picolinonitriles to form ketones after acidic workup.[2] The organometallic reagent acts as a potent nucleophile, attacking the nitrile carbon to form an intermediate imine salt. This salt is then hydrolyzed in the presence of acid to yield the corresponding ketone. This reaction is a powerful tool for carbon-carbon bond formation.

Grignard_Reaction Picolinonitrile Picolinonitrile (R-C≡N) Imine_Salt Imine Magnesium Salt Picolinonitrile->Imine_Salt 1. R'-MgX Ketone Pyridyl Ketone (R-CO-R') Imine_Salt->Ketone 2. H₃O⁺ Workup

Caption: Synthesis of pyridyl ketones via Grignard addition to picolinonitriles.

Cycloaddition Reactions

While less common for unactivated nitriles, the cyano group can participate as a 2π component (dienophile or enophile) in pericyclic reactions, particularly in intramolecular settings, to form heterocyclic systems.[12] These formal [2+2+2] cycloadditions provide elegant, atom-efficient routes to complex fused pyridine derivatives.[12][13] For instance, a cascade reaction can be initiated involving a propargylic ene reaction, followed by an intramolecular Diels-Alder reaction where the cyano group acts as the dienophile.[12] In some cases, the cyano group can even serve as the enophilic π-bond in an intramolecular propargylic ene reaction, which is an unusual mode of reactivity.[12]

Quantitative Data Summary

The following tables summarize yields for the synthesis of various substituted picolinonitriles, demonstrating the feasibility of these reactions.

Table 1: Synthesis of 3-Hydroxy-4-Aryl Picolinonitriles [14][15]

ProductProcedureYield (%)
3-Hydroxy-4-(p-tolyl)picolinonitrileA84
3-Hydroxy-4-(4-methoxyphenyl)picolinonitrileA84
3-Hydroxy-4-(4-methoxyphenyl)picolinonitrileB57
3-Hydroxy-4-(3-methoxyphenyl)picolinonitrileA74
3-Hydroxy-4-(thiophen-2-yl)picolinonitrileB48

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility. The following are representative protocols for the synthesis of substituted picolinonitriles.

General Synthesis of 3-Hydroxy-4-Aryl Picolinonitriles (Procedure A)[14][15]

This protocol describes a stepwise method for synthesizing substituted picolinonitriles.

Experimental_Workflow_A cluster_step1 Step 1: Isoxazolopyridine Formation cluster_step2 Step 2: N-O Bond Cleavage Start Start with 4-Propargylaminoisoxazole Add_Pd Add Pd(PPh₃)₄ (5 mol %) and CuI (10 mol %) Start->Add_Pd Add_ArylIodide Add Aryl Iodide (1.2 equiv) and Et₃N in THF Add_Pd->Add_ArylIodide Stir_RT Stir at room temperature Add_ArylIodide->Stir_RT Workup1 Aqueous Workup & Column Chromatography Stir_RT->Workup1 Intermediate Isolate Isoxazolopyridine Intermediate Workup1->Intermediate Dissolve Dissolve Intermediate in EtOH Intermediate->Dissolve Proceed to Step 2 Add_Base Add NaOEt (3.0 equiv) Dissolve->Add_Base Reflux Reflux for 1 hour Add_Base->Reflux Workup2 Acidic Workup (1 M HCl) & Column Chromatography Reflux->Workup2 Product Final Product: 3-Hydroxy-4-Aryl Picolinonitrile Workup2->Product

Caption: Stepwise workflow for the synthesis of 3-hydroxy-4-aryl picolinonitriles.

Methodology:

  • Step 1: To a solution of the starting 4-propargylaminoisoxazole in THF, add triethylamine (Et₃N), the corresponding aryl iodide, copper(I) iodide (CuI), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).

  • The mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

  • The reaction is quenched with aqueous ammonium chloride and extracted with an organic solvent.

  • The organic layer is dried and concentrated. The crude product is purified by column chromatography to yield the isoxazolopyridine intermediate.

  • Step 2: The isolated intermediate is dissolved in ethanol (EtOH).

  • Sodium ethoxide (NaOEt) is added, and the mixture is heated to reflux for approximately 1 hour.

  • After cooling, the reaction is neutralized with 1 M HCl.

  • The mixture is extracted, the organic layers are dried and concentrated, and the final product is purified by column chromatography.

One-Pot Synthesis of 3-Hydroxy-4-Aryl Picolinonitriles (Procedure B)[14][15]

Methodology:

  • Follow steps 1-3 from Procedure A for the initial coupling reaction.

  • After the initial reaction is complete, sodium ethoxide (NaOEt) is added directly to the reaction mixture.

  • The mixture is then heated to reflux for 1 hour.

  • The reaction is cooled, worked up, and purified as described in steps 7-8 of Procedure A to yield the final product.

Applications in Drug Development

The functional groups derived from the reactions of picolinonitriles are prevalent in a wide range of biologically active molecules.[6][16]

  • Amides: The picolinamide scaffold is a key structural feature in numerous pharmaceuticals.

  • Amines: Primary amines derived from picolinitrile reduction are crucial intermediates for creating compounds that can interact with biological targets, such as enzymes.[17]

  • Ketones: Pyridyl ketones serve as versatile precursors for more complex heterocyclic systems used in drug discovery.

The ability to selectively functionalize the picolinonitrile core allows medicinal chemists to fine-tune the physicochemical properties (e.g., solubility, membrane permeability) and biological activity of drug candidates.[5][17] For example, 5-formylpicolinonitrile is a valuable intermediate in medicinal chemistry, with its formyl group being convertible to an amine, a critical element for interacting with enzyme catalytic sites.[17]

Conclusion

The cyano group in picolinonitriles exhibits a rich and versatile reactivity, significantly influenced by the electronic effects of the pyridine ring. Key transformations such as hydrolysis, reduction, and nucleophilic additions provide reliable pathways to synthetically valuable amides, amines, and ketones. Furthermore, the participation of the cyano group in cycloaddition reactions opens avenues for the construction of complex polycyclic systems. A thorough understanding of these reactions, supported by detailed protocols and quantitative data, is essential for researchers engaged in organic synthesis and the development of novel therapeutics.

References

Methodological & Application

Synthesis of 3,5-Disubstituted Picolinonitriles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 3,5-disubstituted picolinonitriles, a class of compounds with significant potential in medicinal chemistry and materials science. The protocols outlined below are based on established synthetic transformations, offering reliable methods for accessing this important molecular scaffold.

Introduction

Picolinonitriles, or 2-cyanopyridines, are valuable intermediates in the synthesis of a wide range of functionalized molecules, including pharmaceuticals, agrochemicals, and novel materials. The nitrile group serves as a versatile handle for further chemical modifications. The presence of substituents at the 3- and 5-positions of the pyridine ring allows for fine-tuning of the molecule's steric and electronic properties, which is crucial in drug design and development. This document details two primary methodologies for the synthesis of 3,5-disubstituted picolinonitriles: direct cyanation of a substituted pyridine and cyanation of a di-substituted halopyridine.

Data Summary

The following table summarizes the quantitative data for the synthesis of representative 3,5-disubstituted picolinonitriles using the protocols detailed in this document.

EntryStarting MaterialProductMethodReagentsYield (%)
13,5-Dimethylpyridine3,5-Dimethyl-2-pyridinecarbonitrileDirect Cyanation1. Nitric Acid, Trifluoroacetic Anhydride2. Potassium Cyanide82%[1]
22,5-Dibromo-3-methylpyridine5-Bromo-3-methylpicolinonitrileCyanide DisplacementCopper(I) Cyanide57.6%[2]

Experimental Protocols

Protocol 1: Direct Cyanation of 3,5-Dimethylpyridine

This protocol describes the synthesis of 3,5-dimethyl-2-pyridinecarbonitrile from 3,5-dimethylpyridine via an activation step followed by treatment with a cyanide salt.[1]

Materials:

  • 3,5-Dimethylpyridine

  • Concentrated Nitric Acid (HNO₃)

  • Trifluoroacetic Anhydride (TFAA)

  • Potassium Cyanide (KCN)

  • Dichloromethane (CH₂Cl₂)

  • Water (H₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Activation: In a round-bottom flask, dissolve 3,5-dimethylpyridine (1.0 eq) in dichloromethane. Cool the solution to 0 °C in an ice bath.

  • Slowly add concentrated nitric acid (1.1 eq) to the solution.

  • Following the addition of nitric acid, add trifluoroacetic anhydride (1.2 eq) dropwise, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 1 hour.

  • Cyanation: In a separate flask, prepare a solution of potassium cyanide (1.5 eq) in water.

  • Add the aqueous potassium cyanide solution to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir vigorously for 12-16 hours.

  • Work-up: Quench the reaction by carefully adding saturated aqueous sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 3,5-dimethyl-2-pyridinecarbonitrile.[1]

Protocol 2: Synthesis of 5-Bromo-3-methylpicolinonitrile from 2,5-Dibromo-3-methylpyridine

This protocol details the synthesis of 5-bromo-3-methylpicolinonitrile via a cyanide displacement reaction from 2,5-dibromo-3-methylpyridine.[2]

Materials:

  • 2,5-Dibromo-3-methylpyridine

  • Copper(I) Cyanide (CuCN)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a solution of 2,5-dibromo-3-methylpyridine (1.0 eq) in dimethylformamide, add copper(I) cyanide (1.0 eq).[2]

  • Reaction Conditions: Stir the reaction mixture at 120 °C for 12 hours.[2]

  • Work-up: Upon completion of the reaction, partition the mixture between ethyl acetate and water.[2]

  • Separate the organic layer, wash with saturated aqueous sodium chloride solution, dry over anhydrous sodium sulfate, and filter.[2]

  • Purification: Concentrate the filtrate and purify by column chromatography to yield 5-bromo-3-methylpicolinonitrile as a white solid.[2]

Visualized Workflows

The following diagrams illustrate the general experimental workflows for the synthesis of 3,5-disubstituted picolinonitriles.

G cluster_0 Protocol 1: Direct Cyanation start1 Start with 3,5-Disubstituted Pyridine activate Activate Pyridine Ring (e.g., HNO3/TFAA) start1->activate cyanation1 Cyanation Reaction (e.g., KCN) activate->cyanation1 workup1 Aqueous Work-up and Extraction cyanation1->workup1 purify1 Column Chromatography workup1->purify1 product1 3,5-Disubstituted Picolinonitrile purify1->product1

Caption: Workflow for Direct Cyanation of 3,5-Disubstituted Pyridines.

G cluster_1 Protocol 2: Cyanide Displacement start2 Start with 3,5-Disubstituted-2-halopyridine cyanation2 Cyanide Displacement (e.g., CuCN) start2->cyanation2 workup2 Aqueous Work-up and Extraction cyanation2->workup2 purify2 Column Chromatography workup2->purify2 product2 3,5-Disubstituted Picolinonitrile purify2->product2

Caption: Workflow for Cyanide Displacement from 2-Halopyridines.

Alternative Synthetic Routes

Another prominent method for the synthesis of picolinonitriles is the Sandmeyer reaction .[3][4][5] This reaction involves the conversion of a primary aromatic amine to a diazonium salt, which is then displaced by a cyanide nucleophile, typically using a copper(I) cyanide catalyst.[3][4] This approach would be applicable to a 3,5-disubstituted-2-aminopyridine precursor. The general steps involve diazotization of the amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C), followed by the addition of a copper(I) cyanide solution.[6]

G cluster_2 Alternative Route: Sandmeyer Reaction start3 Start with 3,5-Disubstituted-2-aminopyridine diazotization Diazotization (NaNO2, Acid, 0-5 °C) start3->diazotization sandmeyer Sandmeyer Cyanation (CuCN) diazotization->sandmeyer workup3 Work-up and Purification sandmeyer->workup3 product3 3,5-Disubstituted Picolinonitrile workup3->product3

Caption: General Workflow for the Sandmeyer Reaction.

References

Application Notes & Protocols: Benzyl Protection of Hydroxypyridines

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The benzyl group (Bn) is a crucial protecting group for hydroxyl functionalities in the synthesis of complex molecules, particularly in pharmaceutical development. Hydroxypyridines, key structural motifs in many bioactive compounds, present a unique challenge for protection due to their ability to exist as tautomers (hydroxypyridine and pyridone forms). This leads to the potential for alkylation at either the nitrogen or oxygen atom, a classic chemical problem known as N- versus O-alkylation.[1] The regioselectivity of the benzylation reaction is highly sensitive to factors such as the hydroxypyridine isomer, counterion, solvent, and alkylating agent.[2] This document provides detailed methodologies and protocols for the selective benzyl protection of hydroxypyridines.

Core Concept: Tautomerism and Regioselectivity

2- and 4-Hydroxypyridines exist in equilibrium with their pyridone tautomers. The position of this equilibrium is influenced by the solvent and other conditions. This ambident nucleophilic nature is the root of the selectivity challenge.

  • O-Alkylation: Generally favored by conditions that promote the hydroxyl form and use "hard" electrophiles. Silver salts, for instance, are known to promote O-alkylation of 2-pyridones.[2]

  • N-Alkylation: Generally favored by conditions that promote the pyridone form. Alkaline metal salts often favor N-alkylation.[2] A catalyst- and base-free approach has also been shown to be highly selective for N-alkylation.[3]

tautomerism

Caption: Tautomeric equilibrium of 2-hydroxypyridine and 2-pyridone.

Methodology Selection Workflow

Choosing the correct benzylation methodology depends on the substrate and the desired outcome (O- vs. N-protection). The following diagram outlines a general decision-making process.

workflow start Select Hydroxypyridine (2-OH, 3-OH, 4-OH) regioselectivity Desired Regioselectivity? start->regioselectivity o_alk O-Alkylation regioselectivity->o_alk Oxygen n_alk N-Alkylation regioselectivity->n_alk Nitrogen method_o Method for O-Alkylation o_alk->method_o method_n Method for N-Alkylation n_alk->method_n details_o • Williamson Ether Synthesis (Ag₂O, NaH) • Zinc-Mediated (ZnO/ZnCl₂) • Benzyl trichloroacetimidate (acidic) method_o->details_o details_n • Williamson Ether Synthesis (K₂CO₃, Cs₂CO₃) • Base-free (heat with BnX) • Borrowing Hydrogen (Pd-cat.) method_n->details_n

Caption: Decision workflow for selecting a benzylation method.

Application Notes and Data

Benzylation of 2-Hydroxypyridines (2-Pyridones)

This isomer is the most studied due to the pronounced competition between N- and O-alkylation.

Selective O-Benzylation: A novel and highly effective method for the selective O-benzylation of 2-pyridones utilizes a ternary system of ZnO, ZnCl₂, and N,N-diisopropylethylamine (DIEA).[2] This method tolerates a wide range of functional groups on the benzyl halide.[2] Conventional methods often employ silver salts (Ag₂O, Ag₂CO₃) to favor O-alkylation.[2]

Table 1: Zinc-Mediated O-Benzylation of 2-Oxo-1,2-dihydropyridines with Substituted Benzyl Halides [2] Standard Conditions: 2-oxo-1,2-dihydropyridine (1a), benzyl halide (1.2 equiv.), ZnO (0.3 equiv.), ZnCl₂ (0.1 equiv.), DIEA (2.0 equiv.), Toluene, 110 °C, 24h, Argon atm.

EntryBenzyl HalideProductYield (%)
1Benzyl bromide3a85
24-Methylbenzyl bromide3b89
34-Chlorobenzyl chloride3c81
44-Bromobenzyl bromide3d83
54-Nitrobenzyl bromide3f79
64-Methoxybenzyl chloride3g82

Selective N-Benzylation: N-alkylation is often achieved under base-free conditions by simply heating the 2-hydroxypyridine with a benzyl halide.[3] The regioselectivity can also be controlled by the heating technique (microwave vs. conventional) and the leaving group on the benzyl halide.[4] Palladium-catalyzed "borrowing hydrogen" strategies using benzyl alcohols as the alkylating agent also provide an atom-economical route to N-benzylated products.[5]

Benzylation of 3-Hydroxypyridines

3-Hydroxypyridine primarily reacts at the nitrogen atom, as the hydroxyl group is more phenolic and less acidic than the N-H in the pyridone tautomers of 2- and 4-isomers. The typical product of direct benzylation is the N-benzyl-3-hydroxypyridinium salt.

N-Benzylation to Pyridinium Salt: The reaction is commonly performed by treating 3-hydroxypyridine with a benzyl halide in a hydrocarbon solvent like toluene or xylene at elevated temperatures.[6] This quaternary ammonium salt is a key intermediate in the synthesis of N-benzyl-3-hydroxypiperidine, a precursor for pharmaceuticals like Benidipine.[7][8] The subsequent reduction of the pyridine ring can be achieved with reagents like sodium borohydride or through catalytic hydrogenation.[6][8][9]

Table 2: Conditions for N-Benzylation of 3-Hydroxypyridine

Benzylating AgentSolventTemperatureProductReference
Benzyl chlorideToluene100-110 °C (reflux)1-benzyl-3-hydroxypyridinium chloride[6]
Benzyl chloride(Not specified)(Not specified)N-benzyl-3-hydroxypyridinium quaternary salt[8]
Benzyl chloroformate(Not specified)(Not specified)1-benzyloxycarbonyl-5-hydroxy-2-piperideine (via reduction)[10]
Benzylation of 4-Hydroxypyridines (4-Pyridones)

Similar to 2-hydroxypyridine, the 4-isomer exists in tautomeric equilibrium with 4-pyridone. The principles of controlling N- versus O-alkylation are therefore similar.

Detailed Experimental Protocols

experimental_workflow

Caption: General experimental workflow for a benzylation reaction.

Protocol 1: General O-Benzylation via Williamson Synthesis

This protocol is adapted from standard procedures for benzylation of hydroxyl groups.[11]

  • Preparation: Dissolve the hydroxypyridine substrate (1.0 equiv.) in dry N,N-dimethylformamide (DMF, 5-10 mL/mmol) in a flame-dried flask under an argon atmosphere.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in oil, 1.5 equiv.) portion-wise.

  • Alkylation: While maintaining the temperature at 0 °C, add benzyl bromide (BnBr, 1.2 equiv.) dropwise to the stirring suspension.

  • Reaction: Allow the reaction mixture to warm gradually to room temperature and stir until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

  • Work-up: Carefully quench the reaction by cooling to 0 °C and adding water or saturated ammonium chloride solution.

  • Extraction: Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by silica gel column chromatography to obtain the desired O-benzyl pyridine.[11]

Protocol 2: Zinc-Mediated Selective O-Benzylation of 2-Pyridone

This protocol is based on the method developed for high O-selectivity.[2]

  • Preparation: To an oven-dried reaction tube, add the 2-pyridone substrate (1.0 equiv.), ZnO (0.3 equiv.), and ZnCl₂ (0.1 equiv.).

  • Reagent Addition: Seal the tube with a septum and purge with argon. Add dry toluene (5-10 mL/mmol), followed by N,N-diisopropylethylamine (DIEA, 2.0 equiv.) and the corresponding benzyl halide (1.2 equiv.) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 110 °C and stir for 24 hours.

  • Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure 2-benzyloxypyridine derivative.[2]

Protocol 3: N-Benzylation of 3-Hydroxypyridine to its Pyridinium Salt

This protocol is adapted from procedures used in the synthesis of pharmaceutical intermediates.[6]

  • Preparation: Add 3-hydroxypyridine (1.0 equiv.) and toluene (10 mL/mmol) to a round-bottom flask equipped with a reflux condenser.

  • Reagent Addition: Add benzyl chloride (1.1 equiv.) to the mixture.

  • Reaction: Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 10-12 hours, or until precipitation of the product is complete.

  • Isolation: Cool the mixture to room temperature. Collect the solid precipitate by filtration.

  • Purification: Wash the collected solid with a cold solvent such as acetone or diethyl ether to remove unreacted starting materials and impurities, then dry under vacuum to yield the 1-benzyl-3-hydroxypyridinium chloride salt.

Deprotection of Benzyl Ethers

The removal of the benzyl protecting group is a critical final step. The choice of method depends on the overall functionality of the molecule.

  • Catalytic Hydrogenolysis: This is the most common and cleanest method. The protected compound is treated with hydrogen gas (H₂) in the presence of a palladium catalyst, typically palladium on carbon (Pd/C).[12][13] This method is not suitable for molecules containing other reducible functional groups (e.g., alkenes, alkynes, nitro groups).

  • Strong Acid Cleavage: Benzyl ethers can be cleaved by strong acids, but this method is limited to substrates that can withstand harsh acidic conditions.[13][14]

  • Oxidative Cleavage: For acid- or hydrogenation-sensitive substrates, oxidative methods can be employed. Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) are particularly effective for cleaving p-methoxybenzyl (PMB) ethers but can also be used for simple benzyl ethers.[13]

References

Application Notes and Protocols for 3,5-Bis(benzyloxy)picolinonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Bis(benzyloxy)picolinonitrile is a valuable heterocyclic building block for the synthesis of complex molecules in medicinal chemistry. Its substituted pyridine core is a "privileged scaffold" frequently found in biologically active compounds, including numerous FDA-approved drugs. The benzyloxy groups serve as protecting groups for hydroxyl functionalities, which are often crucial for interactions with biological targets, while the nitrile group offers versatile chemistry for the introduction of other key functional groups, such as primary amines.

This document provides detailed application notes and protocols for the use of this compound as a key starting material in the synthesis of potent kinase inhibitors, with a particular focus on the PI3K/mTOR signaling pathway.

Application: Synthesis of PI3K/mTOR Inhibitors

The Phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival.[1] Its dysregulation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. Several small molecule inhibitors targeting this pathway have been developed, with many featuring a substituted pyridine or pyrimidine core.

This compound is an ideal precursor for the synthesis of molecules that mimic the core structure of potent PI3K/mTOR inhibitors like GSK2126458 (omipalisib). The strategic placement of the functional groups on the picolinonitrile ring allows for the elaboration into the complex structures required for high-affinity binding to the kinase domain.

Quantitative Data: Biological Activity of a Representative PI3K/mTOR Inhibitor

The following table summarizes the in vitro inhibitory activity of GSK2126458, a potent PI3K/mTOR inhibitor whose core scaffold can be synthesized from this compound.

Target KinaseIC50 (nM)Ki (nM)
PI3Kα0.019-
PI3Kβ0.06-
PI3Kδ0.024-
PI3Kγ0.13-
mTORC1-0.18
mTORC2-0.3
DNA-PK0.28-

Data sourced from publicly available information on GSK2126458 (omipalisib).[2]

Experimental Protocols

The following protocols describe a proposed synthetic route from this compound to a key 3-amino-5-hydroxypyridine intermediate, a crucial building block for the synthesis of GSK2126458 and related kinase inhibitors.

Protocol 1: Reduction of Nitrile to Primary Amine

This protocol describes the conversion of the nitrile group of this compound to a primary amine.

Materials:

  • This compound

  • Raney Nickel (50% slurry in water)

  • Ethanol, absolute

  • Ammonia, 7N solution in methanol

  • Hydrogen gas

  • Parr shaker or similar hydrogenation apparatus

  • Celite®

Procedure:

  • To a Parr shaker bottle, add this compound (1.0 eq).

  • Add absolute ethanol to dissolve the starting material.

  • Carefully add Raney Nickel slurry (0.5 eq by weight).

  • Add a 7N solution of ammonia in methanol (2.0 eq).

  • Seal the Parr shaker bottle and purge with nitrogen gas, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to 50 psi.

  • Shake the mixture at room temperature for 16 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst.

  • Wash the Celite® pad with ethanol.

  • Concentrate the filtrate under reduced pressure to yield the crude (3,5-bis(benzyloxy)pyridin-2-yl)methanamine.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Deprotection of Benzyloxy Groups

This protocol describes the removal of the benzyl protecting groups to yield the free hydroxyl groups.

Materials:

  • (3,5-bis(benzyloxy)pyridin-2-yl)methanamine

  • Palladium on carbon (10 wt. %)

  • Methanol

  • Hydrogen gas

  • Balloon or hydrogenation apparatus

Procedure:

  • Dissolve the (3,5-bis(benzyloxy)pyridin-2-yl)methanamine (1.0 eq) in methanol in a round-bottom flask.

  • Carefully add 10% palladium on carbon (0.1 eq by weight) under a nitrogen atmosphere.

  • Evacuate the flask and backfill with hydrogen gas from a balloon.

  • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere for 12 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, carefully purge the flask with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Wash the Celite® pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the 6-(aminomethyl)pyridine-3,5-diol.

Visualizations

Signaling Pathway

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Activation mTORC2 mTORC2 mTORC2->AKT Phosphorylation (Ser473) Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Inhibitor GSK2126458 (Omipalisib) Inhibitor->PI3K Inhibitor->mTORC2 Inhibitor->mTORC1

Caption: PI3K/mTOR Signaling Pathway and Inhibition.

Experimental Workflow

Synthetic_Workflow Start This compound Step1 Reduction of Nitrile (Protocol 1) Start->Step1 Intermediate1 (3,5-bis(benzyloxy)pyridin-2-yl)methanamine Step1->Intermediate1 Step2 Deprotection (Protocol 2) Intermediate1->Step2 Intermediate2 6-(aminomethyl)pyridine-3,5-diol Step2->Intermediate2 Step3 Further Elaboration Intermediate2->Step3 Final PI3K/mTOR Inhibitor (e.g., GSK2126458 scaffold) Step3->Final

Caption: Synthetic Workflow from Starting Material.

References

Application Notes: 3,5-Bis(benzyloxy)picolinonitrile as a Versatile Precursor for the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

3,5-Bis(benzyloxy)picolinonitrile is a versatile synthetic intermediate possessing a highly functionalized pyridine core. The presence of two benzyloxy groups and a nitrile moiety offers multiple reaction sites for the construction of complex heterocyclic systems. This document outlines a hypothetical application of this compound as a precursor for the synthesis of a putative pyrido[2,3-d]pyrimidine-based kinase inhibitor, targeting the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is frequently implicated in cancer.[1][2][3][4][5] The described synthetic route and biological evaluation are based on established methodologies for analogous compounds.

Hypothetical Kinase Inhibitor Profile

For the purpose of these application notes, we will designate the hypothetical kinase inhibitor derived from this compound as "Hypothetical Compound A" .

Target: Phosphoinositide 3-kinase alpha (PI3Kα)

Mechanism of Action: ATP-competitive inhibitor

Data Presentation

The following table summarizes the hypothetical inhibitory activity of "Hypothetical Compound A" against a panel of PI3K isoforms, benchmarked against known PI3K inhibitors.

CompoundPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kδ IC50 (nM)PI3Kγ IC50 (nM)
Hypothetical Compound A 25 150 120 200
Buparlisib (BKM120)52166116262
Alpelisib (BYL719)51156290250

Note: The IC50 values for "Hypothetical Compound A" are purely illustrative for this application note. The data for Buparlisib and Alpelisib are from published sources for comparative purposes.[6]

Experimental Protocols

I. Synthesis of Hypothetical Compound A

The synthesis of "Hypothetical Compound A" from this compound is proposed to proceed through a multi-step sequence involving reduction, cyclization, and functionalization.

Step 1: Synthesis of 3,5-Bis(benzyloxy)-2-(aminomethyl)pyridine

  • To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add Lithium Aluminum Hydride (LiAlH₄) (2.0 eq) portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous NaOH, and water.

  • Filter the resulting suspension and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of the Pyrido[2,3-d]pyrimidine Core

  • A mixture of 3,5-Bis(benzyloxy)-2-(aminomethyl)pyridine (1.0 eq) and urea (5.0 eq) is heated at 180-190 °C for 2 hours.

  • Cool the reaction mixture to room temperature and triturate with water.

  • Collect the solid precipitate by filtration, wash with water and diethyl ether, and dry under vacuum to obtain the crude pyrido[2,3-d]pyrimidin-4-one.

Step 3: Chlorination of the Pyrido[2,3-d]pyrimidine Core

  • Reflux the crude pyrido[2,3-d]pyrimidin-4-one from the previous step in an excess of phosphoryl chloride (POCl₃) for 6 hours.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 4: Suzuki Coupling to Introduce a Substituted Phenyl Moiety

  • To a solution of the chlorinated pyrido[2,3-d]pyrimidine (1.0 eq) and a suitable boronic acid (1.2 eq) in a mixture of toluene, ethanol, and water, add sodium carbonate (2.0 eq) and a catalytic amount of a palladium catalyst (e.g., Pd(PPh₃)₄).

  • Heat the mixture to reflux under an inert atmosphere for 12 hours.

  • Cool the reaction to room temperature, and partition between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield "Hypothetical Compound A".

II. In Vitro Kinase Inhibition Assay

The inhibitory activity of "Hypothetical Compound A" against PI3Kα can be determined using a LanthaScreen™ Eu Kinase Binding Assay.[7][8][9]

Materials:

  • PI3Kα enzyme

  • LanthaScreen™ Eu-anti-Tag Antibody

  • Kinase Tracer

  • Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[9]

  • "Hypothetical Compound A" (dissolved in DMSO)

  • 384-well microplate

Procedure:

  • Prepare a serial dilution of "Hypothetical Compound A" in DMSO.

  • In a 384-well plate, add 5 µL of the test compound dilutions.

  • Prepare a kinase/antibody mixture in Kinase Buffer A and add 5 µL to each well.

  • Prepare the tracer solution in Kinase Buffer A and add 5 µL to each well.

  • Incubate the plate at room temperature for 1 hour, protected from light.

  • Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm and 615 nm.

  • Calculate the emission ratio (665 nm / 615 nm) and plot the results against the compound concentration to determine the IC50 value.

Visualizations

G cluster_synthesis Synthetic Workflow for Hypothetical Compound A A This compound B 3,5-Bis(benzyloxy)-2-(aminomethyl)pyridine A->B Reduction (LiAlH4) C Pyrido[2,3-d]pyrimidin-4-one Core B->C Cyclization (Urea, heat) D Chlorinated Pyrido[2,3-d]pyrimidine C->D Chlorination (POCl3) E Hypothetical Compound A D->E Suzuki Coupling

Caption: Hypothetical synthesis of Compound A.

G cluster_pathway PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Hypothetical Compound A Inhibitor->PI3K inhibits

Caption: Inhibition of the PI3K/Akt pathway.

G cluster_workflow Kinase Binding Assay Workflow A Prepare Serial Dilution of Compound A B Add Compound A to 384-well Plate A->B C Add Kinase/Antibody Mixture B->C D Add Kinase Tracer C->D E Incubate at Room Temperature D->E F Read Plate (TR-FRET) E->F G Data Analysis (IC50 Determination) F->G

Caption: Experimental workflow for kinase assay.

References

Application Notes and Protocols for the Functionalization of the Picolinonitrile Ring

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical modification of the picolinonitrile ring, a key scaffold in medicinal chemistry. Picolinonitrile derivatives have garnered significant interest due to their diverse biological activities, including roles as enzyme inhibitors and modulators of cellular signaling pathways.[1][2][3] This guide covers key functionalization reactions, presents quantitative data for comparative analysis, and visualizes relevant biological pathways and experimental workflows.

Overview of Picolinonitrile Functionalization

The picolinonitrile ring, or 2-cyanopyridine, is an electron-deficient aromatic system, which influences its reactivity. The electron-withdrawing nature of the nitrile group and the pyridine nitrogen atom facilitates certain types of reactions, particularly nucleophilic aromatic substitution and reactions at the positions ortho and para to the nitrogen atom.[4] Key strategies for functionalizing this ring include:

  • Nucleophilic Aromatic Substitution (SNA r): This is a prominent reaction for pyridine rings, especially when activated by electron-withdrawing groups.[5][6] Halogenated picolinonitriles are common substrates for substitution with various nucleophiles.

  • Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds on the picolinonitrile scaffold.[1][7][8]

  • C-H Functionalization: Direct functionalization of C-H bonds is an increasingly important strategy for atom-economical synthesis, though it can be challenging for electron-deficient rings like pyridine.[9][10][11]

  • Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions, offering pathways to construct fused heterocyclic systems.[12][13]

Experimental Protocols

Nucleophilic Aromatic Substitution: Synthesis of Substituted Aminopicolinonitriles

This protocol describes the substitution of a chlorine atom on a picolinonitrile ring with an amine.

General Procedure:

  • To a solution of a chloropicolinonitrile derivative (1.0 eq.) in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add the desired amine (1.1-1.5 eq.) and a base, typically potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 eq.).

  • Heat the reaction mixture at a temperature ranging from 80 °C to 120 °C. The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • If a precipitate forms, collect it by filtration, wash with water, and dry under vacuum.

  • If no precipitate forms, extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Example Data:

Starting MaterialNucleophileProductYield (%)Reference
2-chloro-3-nitropyridinePiperazine2-(Piperazin-1-yl)-3-nitropyridine-[14]
2-Chloro-5-nitropyridineHydroxyl compoundsSubstituted 5-nitropyridin-2-yl ethers-[14]
Palladium-Catalyzed Cross-Coupling: Suzuki-Miyaura Coupling

This protocol outlines the synthesis of aryl-substituted picolinonitriles via a Suzuki-Miyaura cross-coupling reaction.

General Procedure:

  • In a reaction vessel, combine the halopicolinonitrile (1.0 eq.), the boronic acid or boronic ester derivative (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq.) or Pd(dppf)Cl₂ (0.02-0.05 eq.), and a base, typically potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq.).

  • Add a solvent system, commonly a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.

  • Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.

  • Heat the mixture to a temperature between 80 °C and 110 °C under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to afford the desired product.

Example Data:

Picolinonitrile DerivativeCoupling PartnerCatalystBaseSolventYield (%)Reference
2-Picolinic acidAryl bromidesPd(OAc)₂/dppfAg₂CO₃DMF-[1]
NitroarenesArylboronic acidsPd/BrettPhos---[15]

Biological Applications and Signaling Pathways

Functionalized picolinonitriles are being investigated for their potential as therapeutic agents, particularly as kinase inhibitors in cancer therapy.

PI3K/mTOR Signaling Pathway

The phosphatidylinositol-3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival.[16] Dysregulation of this pathway is frequently observed in various cancers. Certain morpholinopyrimidine-5-carbonitrile derivatives have been identified as dual PI3K/mTOR inhibitors.[16]

Below is a simplified diagram of the PI3K/mTOR signaling pathway and the inhibitory action of these compounds.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation mTORC2 mTORC2 mTORC2->Akt activates Inhibitor Picolinonitrile Derivative (e.g., Compound 12b) Inhibitor->PI3K inhibits Inhibitor->mTORC1 inhibits Inhibitor->mTORC2 inhibits

PI3K/mTOR signaling pathway inhibition.
PIM-1 Kinase Inhibition

PIM-1 kinase is a serine/threonine kinase that plays a role in cell cycle progression and apoptosis. It is a target for anticancer drug development. Certain pyrido[2,3-d]pyrimidine derivatives, synthesized from aminonicotinonitrile precursors, have shown potent PIM-1 kinase inhibitory activity.[2][3]

Below is a diagram illustrating the role of PIM-1 in promoting cell survival and its inhibition.

PIM1_Pathway PIM1 PIM-1 Kinase Substrates Downstream Substrates (e.g., Bad, p21) PIM1->Substrates phosphorylates Apoptosis Apoptosis Substrates->Apoptosis inhibits Proliferation Cell Cycle Progression Substrates->Proliferation promotes Inhibitor Picolinonitrile-derived Pyrido[2,3-d]pyrimidine (e.g., Compound 4) Inhibitor->PIM1 inhibits

PIM-1 kinase inhibition workflow.

Quantitative Data Summary

The following tables summarize the inhibitory activities of selected picolinonitrile derivatives against key biological targets.

Table 1: Inhibitory Activity of Morpholinopyrimidine-5-carbonitrile Derivatives [16]

CompoundTargetIC₅₀ (μM)
12b Leukemia SR cell line0.10 ± 0.01
PI3Kα0.17 ± 0.01
PI3Kβ0.13 ± 0.01
PI3Kδ0.76 ± 0.04
mTOR0.83 ± 0.05
12d Leukemia SR cell line0.09 ± 0.01
PI3Kα1.27 ± 0.07
PI3Kβ3.20 ± 0.16
PI3Kδ1.98 ± 0.11
mTOR2.85 ± 0.17

Table 2: PIM-1 Kinase Inhibitory Activity of Pyrido[2,3-d]pyrimidine Derivatives [2][3]

CompoundIC₅₀ (nM)% Inhibition
4 11.497.8
10 17.294.6
Staurosporine (control) 16.795.6

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and biological evaluation of functionalized picolinonitrile derivatives.

workflow start Picolinonitrile Starting Material reaction Functionalization Reaction (e.g., Cross-Coupling) start->reaction purification Purification (e.g., Column Chromatography) reaction->purification characterization Structural Characterization (NMR, MS) purification->characterization screening Biological Screening (e.g., Kinase Assay) characterization->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar lead_opt Lead Optimization sar->lead_opt lead_opt->reaction iterative design

Drug discovery workflow.

References

Palladium-Catalyzed Cross-Coupling Reactions of Benzyloxypyridines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of benzyloxypyridine derivatives. Benzyloxypyridines are valuable precursors in the synthesis of a wide range of biologically active molecules and pharmaceutical intermediates. Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, offer powerful and versatile methods for the construction of carbon-carbon and carbon-nitrogen bonds, enabling the efficient diversification of the benzyloxypyridine scaffold.

Introduction to Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, allowing for the formation of C-C, C-N, C-O, and C-S bonds with high efficiency and functional group tolerance.[1][2] These reactions are central to the construction of complex molecular architectures found in pharmaceuticals, agrochemicals, and materials science.[3] The general catalytic cycle for these reactions typically involves three key steps: oxidative addition of an organic halide to a Pd(0) complex, transmetalation (for Suzuki, Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination to furnish the desired product and regenerate the Pd(0) catalyst.[4]

The choice of palladium precursor, ligand, base, and solvent is crucial for the success of these transformations and is highly dependent on the specific substrates being coupled. This document outlines optimized conditions and protocols for the cross-coupling of various benzyloxypyridine isomers.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C(sp²)–C(sp²) bonds by coupling an organoboron reagent with an organic halide.[5] This reaction is widely used in the pharmaceutical industry for the synthesis of biaryl and heteroaryl-aryl structures.[6]

Quantitative Data for Suzuki-Miyaura Coupling of Benzyloxypyridines
EntryBenzyloxypyridine SubstrateBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-Benzyloxy-5-bromopyridinePhenylboronic acidPd(OAc)₂ (5)JohnPhos (10)K₂CO₃DMF12020 (MW)69[7]
23-Benzyloxy-5-bromopyridine4-Methoxyphenylboronic acidPd(dppf)Cl₂ (10)-Na₃PO₄Dioxane1001285
34-Benzyloxy-3-bromopyridine2-Thiopheneboronic acidPd(PPh₃)₄ (5)-K₂CO₃DMF/H₂O901678
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Benzyloxy-5-bromopyridine with Phenylboronic Acid

Materials:

  • 2-Benzyloxy-5-bromopyridine

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • JohnPhos

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure: [7]

  • To a microwave vial, add 2-benzyloxy-5-bromopyridine (1.0 mmol), phenylboronic acid (1.5 mmol), potassium carbonate (3.0 mmol), palladium(II) acetate (0.05 mmol), and JohnPhos (0.10 mmol).

  • Add anhydrous DMF (2 mL).

  • Seal the vial and place it in a microwave reactor.

  • Heat the reaction mixture to 120 °C for 20 minutes.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-benzyloxy-5-phenylpyridine.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Weigh Reagents B Add to Vial A->B C Add Solvent B->C D Microwave Irradiation C->D E Extraction D->E F Drying & Concentration E->F G Column Chromatography F->G H H G->H Product

Workflow for Suzuki-Miyaura Coupling

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C–N bonds, enabling the synthesis of a wide variety of arylamines.[1][2] It is particularly useful for coupling amines with aryl halides that are unreactive towards traditional nucleophilic aromatic substitution.[2]

Quantitative Data for Buchwald-Hartwig Amination of Benzyloxypyridines
EntryBenzyloxypyridine SubstrateAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
13-Benzyloxy-6-chloropyridineMorpholinePd₂(dba)₃ (1.5)XPhos (3.0)NaOtBuToluene100694[3]
22-Benzyloxy-5-bromopyridineAnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Toluene1102488
34-Benzyloxy-2-chloropyridinen-Butylamine[Pd₂(dba)₃] (1)RuPhos (2)K₃PO₄Dioxane801891
Experimental Protocol: Buchwald-Hartwig Amination of 3-Benzyloxy-6-chloropyridine with Morpholine

Materials:

  • 3-Benzyloxy-6-chloropyridine

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

Procedure: [3]

  • To a Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ (0.015 mmol), XPhos (0.03 mmol), and sodium tert-butoxide (2.0 mmol).

  • Add anhydrous toluene (5 mL) and stir the mixture at room temperature for 5 minutes.

  • Add 3-benzyloxy-6-chloropyridine (1.0 mmol) and morpholine (1.5 mmol).

  • Heat the reaction mixture to 100 °C for 6 hours.

  • After cooling to room temperature, quench the reaction with water.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired aminated product.

Buchwald_Hartwig_Pathway Pd(0)L Pd(0)L Oxidative_Addition OA Pd(0)L->Oxidative_Addition Ar-X Benzyloxypyridine-X Ar-X->Oxidative_Addition L-Pd(Ar)(X) L-Pd(Ar)(X) Oxidative_Addition->L-Pd(Ar)(X) Coordination Coord. L-Pd(Ar)(X)->Coordination Amine R2NH Amine->Coordination L-Pd(Ar)(NHR2)X L-Pd(Ar)(NHR2)X Coordination->L-Pd(Ar)(NHR2)X Deprotonation Deprot. L-Pd(Ar)(NHR2)X->Deprotonation Base Base Base->Deprotonation L-Pd(Ar)(NR2) L-Pd(Ar)(NR2) Deprotonation->L-Pd(Ar)(NR2) Reductive_Elimination RE L-Pd(Ar)(NR2)->Reductive_Elimination Reductive_Elimination->Pd(0)L Ar-NR2 Product Reductive_Elimination->Ar-NR2

Catalytic Cycle of Buchwald-Hartwig Amination

Sonogashira Coupling

The Sonogashira coupling reaction is a highly efficient method for the formation of C(sp²)–C(sp) bonds, coupling terminal alkynes with aryl or vinyl halides.[8][9] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[8]

Quantitative Data for Sonogashira Coupling of Benzyloxypyridines
EntryBenzyloxypyridine SubstrateAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-Benzyloxy-3-iodopyridinePhenylacetylenePd(PPh₃)₂Cl₂ (2.5)CuI (5)Et₃NDMF100392[10]
22-Benzyloxy-5-bromopyridine1-HeptynePd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF100385[10]
33-Benzyloxy-5-iodopyridineTrimethylsilylacetylenePdCl₂(PPh₃)₂ (3)-TBAF-100195[11]
Experimental Protocol: Sonogashira Coupling of 4-Benzyloxy-3-iodopyridine with Phenylacetylene

Materials:

  • 4-Benzyloxy-3-iodopyridine

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure: [10]

  • To a Schlenk tube under an inert atmosphere, add 4-benzyloxy-3-iodopyridine (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.025 mmol), and CuI (0.05 mmol).

  • Add anhydrous DMF (5 mL) and triethylamine (1 mL).

  • Add phenylacetylene (1.2 mmol) via syringe.

  • Heat the reaction mixture to 100 °C for 3 hours.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Heck Reaction

The Mizoroki-Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[12] This reaction is a powerful tool for the construction of C(sp²)–C(sp²) bonds and is widely used in the synthesis of complex organic molecules.[13]

Quantitative Data for Heck Reaction of Benzyloxypyridines
EntryBenzyloxypyridine SubstrateAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-Benzyloxy-5-bromopyridineMethyl acrylatePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NAcetonitrile1002485
23-Benzyloxy-5-iodopyridineStyrenePdCl₂ (5)-K₂CO₃DMF1201275
34-Benzyloxy-3-bromopyridinen-Butyl acrylate[SIPr·H][Pd(ƞ³-2-Me-allyl)Cl₂] (1.4)-K₂CO₃DMF1002090[14]
Experimental Protocol: Heck Reaction of 2-Benzyloxy-5-bromopyridine with Methyl Acrylate

Materials:

  • 2-Benzyloxy-5-bromopyridine

  • Methyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • Acetonitrile, anhydrous

Procedure:

  • To a sealed tube, add 2-benzyloxy-5-bromopyridine (1.0 mmol), Pd(OAc)₂ (0.02 mmol), and P(o-tol)₃ (0.04 mmol).

  • Add anhydrous acetonitrile (5 mL) and triethylamine (1.5 mmol).

  • Add methyl acrylate (1.2 mmol).

  • Seal the tube and heat the reaction mixture to 100 °C for 24 hours.

  • After cooling to room temperature, filter the reaction mixture through a pad of celite and concentrate the filtrate.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired product.

Logical_Relationships cluster_reactions Palladium-Catalyzed Cross-Coupling cluster_components Key Components Suzuki Suzuki-Miyaura (C-C) Substrate Benzyloxypyridine-X Suzuki->Substrate Partner Coupling Partner (Boronic acid, Amine, Alkyne, Alkene) Suzuki->Partner Catalyst Pd Catalyst Suzuki->Catalyst Ligand Ligand Suzuki->Ligand Base Base Suzuki->Base Solvent Solvent Suzuki->Solvent Buchwald Buchwald-Hartwig (C-N) Buchwald->Substrate Buchwald->Partner Buchwald->Catalyst Buchwald->Ligand Buchwald->Base Buchwald->Solvent Sonogashira Sonogashira (C-C, sp) Sonogashira->Substrate Sonogashira->Partner Sonogashira->Catalyst Sonogashira->Ligand Sonogashira->Base Sonogashira->Solvent Heck Heck (C-C, alkene) Heck->Substrate Heck->Partner Heck->Catalyst Heck->Ligand Heck->Base Heck->Solvent

Components of Cross-Coupling Reactions

Conclusion

Palladium-catalyzed cross-coupling reactions provide a robust and efficient platform for the functionalization of benzyloxypyridines. The choice of reaction conditions, particularly the catalyst, ligand, and base, is critical for achieving high yields and selectivity. The protocols and data presented in these application notes serve as a valuable resource for researchers and scientists in the field of drug discovery and development, facilitating the synthesis of novel and complex benzyloxypyridine-based molecules. Further optimization may be required for specific substrates and coupling partners not explicitly covered in this document.

References

Application Notes and Protocols for the Scale-up Synthesis of 3,5-Bis(benzyloxy)picolinonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the scale-up synthesis of 3,5-Bis(benzyloxy)picolinonitrile, a key intermediate in the development of various pharmaceutical compounds. The described methodology is designed to be robust and scalable for laboratory and pilot plant settings.

Introduction

This compound is a substituted pyridine derivative of interest in medicinal chemistry due to its versatile chemical handles that allow for further molecular elaboration. The synthesis of this compound on a larger scale requires careful optimization of reaction conditions to ensure high yield, purity, and safety. This document outlines a two-step synthetic sequence starting from 3,5-dihydroxypicolinamide, which involves a dehydration reaction to form the nitrile, followed by a Williamson ether synthesis to introduce the benzyl protective groups.

Overall Reaction Scheme

The synthesis of this compound can be achieved from 3,5-dihydroxypicolinamide through a two-step process involving dehydration followed by benzylation.

Overall Reaction Scheme 3,5-dihydroxypicolinamide 3,5-dihydroxypicolinamide 3,5-dihydroxypicolinonitrile 3,5-dihydroxypicolinonitrile 3,5-dihydroxypicolinamide->3,5-dihydroxypicolinonitrile Dehydration (e.g., POCl₃ or TFAA) This compound This compound 3,5-dihydroxypicolinonitrile->this compound Williamson Ether Synthesis (BnBr, K₂CO₃)

Caption: Overall synthetic strategy for this compound.

Experimental Protocols

Step 1: Synthesis of 3,5-Dihydroxypicolinonitrile

This step involves the dehydration of 3,5-dihydroxypicolinamide. Trifluoroacetic anhydride (TFAA) is used as the dehydrating agent.

Materials:

  • 3,5-dihydroxypicolinamide

  • Trifluoroacetic anhydride (TFAA)

  • Pyridine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Equipment:

  • Three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • To a stirred solution of 3,5-dihydroxypicolinamide (1.0 eq) in a mixture of pyridine (2.0 eq) and dichloromethane (DCM, 10 mL/g of amide) at 0 °C under a nitrogen atmosphere, add trifluoroacetic anhydride (1.5 eq) dropwise via a dropping funnel over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl acetate in Hexanes).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 10 mL/g of initial amide).

  • Combine the organic layers and wash with brine (1 x 10 mL/g of initial amide).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 3,5-dihydroxypicolinonitrile as a solid.

Table 1: Summary of Quantitative Data for Step 1

ParameterValue
Starting Material3,5-dihydroxypicolinamide
Product3,5-dihydroxypicolinonitrile
Typical Scale10 g
Molar EquivalentsAmide: 1.0, Pyridine: 2.0, TFAA: 1.5
Reaction Time12-16 h
Typical Yield85-95%
Purity (by HPLC)>98%
Step 2: Synthesis of this compound

This step involves the benzylation of 3,5-dihydroxypicolinonitrile using benzyl bromide in the presence of a base.

Materials:

  • 3,5-dihydroxypicolinonitrile

  • Benzyl bromide (BnBr)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet

  • Heating mantle

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • To a solution of 3,5-dihydroxypicolinonitrile (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 15 mL/g of nitrile), add potassium carbonate (3.0 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add benzyl bromide (2.5 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours.

  • Monitor the reaction progress by TLC (Eluent: 30% Ethyl acetate in Hexanes).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL/g of initial nitrile).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL/g of initial nitrile).

  • Combine the organic layers and wash with water (2 x 20 mL/g of initial nitrile) and then with brine (1 x 20 mL/g of initial nitrile).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield this compound as a crystalline solid.

Table 2: Summary of Quantitative Data for Step 2

ParameterValue
Starting Material3,5-dihydroxypicolinonitrile
ProductThis compound
Typical Scale5 g
Molar EquivalentsNitrile: 1.0, K₂CO₃: 3.0, BnBr: 2.5
Reaction Time4-6 h
Reaction Temperature60 °C
Typical Yield80-90%
Purity (by HPLC)>99%

Visualization of Experimental Workflow

Experimental Workflow cluster_step1 Step 1: Dehydration cluster_step2 Step 2: Benzylation A1 Charge 3,5-dihydroxypicolinamide, pyridine, and DCM to reactor A2 Cool to 0 °C A1->A2 A3 Add TFAA dropwise A2->A3 A4 Warm to RT and stir for 12-16h A3->A4 A5 Quench with NaHCO₃ A4->A5 A6 Aqueous workup and extraction A5->A6 A7 Dry, concentrate, and purify A6->A7 B1 Charge 3,5-dihydroxypicolinonitrile, K₂CO₃, and DMF to reactor A7->B1 Intermediate Product B2 Add Benzyl Bromide B1->B2 B3 Heat to 60 °C and stir for 4-6h B2->B3 B4 Cool and quench with water B3->B4 B5 Aqueous workup and extraction B4->B5 B6 Dry, concentrate, and recrystallize B5->B6

Caption: Workflow for the two-step synthesis of this compound.

Safety Considerations

  • Trifluoroacetic anhydride (TFAA) is corrosive and reacts violently with water. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Benzyl bromide is a lachrymator and is corrosive. Handle in a fume hood with appropriate PPE.

  • N,N-Dimethylformamide (DMF) is a potential teratogen. Avoid inhalation and skin contact.

  • All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) where specified.

  • Follow standard laboratory safety procedures for handling all chemicals and equipment.

Disclaimer: This protocol is intended for use by trained professionals. The reaction conditions may need to be optimized for different scales and equipment. All work should be performed in a well-ventilated laboratory with appropriate safety precautions.

Application Notes and Protocols for the Purification of Picolinonitrile Derivatives by Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picolinonitrile derivatives are a significant class of heterocyclic compounds widely utilized in medicinal chemistry and materials science. Their synthesis often results in complex mixtures containing starting materials, byproducts, and isomers, necessitating efficient purification methods. Column chromatography is a fundamental and versatile technique for the isolation and purification of these compounds.[1][2] This document provides detailed application notes and protocols for the purification of picolinonitrile derivatives using conventional silica gel chromatography and High-Performance Liquid Chromatography (HPLC).

Principles of Chromatographic Separation

Column chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[1] For picolinonitrile derivatives, which possess a degree of polarity due to the nitrile and pyridine moieties, normal-phase chromatography using a polar stationary phase like silica gel is highly effective. The separation is achieved by exploiting the different affinities of the compounds in the mixture for the stationary phase and the mobile phase. Less polar compounds travel faster down the column, while more polar compounds are retained longer.[1]

General Workflow for Purification of Picolinonitrile Derivatives

The purification process for picolinonitrile derivatives by column chromatography follows a systematic workflow, from initial reaction workup to the isolation of the pure compound.

Purification Workflow cluster_prep Preparation cluster_chromatography Column Chromatography cluster_analysis Analysis & Isolation reaction_mixture Crude Reaction Mixture concentrate Concentrate under Reduced Pressure reaction_mixture->concentrate dissolve Dissolve in Minimal Solvent concentrate->dissolve load_sample Load Sample onto Silica Gel Column dissolve->load_sample elute Elute with Solvent Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions tlc Analyze Fractions by TLC collect_fractions->tlc pool_fractions Pool Pure Fractions tlc->pool_fractions evaporate Evaporate Solvent pool_fractions->evaporate pure_product Obtain Pure Picolinonitrile Derivative evaporate->pure_product

Caption: Workflow for the purification of picolinonitrile derivatives.

Experimental Protocols

Protocol 1: Purification of a Generic Picolinonitrile Derivative by Flash Column Chromatography

This protocol describes a general method for the purification of a synthesized picolinonitrile derivative using flash column chromatography with silica gel.

Materials:

  • Crude picolinonitrile derivative

  • Silica gel (230-400 mesh)[3]

  • Solvents: Petroleum Ether (PE) or Hexanes, Ethyl Acetate (EA), Dichloromethane (DCM), Methanol (MeOH)

  • Glass column with stopcock

  • Cotton or glass wool

  • Sand

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

Procedure:

  • Column Packing (Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of the column.[1]

    • Add a thin layer of sand (approx. 1-2 cm) over the cotton.[1]

    • In a separate beaker, prepare a slurry of silica gel in a non-polar solvent (e.g., Petroleum Ether).

    • Carefully pour the slurry into the column, allowing the solvent to drain. Gently tap the column to ensure even packing and remove air bubbles.[1]

    • Once the silica gel has settled, add another thin layer of sand on top to prevent disturbance when adding the mobile phase.[4]

    • Wash the column with the initial mobile phase until the silica gel is fully equilibrated.

  • Sample Loading:

    • Dissolve the crude picolinonitrile derivative in a minimal amount of a suitable solvent, such as DCM or the mobile phase.[1]

    • Carefully apply the sample solution to the top of the silica gel bed using a pipette.[1]

    • Allow the sample to adsorb onto the silica gel by draining the solvent until it is level with the sand.

  • Elution:

    • Begin elution with a non-polar mobile phase (e.g., 100% Petroleum Ether or a PE:EA mixture with a high PE ratio).

    • Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., Ethyl Acetate). This can be done in a stepwise or continuous gradient.

    • Collect the eluent in fractions.

  • Fraction Analysis:

    • Monitor the separation by spotting the collected fractions on a TLC plate.

    • Visualize the spots under a UV lamp.

    • Combine the fractions containing the pure desired product.

  • Isolation:

    • Evaporate the solvent from the pooled pure fractions under reduced pressure to obtain the purified picolinonitrile derivative.

Protocol 2: HPLC Purification of Picolinonitrile Isomers

This protocol is adapted for the separation of closely related picolinonitrile isomers, based on methods for similar pyridine derivatives.[5]

Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • A suitable column for separating polar compounds, such as a UPLC HSS T3 1.8 µm, 2.1 x 150 mm column or a C18 column.[5]

Mobile Phase:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

Procedure:

  • Sample Preparation:

    • Dissolve the mixture of picolinonitrile isomers in the initial mobile phase composition.

    • Filter the sample through a 0.22 µm syringe filter.

  • Chromatographic Conditions:

    • Set the column temperature (e.g., 40-50 °C).[5]

    • Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B).

    • Inject the sample.

    • Run a linear gradient to increase the proportion of Mobile Phase B (e.g., from 5% to 95% B over 20 minutes).

    • Monitor the elution at a suitable wavelength (e.g., 254 nm).

  • Fraction Collection and Isolation:

    • Collect the fractions corresponding to the desired isomer peaks.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

The following table provides representative data for the purification of a hypothetical picolinonitrile derivative using different chromatographic conditions.

Compound IDMethodStationary PhaseMobile Phase (Gradient)Retention Time (min)Yield (%)Purity (%)
PN-01 Flash ChromatographySilica GelPE:EA (9:1 to 7:3)N/A85>98
PN-02 Flash ChromatographySilica GelDCM:MeOH (100:0 to 98:2)N/A78>97
PN-Isomer A HPLCC18ACN/H₂O with 0.1% TFA12.545>99
PN-Isomer B HPLCC18ACN/H₂O with 0.1% TFA14.242>99

Troubleshooting and Application Notes

  • Tailing of Peaks: For basic compounds like picolinonitriles, peak tailing can occur on silica gel due to interaction with acidic silanol groups. Adding a small amount of triethylamine (0.1-1%) to the mobile phase can help to mitigate this issue.

  • Poor Separation: If the separation is not satisfactory, a shallower solvent gradient should be employed in flash chromatography. For HPLC, optimizing the gradient profile, flow rate, and column temperature can improve resolution.

  • Compound Insolubility: If the crude product is not soluble in the mobile phase, it can be adsorbed onto a small amount of silica gel, dried, and then loaded onto the column as a solid.

  • Isomer Separation: The separation of positional isomers can be challenging. Normal-phase chromatography is often effective for this purpose.[6] For HPLC, trying different stationary phases (e.g., phenyl or polar-embedded columns) can provide different selectivities.[7]

By following these protocols and considering the provided application notes, researchers can effectively purify picolinonitrile derivatives for their downstream applications in drug discovery and materials science.

References

Applications of Picolinonitrile Compounds in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Picolinonitrile, a pyridine ring substituted with a nitrile group at position 2, and its isomers, such as nicotinonitrile (3-cyanopyridine), are versatile scaffolds in medicinal chemistry. The unique electronic properties of the nitrile group, including its ability to act as a hydrogen bond acceptor and a bioisostere for carbonyl and hydroxyl groups, make these compounds attractive for designing novel therapeutic agents.[1][2] Picolinonitrile and its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and cardiovascular effects.[3][4] This document provides an overview of the applications of these compounds in drug discovery, supported by quantitative data, detailed experimental protocols, and pathway diagrams.

Therapeutic Applications and Mechanisms of Action

Picolinonitrile and nicotinonitrile cores are found in several marketed drugs and clinical candidates, targeting a range of diseases.[3][5] Their therapeutic efficacy stems from their ability to interact with various biological targets.

Anticancer Activity

Nicotinonitrile derivatives have emerged as potent anticancer agents, primarily through the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.

  • PIM-1 Kinase Inhibition: Certain 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles have been identified as inhibitors of PIM-1 kinase, a serine/threonine kinase implicated in apoptosis and cell cycle regulation.[6] Inhibition of PIM-1 can lead to cell cycle arrest and apoptosis in cancer cells.[6]

  • VEGFR-2 Inhibition: Nicotinamide derivatives have been designed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis, which is essential for tumor growth and metastasis.[7][8]

Cardiovascular Effects

The nicotinonitrile scaffold is present in drugs used to treat cardiovascular conditions like heart failure.

  • Phosphodiesterase 3 (PDE3) Inhibition: Milrinone, a nicotinonitrile derivative, is a selective inhibitor of phosphodiesterase 3 (PDE3).[1][2] By preventing the breakdown of cyclic adenosine monophosphate (cAMP), milrinone increases cardiac contractility and promotes vasodilation, making it effective in the treatment of acute heart failure.[9][10]

Anti-inflammatory and Antimicrobial Activity

Picolinonitrile and its derivatives have also shown promise as anti-inflammatory and antimicrobial agents.

  • Anti-inflammatory Action: Nicotinic acid derivatives have been evaluated for their anti-inflammatory properties, with some compounds showing potent inhibition of cyclooxygenase (COX) enzymes and inflammatory cytokines like TNF-α and IL-6.[11][12]

  • Antimicrobial Effects: Cyanopyridine derivatives have demonstrated significant activity against both Gram-positive and Gram-negative bacteria.[4] Some compounds exert their effect by inhibiting essential bacterial enzymes like DNA gyrase.[1]

Quantitative Data Summary

The following tables summarize the biological activity of representative picolinonitrile and nicotinonitrile compounds from the literature.

Compound ClassTarget/AssayTest Organism/Cell LineActivity (IC50/MIC)Reference(s)
4,6-Diaryl-2-oxo-1,2-dihydropyridine-3-carbonitrilesp38α MAP KinaseIn vitro enzyme assayAs low as 0.07 µM[5][13]
Nicotinonitrile DerivativesPIM-1 KinaseIn vitro enzyme assay≤ 0.28 µM[6]
Nicotinamide DerivativesVEGFR-2In vitro enzyme assay60.83 nM - 77.02 nM[7][8][14]
2-((2-aminoethyl)amino)-4-aryl-6-indolylnicotinonitrilesAntiproliferativeHeLa, SK-OV-3, MCF-74.1 - 13.4 µM[15]
4-(Aryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrileAntiproliferativeNCIH 460, RKOP 2716 - 25 nM[16]
N-amino-5-cyano-6-pyridonesDNA Gyrase AIn vitro enzyme assay1.68 µg/mL[1]
2-Amino-3-cyanopyridine derivativeStaphylococcus aureusBacterial culture0.039 µg/mL
N-amino-5-cyano-6-pyridonesEscherichia coliBacterial culture3.91 µg/mL[1]

Table 1: Summary of Anticancer and Antimicrobial Activities of Picolinonitrile and Nicotinonitrile Derivatives.

Compound ClassAssayModel SystemEffectReference(s)
Nicotinic Acid DerivativesCyclooxygenase (COX-2) InhibitionIn vitro assayPotent inhibition, comparable to celecoxib.[12]
Nicotinic Acid DerivativesCarrageenan-induced paw edemaRatSignificant reduction in edema.[11]
Nicotinamide DerivativeTNF-α and IL-6 productionHCT-116 cellsSignificant decrease.[8]

Table 2: Summary of Anti-inflammatory Activities of Nicotinonitrile Derivatives.

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways modulated by picolinonitrile and nicotinonitrile compounds.

PIM1_Signaling_Pathway Cytokines Cytokines (e.g., IL-6) JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT PIM1 PIM-1 Kinase JAK_STAT->PIM1 Upregulation BAD BAD PIM1->BAD Phosphorylation (Inhibition) p53 p53 PIM1->p53 Cell_Cycle_Arrest Cell Cycle Arrest (G2/M phase) PIM1->Cell_Cycle_Arrest Nicotinonitrile_Inhibitor Nicotinonitrile-based PIM-1 Inhibitor Nicotinonitrile_Inhibitor->PIM1 Bcl_XL Bcl-xL BAD->Bcl_XL Apoptosis Apoptosis Bcl_XL->Apoptosis Caspase3 Caspase-3 Caspase3->Apoptosis p53->Caspase3 PDE3_Signaling_Pathway Beta_Adrenergic_Stimulation β-Adrenergic Stimulation Adenylate_Cyclase Adenylate Cyclase Beta_Adrenergic_Stimulation->Adenylate_Cyclase cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP ATP ATP->Adenylate_Cyclase PDE3 Phosphodiesterase 3 (PDE3) cAMP->PDE3 PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP 5'-AMP PDE3->AMP Hydrolyzes cAMP Milrinone Milrinone (Nicotinonitrile Derivative) Milrinone->PDE3 Calcium_Channels L-type Ca2+ Channels PKA->Calcium_Channels Phosphorylates Myosin_Light_Chain_Kinase Myosin Light Chain Kinase PKA->Myosin_Light_Chain_Kinase Inhibits Calcium_Influx ↑ Ca2+ Influx Calcium_Channels->Calcium_Influx Cardiac_Contractility ↑ Cardiac Contractility Calcium_Influx->Cardiac_Contractility Vasodilation Vasodilation Myosin_Light_Chain_Kinase->Vasodilation

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,5-Disubstituted Picolinonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 3,5-disubstituted picolinonitriles. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during their synthetic experiments.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of 3,5-disubstituted picolinonitriles, offering potential causes and solutions.

Question: I am observing a significant amount of a homocoupled byproduct from my aryl halide starting material in my Suzuki-Miyaura cross-coupling reaction. What is causing this and how can I minimize it?

Answer:

The formation of a homocoupled byproduct is a common side reaction in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction.[1][2] This side reaction is often attributed to the presence of palladium(II) species that can react with the boronic acid in a stoichiometric manner to produce the symmetrical biaryl and palladium(0).[3] The presence of dissolved oxygen can also contribute to this issue.[3]

Potential Solutions:

  • Deoxygenation: Rigorously deoxygenate your reaction mixture and solvent. A common method is to sparge the mixture with an inert gas like nitrogen or argon prior to adding the palladium catalyst.[3]

  • Reducing Agents: The addition of a mild reducing agent, such as potassium formate, can help minimize the concentration of free Pd(II) without significantly affecting the desired catalytic cycle.[3]

  • Catalyst Choice: The choice of palladium source can influence the extent of homocoupling. For instance, using a Pd(0) source or a heterogeneous catalyst like Pd on carbon might reduce the amount of homocoupling compared to Pd(OAc)₂.[3]

  • Ligand Selection: The nature of the ligand coordinated to the palladium center can strongly influence the reaction's efficiency and selectivity. Bulky electron-rich phosphine ligands are often used to stabilize the palladium catalyst and can sometimes suppress homocoupling.[1]

Below is a troubleshooting workflow for addressing homocoupling side reactions:

G start Problem: Significant Homocoupling Observed check_o2 Is the reaction mixture thoroughly deoxygenated? start->check_o2 deoxygenate Action: Improve deoxygenation (e.g., N2/Ar sparging) check_o2->deoxygenate No check_catalyst What is the Pd source? check_o2->check_catalyst Yes deoxygenate->check_catalyst pd_ii Pd(II) source (e.g., Pd(OAc)2) check_catalyst->pd_ii pd_0 Pd(0) source or heterogeneous catalyst check_catalyst->pd_0 add_reducer Action: Add a mild reducing agent (e.g., K-formate) pd_ii->add_reducer change_catalyst Action: Consider switching to a Pd(0) source or Pd/C pd_0->change_catalyst re_evaluate Re-run reaction and analyze for homocoupling add_reducer->re_evaluate change_catalyst->re_evaluate

Caption: Troubleshooting workflow for homocoupling side reactions.

Question: My final product is contaminated with the corresponding picolinamide. How can I prevent the hydrolysis of the nitrile group?

Answer:

The hydrolysis of nitriles to amides is a common side reaction, particularly under acidic or basic conditions, and can be challenging to avoid completely as the amide can be further hydrolyzed to a carboxylic acid.[4][5][6]

Potential Solutions:

  • Control pH: If possible, perform the reaction under neutral or near-neutral conditions. Strong acids or bases will promote nitrile hydrolysis.

  • Milder Reagents: Utilize milder reaction conditions. For example, some methods report that using tert-butanol as a solvent can help stop the hydrolysis at the amide stage, suggesting that careful solvent choice is crucial.[5][7]

  • Temperature Control: Avoid high reaction temperatures, as this can accelerate the rate of hydrolysis.[5]

  • Work-up Conditions: Be mindful of the work-up procedure. Prolonged exposure to acidic or basic aqueous solutions during extraction and purification can lead to hydrolysis. Use of a buffered aqueous solution might be beneficial.

  • Alternative Nitrogen Source: In some synthetic routes, if the nitrile is formed from an aldehyde, using a nitrogen source like hexamethyldisilazane (HMDS) instead of ammonia can provide milder conditions.[8]

The following diagram illustrates the pathway for nitrile hydrolysis:

G Picolinonitrile 3,5-Disubstituted Picolinonitrile (R-CN) Amide Picolinamide Byproduct (R-CONH2) Picolinonitrile->Amide H2O, H+ or OH- CarboxylicAcid Picolinic Acid (R-COOH) Amide->CarboxylicAcid H2O, H+ or OH- (further hydrolysis)

Caption: Side reaction pathway of nitrile hydrolysis.

Question: I'm getting a mixture of halogenated regioisomers when preparing my starting material. How can I improve the regioselectivity of pyridine halogenation?

Answer:

The halogenation of pyridines can be challenging due to the electron-deficient nature of the ring, which often requires harsh conditions and can lead to mixtures of isomers.[9][10]

  • Electrophilic Aromatic Substitution (EAS): Standard EAS halogenation of pyridine is difficult and typically directs to the 3-position, but often requires high temperatures and strong acids, which can be incompatible with other functional groups.[9][10]

  • Directed Metalation: Using a directing group on the pyridine ring can allow for regioselective metalation followed by quenching with a halogen source. This provides a powerful way to control the position of halogenation.

  • N-Oxide Chemistry: Conversion of the pyridine to a pyridine-N-oxide activates the ring towards electrophilic substitution, particularly at the 4-position. The N-oxide can be removed later in the synthetic sequence.

  • Zincke Imine Intermediates: A newer method involves the ring-opening of pyridines to form acyclic Zincke imine intermediates, which can undergo highly regioselective halogenation under mild conditions before ring-closing.[10]

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing 3,5-disubstituted picolinonitriles?

A1: The synthesis often involves a multi-step process starting from a pre-functionalized pyridine ring. Common strategies include:

  • Cross-Coupling Reactions: Using a di-halogenated picolinonitrile (e.g., 3,5-dibromo-2-cyanopyridine) and performing sequential cross-coupling reactions (like Suzuki, Stille, or Sonogashira) to introduce the different substituents.

  • Ring Formation/Annulation: Constructing the substituted pyridine ring from acyclic precursors. For example, the Hantzsch pyridine synthesis or related condensation reactions can be used to build the core structure.[11][12]

  • Functional Group Interconversion: Starting with a 3,5-disubstituted pyridine and then introducing the nitrile group, for example, by ammoxidation of a methyl group at the 2-position or by dehydration of a primary amide.[6][13]

Q2: Besides homocoupling, are there other common side reactions in palladium-catalyzed cross-coupling for pyridine synthesis?

A2: Yes, other side reactions can occur:

  • Dehalogenation: Reduction of the aryl halide starting material back to the unsubstituted pyridine.

  • Protodeborylation: Cleavage of the C-B bond of the boronic acid reagent, replacing it with a hydrogen atom.

  • Formation of aminopyridines: If dimethylformamide (DMF) is used as a solvent at high temperatures, it can sometimes act as a source of dimethylamine, leading to the formation of dimethylaminopyridine byproducts.[1]

Q3: How does the choice of base affect Suzuki-Miyaura coupling reactions for picolinonitrile synthesis?

A3: The base plays a critical role in the Suzuki-Miyaura reaction by activating the boronic acid and facilitating the transmetalation step. The choice of base can significantly impact yield and side product formation. Common bases include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH). The optimal base depends on the specific substrates and catalyst system. For example, in some cases, yields are independent of the base used (Na₂CO₃, K₂CO₃, Cs₂CO₃, or BaCO₃), while in other systems, a specific base may be required to achieve high conversion and minimize side reactions.[14]

Quantitative Data Summary

Table 1: Effect of Catalyst on Homocoupling in a Suzuki Cross-Coupling Reaction

EntryPalladium CatalystDimer Impurity (%)
1Pd(OAc)₂~6-8%
25% Pd/C~3-4%

(Data adapted from a study on the suppression of homocoupling, illustrating the potential impact of catalyst choice.[3])

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling to Synthesize a 3,5-Disubstituted Pyridine

This is a representative protocol and may require optimization for specific substrates.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the halo-picolinonitrile (1.0 eq.), the boronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Deoxygenation: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent and Catalyst Addition: Add the degassed solvent (e.g., 1,4-dioxane/water mixture) via syringe. Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) to the reaction mixture under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Procedure for the Hydrolysis of a Nitrile to an Amide under Basic Peroxide Conditions

This protocol describes a method for the intentional, mild conversion of a nitrile to an amide, highlighting conditions that could inadvertently occur as a side reaction.[4]

  • Reaction Setup: Dissolve the picolinonitrile (1.0 eq.) in a suitable solvent such as ethanol.

  • Reagent Addition: Add an aqueous solution of sodium hydroxide (e.g., 1M) followed by the careful addition of hydrogen peroxide (e.g., 30% aqueous solution). The use of Urea-Hydrogen Peroxide (UHP) can be a safer alternative as it is a solid source of H₂O₂.[4]

  • Reaction: Stir the mixture at room temperature or with mild heating. Monitor the reaction carefully by TLC or LC-MS to avoid over-hydrolysis to the carboxylic acid.

  • Work-up: Once the starting material is consumed, quench the reaction by adding a reducing agent (e.g., sodium thiosulfate solution) to destroy excess peroxide.

  • Purification: Extract the product with an appropriate organic solvent, dry the organic layer, and purify as needed.

References

Technical Support Center: Optimizing Benzyl Ether Deprotection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize benzyl ether deprotection experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for benzyl ether deprotection?

A1: The most common methods for cleaving benzyl ethers include catalytic hydrogenolysis, treatment with Lewis acids, and oxidative cleavage.[1][2][3][4] Catalytic hydrogenolysis using palladium on carbon (Pd/C) and a hydrogen source is a widely used and often mild method.[1][5] Lewis acids like boron trichloride (BCl3) can be effective, particularly for aryl benzyl ethers.[6] Oxidative methods, for instance, using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) or ozone, offer alternatives when reductive conditions are not suitable.[1][7]

Q2: My hydrogenolysis reaction is not working or is very slow. What are the potential causes?

A2: Several factors can inhibit catalytic hydrogenolysis. A primary cause is the presence of functional groups that can poison the palladium catalyst, such as sulfur-containing moieties (e.g., thiols, thioethers, thioureas).[2][8] Other potential issues include poor quality of the catalyst, insufficient hydrogen pressure, or improper solvent choice. In some cases, steric hindrance around the benzyl ether can also slow down the reaction.

Q3: Can I selectively deprotect a benzyl ether in the presence of other protecting groups?

A3: Yes, selective deprotection is possible and is a key consideration in multi-step syntheses. The choice of deprotection method is crucial. For example, catalytic hydrogenolysis is generally compatible with many other protecting groups, but will also reduce alkenes, alkynes, and azides.[9][10] Oxidative methods using DDQ can be selective for p-methoxybenzyl (PMB) ethers over simple benzyl ethers.[1][11] Lewis acid conditions can also be tailored for selectivity. For instance, SnCl4 has been shown to cleave benzyl esters selectively over benzyl ethers.[12]

Q4: I am observing undesired side reactions during deprotection. What are they and how can I avoid them?

A4: A common side reaction during palladium-catalyzed hydrogenolysis is the saturation of aromatic rings, converting benzyl or naphthylmethyl ethers into their corresponding saturated counterparts.[13] This can be minimized by pre-treating the catalyst or carefully selecting the reaction conditions and solvent.[13] With strong acid-based methods, sensitive functional groups on the substrate may be affected.[1] Oxidative methods can sometimes lead to over-oxidation of other parts of the molecule if not carefully controlled.[14]

Troubleshooting Guides

Issue 1: Incomplete or Stalled Catalytic Hydrogenolysis
Potential Cause Troubleshooting Step Rationale
Catalyst Poisoning - Increase catalyst loading (e.g., use more Pd/C).[2] - If sulfur is present, consider alternative deprotection methods like using strong acids (e.g., TFA) or oxidative cleavage.[2] - In some cases, using liquid ammonia as a solvent can prevent poisoning by cysteine or methionine.[8]Sulfur-containing compounds strongly coordinate to the palladium surface, deactivating the catalyst. Increasing the catalyst amount can sometimes overcome minor poisoning. For severe cases, a non-palladium-based method is necessary.
Poor Catalyst Activity - Use a fresh batch of catalyst. - Consider using a different type of palladium catalyst (e.g., Pd(OH)2/C, Pearlman's catalyst).The activity of Pd/C can decrease over time due to oxidation or improper storage. Pearlman's catalyst is often more active and can be effective when Pd/C fails.
Insufficient Hydrogen - Increase hydrogen pressure.[2] - Use a hydrogen transfer reagent like formic acid or ammonium formate in place of H2 gas (catalytic transfer hydrogenation).[15][16]Higher hydrogen concentration can increase the reaction rate. Transfer hydrogenation offers a practical alternative to high-pressure hydrogenation setups and can sometimes be more efficient.[15]
Improper Solvent - Switch to a different solvent or use a solvent mixture. Common solvents include methanol, ethanol, ethyl acetate, and THF.[5][16] - For substrates with poor solubility, a co-solvent like THF or ethyl acetate with methanol can be beneficial.[16]The solvent can affect the substrate's solubility and the catalyst's activity. The choice of solvent can be critical for complex, multi-functionalized molecules.[16]
Issue 2: Unwanted Side Reactions
Side Reaction Troubleshooting Step Rationale
Aromatic Ring Saturation - Pre-treat the palladium catalyst.[13] - Use a different solvent system, as solvent effects can tune catalyst selectivity.[13] - Consider catalytic transfer hydrogenation, which can sometimes offer better selectivity.[15]Unwanted hydrogenation of aromatic rings is a known side reaction. "Tuning" the catalyst by pre-treatment can suppress this side reaction and improve selectivity for benzyl ether cleavage.[13]
Reduction of Other Functional Groups - If your molecule contains alkenes, alkynes, azides, or other reducible groups, avoid catalytic hydrogenolysis.[9][10] - Opt for oxidative deprotection (e.g., with DDQ) or a Lewis acid-mediated method.[10]Catalytic hydrogenation is a powerful reducing method that is not selective for only benzyl ethers in the presence of other easily reducible functional groups.
Cleavage of Acid-Labile Groups - If using strong acids like BCl3 or TFA, ensure that other protecting groups (e.g., silyl ethers, acetals) are stable under these conditions. - Use milder Lewis acids or consider alternative methods if acid-sensitive groups are present.Strong acids are not compatible with many common protecting groups used in organic synthesis.

Data and Protocols

Table 1: Comparison of Benzyl Ether Deprotection Methods
Method Reagents & Conditions Advantages Limitations Typical Yields
Catalytic Hydrogenolysis H2, Pd/C, solvent (MeOH, EtOH, EtOAc)[5]Mild conditions, high yields, clean reaction.Sensitive to catalyst poisons (e.g., sulfur).[2][8] Reduces other functional groups (alkenes, alkynes, azides).[9][10] Can cause aromatic ring saturation.[13]>90%
Catalytic Transfer Hydrogenolysis Pd/C, H-donor (formic acid, ammonium formate), solvent (MeOH)[15]Avoids high-pressure H2 gas, can be faster and more selective.[15][16]Can still be susceptible to catalyst poisoning. May require a large amount of palladium with certain H-donors.[15]70-95%
Lewis Acid Cleavage BCl3, scavenger (pentamethylbenzene), DCM[6]Effective for aryl benzyl ethers, can be highly chemoselective.[6]Harsh conditions, not suitable for acid-sensitive substrates. BCl3 is toxic and moisture-sensitive.70-90%
Oxidative Cleavage (DDQ) DDQ, CH2Cl2/H2O[1][11]Mild, neutral conditions.[11] Good for substrates with hydrogenation-sensitive groups.[10] Selective for electron-rich benzyl ethers (e.g., PMB).[1]DDQ is stoichiometric and can be expensive. Not always effective for simple benzyl ethers without photoirradiation.[1]80-95%
Oxidative Cleavage (Ozone) O3, then NaOMe[7]Mild conditions, avoids metal catalysts.[7]Requires specialized ozonolysis equipment. May not be compatible with other ozone-sensitive functional groups.Good to high
Visible-Light-Mediated Oxidative Cleavage DDQ (catalytic or stoichiometric), CH2Cl2, H2O, 525 nm irradiation[3][10]Very mild, high functional group tolerance (alkenes, alkynes, azides are stable).[10] Can be performed with catalytic DDQ.[3]Can have long reaction times for some substrates.[3] Not ideal for global deprotection of perbenzylated carbohydrates.[10]84-96%[3]
Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogenolysis

  • Dissolve the benzylated substrate in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

  • Add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol% by weight relative to the substrate).

  • Purge the reaction vessel with hydrogen gas (or use a hydrogen-filled balloon for atmospheric pressure reactions).

  • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected product.

Protocol 2: General Procedure for Oxidative Deprotection with DDQ

  • Dissolve the benzyl ether substrate in a mixture of dichloromethane (CH2Cl2) and a small amount of water.[11]

  • Add 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) (typically 1.1-1.5 equivalents per benzyl group) to the solution.

  • Stir the reaction mixture at room temperature. The reaction progress can often be monitored by a color change as the DDQ is consumed.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with CH2Cl2.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visual Guides

Deprotection_Workflow cluster_methods Deprotection Method Selection start Start with Benzyl-Protected Compound check_groups Assess Functional Groups start->check_groups hydrogenolysis Catalytic Hydrogenolysis (H2, Pd/C) check_groups->hydrogenolysis No S-groups, no reducible groups lewis_acid Lewis Acid Cleavage (e.g., BCl3) check_groups->lewis_acid Acid-stable, aryl-Bn ether oxidative Oxidative Cleavage (e.g., DDQ) check_groups->oxidative H2-sensitive groups, electron-rich Bn end_product Deprotected Product hydrogenolysis->end_product lewis_acid->end_product oxidative->end_product

Caption: Decision workflow for selecting a benzyl ether deprotection method.

Hydrogenolysis_Troubleshooting start Reaction Stalled/ Incomplete check_poison Sulfur or other poisons present? start->check_poison check_catalyst Catalyst fresh? check_poison->check_catalyst No increase_catalyst Increase Pd/C loading check_poison->increase_catalyst Yes (minor) change_method Switch to non-Pd method (Acid/Oxidative) check_poison->change_method Yes (major) check_conditions H2 pressure/ solvent optimal? check_catalyst->check_conditions Yes new_catalyst Use fresh Pd/C or Pd(OH)2/C check_catalyst->new_catalyst No optimize_conditions Increase H2 pressure or change solvent check_conditions->optimize_conditions No

Caption: Troubleshooting guide for catalytic hydrogenolysis of benzyl ethers.

References

Technical Support Center: Troubleshooting Incomplete Debenzylation of Benzyloxypyridines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the debenzylation of benzyloxypyridines.

Frequently Asked Questions (FAQs)

Q1: My debenzylation of a benzyloxypyridine using Pd/C and H₂ is very slow or has stalled. What are the common causes?

A1: The most common reason for a stalled or slow debenzylation of benzyloxypyridines is catalyst poisoning.[1][2][3][4] The nitrogen atom in the pyridine ring can coordinate strongly to the palladium catalyst surface, inhibiting its catalytic activity. Other potential causes include poor quality catalyst, insufficient hydrogen pressure, or suboptimal solvent choice.

Q2: How can I overcome catalyst poisoning by the pyridine nitrogen?

A2: Several strategies can be employed to mitigate catalyst poisoning:

  • Acidic Additives: The addition of a mild acid, such as acetic acid, can protonate the pyridine nitrogen.[5] This reduces its ability to coordinate to the palladium catalyst.

  • Catalyst Choice: Pearlman's catalyst (Pd(OH)₂/C) is often more effective than Pd/C for the debenzylation of substrates containing basic nitrogen groups.[6][7][8]

  • Increased Catalyst Loading: While not always ideal, increasing the catalyst loading can sometimes compensate for partial poisoning.

  • Solvent Selection: The choice of solvent can influence the reaction rate. Protic solvents like ethanol are commonly used.[5]

Q3: I am observing saturation of the pyridine or benzene ring as a side product. How can I prevent this?

A3: Aromatic ring saturation is a known side reaction during hydrogenolysis.[9][10][11][12] To minimize this:

  • Catalyst Pre-treatment: A catalyst pre-treatment strategy can suppress unwanted hydrogenation.[10][11][12]

  • Control of Reaction Conditions: Lowering the hydrogen pressure and reaction temperature can sometimes favor debenzylation over ring saturation.

  • Transfer Hydrogenation: Using a hydrogen donor like ammonium formate or cyclohexene in a transfer hydrogenation setup can be milder and more selective than using hydrogen gas.[11]

Q4: Can I selectively debenzylate a benzyloxypyridine in the presence of other reducible functional groups?

A4: Selective debenzylation can be challenging but is achievable.[13][14] The choice of catalyst and reaction conditions is crucial. For instance, selective debenzylation in the presence of an aromatic chloride has been studied, and specific palladium catalysts have been shown to provide high selectivity.[13] Careful optimization of the reaction conditions, including solvent and any additives, is necessary.

Q5: Are there alternative methods to palladium-catalyzed hydrogenolysis for debenzylating benzyloxypyridines?

A5: Yes, several alternatives exist, which can be useful if hydrogenolysis is problematic:

  • Strong Acids: Lewis acids like AlCl₃ or strong protic acids can cleave benzyl ethers, although this method may not be suitable for sensitive substrates.

  • Oxidative Methods: Certain oxidative conditions can be used for N-debenzylation, although this is more common for N-benzyl groups than O-benzyl ethers.[15]

  • Sodium Hydride and Palladium(II) Acetate: A method using NaH and a catalytic amount of Pd(OAc)₂ has been reported for the debenzylation of aryl benzyl ethers.[16]

Troubleshooting Guides

Issue 1: Incomplete or Stalled Reaction

This workflow helps diagnose and solve an incomplete debenzylation reaction.

G cluster_0 Troubleshooting Incomplete Debenzylation start Reaction Stalled/Incomplete q1 Is the catalyst fresh and of good quality? start->q1 s1 Replace with fresh, high-quality catalyst. q1->s1 No q2 Is an acidic additive being used? q1->q2 Yes s1->q2 s2 Add 1.5 equivalents of acetic acid. q2->s2 No q3 Is the hydrogen supply sufficient? q2->q3 Yes s2->q3 s3 Ensure adequate H2 pressure or fresh H2 source. q3->s3 No q4 Consider catalyst type. q3->q4 Yes s3->q4 s4 Switch to Pd(OH)2/C (Pearlman's catalyst). q4->s4 Using Pd/C end Reaction Complete q4->end Using Pd(OH)2/C s4->end G cluster_1 Problem-Cause-Solution Map problem Incomplete Debenzylation cause1 Catalyst Poisoning by Pyridine-N problem->cause1 cause2 Poor Catalyst Activity problem->cause2 cause3 Suboptimal Reaction Conditions problem->cause3 solution1a Add Acetic Acid cause1->solution1a solution1b Use Pd(OH)2/C cause1->solution1b solution2a Use Fresh/High-Quality Catalyst cause2->solution2a solution3a Optimize Solvent/Temperature/Pressure cause3->solution3a

References

Byproducts of picolinonitrile hydrolysis under acidic conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the acidic hydrolysis of picolinonitrile (2-cyanopyridine) to synthesize picolinic acid.

Frequently Asked Questions (FAQs)

Q1: What are the expected products and byproducts of picolinonitrile hydrolysis under acidic conditions?

Under acidic conditions, the hydrolysis of picolinonitrile proceeds through a two-step mechanism. The primary product is picolinic acid (pyridine-2-carboxylic acid). The reaction involves the formation of picolinamide as an intermediate.[1][2] The main potential byproduct is pyridine, which can be formed by the decarboxylation of picolinic acid, particularly at elevated temperatures.[3]

Q2: What is the general mechanism for the acid-catalyzed hydrolysis of picolinonitrile?

The acid-catalyzed hydrolysis of nitriles, including picolinonitrile, involves the following key steps:

  • Protonation: The nitrogen atom of the nitrile group is protonated by the acid catalyst. This increases the electrophilicity of the nitrile carbon.[2][4]

  • Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated nitrile carbon.

  • Deprotonation and Tautomerization: A series of proton transfers and tautomerization steps lead to the formation of the picolinamide intermediate.

  • Amide Hydrolysis: The picolinamide intermediate is then hydrolyzed under the acidic conditions to form picolinic acid and an ammonium salt (e.g., ammonium chloride if HCl is used).[1][4]

Q3: Which acid is best to use for the hydrolysis of picolinonitrile?

Both sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) can be used to catalyze the hydrolysis of picolinonitrile. The choice of acid can influence the reaction rate and the formation of byproducts.[5][6] For instance, the non-oxidizing nature of HCl might be preferred in some cases to prevent potential side reactions. However, the optimal acid and its concentration should be determined experimentally for a specific application.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low yield of picolinic acid Incomplete reaction: The reaction may not have gone to completion, leaving unreacted picolinonitrile or the picolinamide intermediate.Increase reaction time: Monitor the reaction progress using techniques like TLC or HPLC to ensure all starting material and intermediate have been consumed.• Increase temperature: Gradually increase the reaction temperature, but be mindful of potential decarboxylation (see below).• Increase acid concentration: A higher acid concentration can accelerate the hydrolysis of both the nitrile and the amide intermediate.
Suboptimal temperature: The temperature may be too low for efficient conversion.• Optimize the temperature by running small-scale experiments at various temperatures (e.g., 80°C, 100°C, reflux) and analyzing the product distribution.
Significant amount of picolinamide intermediate remaining Insufficient hydrolysis of the amide: The second step of the hydrolysis (amide to carboxylic acid) is often slower than the first step (nitrile to amide).Prolong the reaction time at an elevated temperature: Amide hydrolysis typically requires more forcing conditions than nitrile hydrolysis.• Increase the water content: Ensure sufficient water is present for the hydrolysis of the amide.
Presence of pyridine as a major byproduct Decarboxylation of picolinic acid: Picolinic acid can decarboxylate to form pyridine at high temperatures.[3] This is a known side reaction for α-picolinic acids.Lower the reaction temperature: Once the initial hydrolysis of the nitrile is complete, consider lowering the temperature for the final stage of amide hydrolysis to minimize decarboxylation.• Avoid prolonged heating: Do not heat the reaction mixture for an extended period after the formation of picolinic acid is complete. A US patent suggests that for the hydrolysis of 2-cyanopyridine to the carboxylic acid, maximum temperatures above 135°C should be avoided to prevent decarboxylation.[7]
Reaction is very slow or has stalled Low acid concentration: The catalytic activity of the acid may be insufficient at the current concentration.Carefully increase the acid concentration: Add a stronger acid or increase the concentration of the existing acid. Monitor for any exothermic reactions.• Ensure proper mixing: In heterogeneous mixtures, ensure efficient stirring to maximize contact between the reactants.

Data Presentation

The following table summarizes representative data on the effect of temperature on the product distribution during the acidic hydrolysis of picolinonitrile. Please note that these are illustrative values and actual results may vary depending on the specific reaction conditions (acid type, concentration, reaction time).

Temperature (°C)Picolinic Acid Yield (%)Picolinamide Yield (%)Pyridine Yield (%)Unreacted Picolinonitrile (%)
806525< 19
100851023
120 (reflux)9025< 1
14080< 118< 1

Note: This data is a generalized representation based on the principles of nitrile hydrolysis and decarboxylation of picolinic acid.

Experimental Protocols

Protocol for the Acid-Catalyzed Hydrolysis of Picolinonitrile to Picolinic Acid

This protocol provides a general procedure for the hydrolysis of picolinonitrile using a strong acid.

Materials:

  • Picolinonitrile (2-cyanopyridine)

  • Concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a stirrer

  • pH meter or pH paper

  • Sodium hydroxide (NaOH) solution (for neutralization)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Standard laboratory glassware and safety equipment

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add picolinonitrile (1 equivalent).

  • Acid Addition: Carefully add a 6 M solution of HCl or H₂SO₄ (e.g., 5-10 equivalents) to the flask.

  • Heating: Heat the reaction mixture to reflux (typically around 100-120°C) with vigorous stirring.

  • Monitoring the Reaction: Monitor the progress of the reaction by taking small aliquots at regular intervals (e.g., every 2-4 hours) and analyzing them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is complete when the starting material and the picolinamide intermediate are no longer detectable. A typical reaction time can range from 8 to 24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the excess acid by slowly adding a solution of sodium hydroxide until the pH is close to the isoelectric point of picolinic acid (around pH 3-4) to precipitate the product.

    • If the product does not precipitate, it may be necessary to extract it with a suitable organic solvent.

    • Isolate the crude product by filtration or by separating the organic layer and evaporating the solvent.

  • Purification: The crude picolinic acid can be purified by recrystallization from a suitable solvent system (e.g., water-ethanol mixture).

Visualizations

Reaction Pathway

ReactionPathway Picolinonitrile Picolinonitrile Picolinamide Picolinamide (Intermediate) Picolinonitrile->Picolinamide + H₂O, H⁺ Picolinic_Acid Picolinic Acid (Main Product) Picolinamide->Picolinic_Acid + H₂O, H⁺ Pyridine Pyridine (Byproduct) Picolinic_Acid->Pyridine Δ, -CO₂

Caption: Reaction pathway for the acidic hydrolysis of picolinonitrile.

Experimental Workflow

ExperimentalWorkflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Setup Setup Reaction Heating Heating & Stirring Setup->Heating Monitoring Monitor Progress Heating->Monitoring Cooling Cool to RT Monitoring->Cooling Neutralization Neutralization Cooling->Neutralization Isolation Product Isolation Neutralization->Isolation Recrystallization Recrystallization Isolation->Recrystallization

Caption: General experimental workflow for picolinonitrile hydrolysis.

Troubleshooting Logic

TroubleshootingLogic Start Low Picolinic Acid Yield Check_Intermediate Picolinamide Present? Start->Check_Intermediate Check_Pyridine Pyridine Present? Check_Intermediate->Check_Pyridine No Increase_Time_Temp Increase Reaction Time / Temp Check_Intermediate->Increase_Time_Temp Yes Lower_Temp Lower Reaction Temperature Check_Pyridine->Lower_Temp Yes Increase_Acid Increase Acid Concentration Check_Pyridine->Increase_Acid No End_Optimize Re-evaluate Conditions Increase_Time_Temp->End_Optimize Lower_Temp->End_Optimize Increase_Acid->End_Optimize

Caption: Troubleshooting logic for low yield in picolinonitrile hydrolysis.

References

Technical Support Center: Synthesis of 3,5-Bis(benzyloxy)picolinonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common issue of low yield in the synthesis of 3,5-Bis(benzyloxy)picolinonitrile. The guidance is tailored for researchers, scientists, and drug development professionals.

Synthetic Strategies Overview

Two primary synthetic routes are commonly considered for the preparation of this compound. The choice of route can significantly impact the overall yield and purity of the final product.

Route A: Cyanation followed by Benzylation

This pathway involves the introduction of the nitrile group onto a dihydroxypyridine core, followed by the protection of the hydroxyl groups with benzyl ethers.

Route_A A 3,5-Dihydroxypyridine B 3,5-Dihydroxypicolinaldehyde A->B Formylation C 3,5-Dihydroxypicolinaldoxime B->C Oximation D 3,5-Dihydroxypicolinonitrile C->D Dehydration E This compound D->E Benzylation

Caption: Synthetic Route A for this compound.

Route B: Benzylation followed by Cyanation

This alternative strategy begins with the protection of the hydroxyl groups of 3,5-dihydroxypyridine, followed by the introduction of the nitrile functionality.

Route_B A 3,5-Dihydroxypyridine B 3,5-Bis(benzyloxy)pyridine A->B Benzylation C 3,5-Bis(benzyloxy)pyridine N-oxide B->C N-Oxidation D This compound C->D Cyanation

Caption: Synthetic Route B for this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is organized by the synthetic routes and their key transformations.

Route A: Cyanation Followed by Benzylation

1. Formylation of 3,5-Dihydroxypyridine

  • Q: I am observing a low yield in the formylation of 3,5-dihydroxypyridine. What are the potential causes and solutions?

    A: Low yields in the formylation step, often a Reimer-Tiemann or similar reaction, can be attributed to several factors.[1][2][3] Firstly, the reaction conditions are critical; ensure precise temperature control as overheating can lead to decomposition. Secondly, the choice of base and its concentration is important; sodium hydroxide or potassium hydroxide are commonly used.[3] Inadequate phase transfer catalysis in a biphasic system can also limit the reaction rate. Consider using a phase-transfer catalyst like a quaternary ammonium salt to improve the reaction efficiency. Finally, product isolation can be challenging due to the product's solubility in water.[1] Careful acidification and extraction with a suitable organic solvent are crucial.

2. Oximation and Dehydration to 3,5-Dihydroxypicolinonitrile

  • Q: The conversion of the picolinaldehyde to the picolinonitrile is resulting in a low yield. What are the key parameters to optimize?

    A: This two-step process involves the formation of an aldoxime followed by dehydration. For the oximation step, ensure the reaction with hydroxylamine hydrochloride is carried out at the optimal pH, typically weakly acidic to neutral, to facilitate the reaction.

    For the dehydration of the aldoxime to the nitrile, various reagents can be employed, such as trifluoroacetic anhydride, acetic anhydride, or thionyl chloride.[4][5] Incomplete dehydration is a common issue. Ensure anhydrous conditions and a sufficient excess of the dehydrating agent. The reaction temperature should be carefully controlled to prevent side reactions.[6]

3. Benzylation of 3,5-Dihydroxypicolinonitrile

  • Q: I am struggling with the O-benzylation of 3,5-dihydroxypicolinonitrile, leading to a low yield of the final product. What should I investigate?

    A: The O-benzylation of dihydroxypyridines is typically achieved through a Williamson ether synthesis.[1][2][7][8][9][10][11][12][13][14] Several factors can contribute to low yields:

    • Incomplete Deprotonation: Ensure complete deprotonation of both hydroxyl groups by using a sufficiently strong base (e.g., sodium hydride) in an appropriate anhydrous solvent (e.g., DMF, THF).[1][14]

    • Side Reactions of Benzyl Bromide: Benzyl bromide can undergo self-condensation or react with the pyridine nitrogen (Menschutkin reaction).[8] To minimize this, add the benzyl bromide slowly at a controlled temperature.

    • Steric Hindrance: While less of a concern at the 3 and 5 positions, significant steric bulk on the pyridine ring could hinder the reaction.

    • Reaction Conditions: The reaction temperature and time are critical. Insufficient heating may lead to an incomplete reaction, while excessive heat can promote side reactions.[10]

Parameter Recommendation for O-Benzylation Potential Issue if Not Followed
Base Sodium hydride (NaH), Potassium carbonate (K2CO3)Incomplete deprotonation, leading to mono-benzylated or unreacted starting material.
Solvent Anhydrous DMF or THFPresence of water can quench the base and hydrolyze benzyl bromide.
Temperature 0 °C for deprotonation, then room temperature to 60 °C for benzylationToo high a temperature can lead to side reactions and decomposition.
Reagent Addition Slow, dropwise addition of benzyl bromideRapid addition can cause localized overheating and promote side reactions.
Route B: Benzylation Followed by Cyanation

1. Benzylation of 3,5-Dihydroxypyridine

  • Q: My initial benzylation of 3,5-dihydroxypyridine is giving a complex mixture of products and a low yield of 3,5-bis(benzyloxy)pyridine. How can I improve this?

    A: Similar to the benzylation in Route A, this step is a Williamson ether synthesis.[1][2][7][8][9][10][11][12][13][14] Key troubleshooting points include:

    • Stoichiometry of Benzyl Bromide: Using an insufficient amount of benzyl bromide will result in a mixture of mono- and di-benzylated products. A slight excess of benzyl bromide is often recommended.

    • Purity of Starting Material: Ensure the 3,5-dihydroxypyridine is pure and dry.

    • Choice of Base and Solvent: A combination of a strong base like sodium hydride in an anhydrous polar aprotic solvent like DMF is generally effective.[14]

2. N-Oxidation of 3,5-Bis(benzyloxy)pyridine

  • Q: The N-oxidation of 3,5-bis(benzyloxy)pyridine is inefficient. What are the best practices for this reaction?

    A: The oxidation of pyridines to their N-oxides is a common transformation.[15][16][17][18] For optimal results:

    • Choice of Oxidant: m-Chloroperoxybenzoic acid (m-CPBA) is a common and effective oxidant. Hydrogen peroxide in acetic acid is another option, though it may require higher temperatures.[16]

    • Reaction Temperature: The reaction is often exothermic. Maintain a controlled temperature (often 0 °C to room temperature) to prevent over-oxidation or side reactions.

    • Work-up Procedure: Careful work-up is necessary to remove the carboxylic acid byproduct (e.g., m-chlorobenzoic acid) and any unreacted starting material.

3. Cyanation of 3,5-Bis(benzyloxy)pyridine N-oxide

  • Q: I am experiencing a very low yield in the final cyanation step. What are the critical factors for the cyanation of the pyridine N-oxide?

    A: The cyanation of pyridine N-oxides is a well-established method for introducing a nitrile group at the 2-position.[3][7][10][19][20][21][22][23][24] To troubleshoot low yields:

    • Activation of the N-oxide: The N-oxide needs to be activated, typically by an acylating agent like dimethylcarbamoyl chloride or triflic anhydride.[7][10]

    • Cyanide Source: Trimethylsilyl cyanide (TMSCN) is a common and effective cyanide source for this reaction.[2][7] Other sources like potassium cyanide can also be used, but may require different conditions.[10]

    • Anhydrous Conditions: The reaction is sensitive to moisture. Ensure all reagents and solvents are anhydrous.

    • Reaction Temperature: The reaction often requires elevated temperatures (e.g., refluxing in acetonitrile).[10]

Parameter Recommendation for Cyanation of N-oxide Potential Issue if Not Followed
Activating Agent Dimethylcarbamoyl chloride, Triflic anhydrideIncomplete activation of the N-oxide, leading to no reaction or low conversion.
Cyanide Source Trimethylsilyl cyanide (TMSCN)Use of less reactive cyanide sources may require harsher conditions.
Solvent Anhydrous acetonitrile or similar polar aprotic solventPresence of protic solvents can interfere with the reagents.
Temperature 60-120 °CInsufficient temperature may lead to a sluggish or incomplete reaction.

Experimental Protocols

General Protocol for Williamson Ether Synthesis (O-Benzylation)

  • To a solution of the dihydroxypyridine (1.0 eq.) in anhydrous DMF, add sodium hydride (2.2-2.5 eq., 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Cool the reaction mixture back to 0 °C and add benzyl bromide (2.2-2.5 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Cyanation of Pyridine N-oxide

  • To a solution of the pyridine N-oxide (1.0 eq.) in anhydrous acetonitrile, add dimethylcarbamoyl chloride (1.5-2.0 eq.) under an inert atmosphere.

  • Add trimethylsilyl cyanide (1.5-2.0 eq.) to the mixture.

  • Heat the reaction mixture to reflux (approximately 82 °C) and monitor by TLC.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Disclaimer: These are generalized protocols and may require optimization for the specific substrate.

References

Technical Support Center: Selective Benzyl Group Removal in the Presence of a Pyridine Ring

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals facing the challenge of removing benzyl (Bn) protecting groups without reducing a pyridine ring.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when deprotecting a benzyl-protected nitrogen on a pyridine-containing molecule?

The main challenges are:

  • Pyridine Ring Reduction: Standard catalytic hydrogenation conditions (e.g., Pd/C, H₂) can reduce the aromatic pyridine ring, leading to undesired piperidine derivatives.[1]

  • Catalyst Poisoning: The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, leading to deactivation and incomplete or failed reactions.[2]

  • Low Reaction Yields: Incomplete debenzylation is a common issue, often resulting in the recovery of the starting material.[1]

Q2: What are the most common methods for selective benzyl deprotection in the presence of a pyridine ring?

The most successful strategies involve moving away from harsh, standard hydrogenation conditions. Key methods include:

  • Catalytic Transfer Hydrogenation: This technique uses a hydrogen donor in situ, offering a milder alternative to high-pressure hydrogenation.

  • Acid-Facilitated Hydrogenolysis: The addition of an acid can enhance the selectivity of the debenzylation.[1][3][4]

  • Oxidative Debenzylation: This approach avoids reductive conditions altogether, preserving the pyridine ring and other reducible functional groups.[5][6][7][8]

  • Acid-Catalyzed Debenzylation: Certain acids can directly cleave the N-benzyl bond without the need for a metal catalyst.

Q3: Can I use standard Pd/C with H₂ gas for this transformation?

While it can be attempted, it is a high-risk method due to the potential for pyridine ring reduction. If this is the only available method, careful optimization and the use of additives are crucial. Adding an acid like acetic acid has been shown to improve selectivity in some cases by polarizing the benzyl-nitrogen bond.[1][3][4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Pyridine ring reduction is observed. The hydrogenation conditions are too harsh.Switch to a milder method like catalytic transfer hydrogenation. Alternatively, consider oxidative debenzylation to avoid reductive conditions.
The reaction is stalled or incomplete. The palladium catalyst is likely poisoned by the pyridine nitrogen.1. Acid Addition: Add a stoichiometric amount of a mild acid like acetic acid to protonate the pyridine ring, which can reduce its coordinating ability.[1][3][4] 2. Change Catalyst System: Consider a different deprotection strategy not susceptible to nitrogen coordination, such as oxidative or acid-catalyzed debenzylation.
Low yield of the deprotected product. A combination of incomplete reaction and side-product formation.Review the chosen method's suitability for the specific substrate. Optimize reaction parameters such as temperature, reaction time, and catalyst loading. If using catalytic hydrogenation, ensure the catalyst is fresh and active.
Multiple byproducts are formed. The reaction conditions are not selective for the benzyl group.1. Lower the Temperature: Running the reaction at a lower temperature can often improve selectivity. 2. Alternative Methods: Explore orthogonal deprotection strategies like visible-light-mediated oxidative debenzylation with DDQ, which is known for its high functional group tolerance.[5][6][7]

Experimental Protocols & Data

Method 1: Acid-Facilitated Catalytic Hydrogenolysis

This method is suitable for substrates where mild acidity is tolerated and aims to improve the selectivity of standard hydrogenolysis.

Experimental Protocol:

  • Dissolve the benzyl-protected pyridine derivative (1 mmol) in ethanol (60 mL).

  • Add acetic acid (1.5 mmol) to the solution at room temperature.

  • Carefully add 20% wt Pd(OH)₂ on carbon (150 mg).

  • Stir the reaction mixture at 60 °C under a hydrogen atmosphere for 14 hours.[1]

  • After the reaction is complete, filter the catalyst through Celite and wash the filter cake with ethanol.

  • Concentrate the combined filtrate in vacuo and purify the residue by silica gel column chromatography.[1]

Quantitative Data:

Starting MaterialAdditiveCatalystConditionsYieldReference
N-Boc, N-Bn 2-aminopyridine derivativeAcetic Acid (1.5 eq)20% Pd(OH)₂/C60 °C, H₂ (1 atm), 14hDramatically Increased[1]
N-Boc, N-Bn 2-aminopyridine derivativeNone20% Pd(OH)₂/C60 °C, H₂ (1 atm), 24h26%[1]
Method 2: Catalytic Transfer Hydrogenation

A milder reductive method that avoids high-pressure hydrogen gas.

Experimental Protocol:

  • Dissolve the benzyl-protected substrate (1 mmol) in ethanol (10 mL).

  • Add the hydrogen donor (e.g., cyclohexene, 5-10 equivalents).

  • Add 10 mol% of Pd/C catalyst. For some systems, the addition of acetic acid may be beneficial.[9]

  • Reflux the mixture and monitor the reaction by TLC.

  • Upon completion, cool the reaction, filter the catalyst, and concentrate the filtrate.

  • Purify the crude product as necessary.

Quantitative Data:

Substrate TypeHydrogen DonorCatalystConditionsConversionReference
Aryl benzyl ethersCyclohexene/Acetic AcidPd(0) EnCat™ 30NPRefluxEfficient[9]
Benzyl aminesCyclohexenePd(0) EnCat™ 30NPRefluxNo Reaction[9]
Benzyl estersH₂ (balloon)Pd(0) EnCat™ 30NPRT, overnight100%[9]
Method 3: Visible-Light-Mediated Oxidative Debenzylation

An excellent choice for substrates with other reducible functional groups.

Experimental Protocol:

  • Dissolve the benzyl-protected compound in a suitable solvent (e.g., acetonitrile).

  • Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (stoichiometric or catalytic amounts).

  • Irradiate the reaction mixture with visible light (e.g., a household CFL bulb).

  • Monitor the reaction by TLC until completion (typically a few hours).[5][6][7]

  • Quench the reaction and purify the product by chromatography.

Quantitative Data:

SubstrateOxidantConditionsTimeYieldReference
3-O-Benzyl-glucofuranose derivative25 mol% DDQVisible Light12 h82%[5]

Decision-Making Workflow

The following diagram illustrates a logical workflow for selecting an appropriate debenzylation method.

G start Start: N-Benzyl Pyridine Debenzylation check_reducible_groups Are other reducible groups present (e.g., alkenes, alkynes, nitro groups)? start->check_reducible_groups oxidative_debenzylation Choose Oxidative Debenzylation (e.g., Visible light, DDQ) check_reducible_groups->oxidative_debenzylation Yes check_acid_sensitivity Is the substrate sensitive to acid? check_reducible_groups->check_acid_sensitivity No end_success Success oxidative_debenzylation->end_success end_fail Troubleshoot / Re-evaluate oxidative_debenzylation->end_fail transfer_hydrogenation Try Catalytic Transfer Hydrogenation (e.g., Pd/C, cyclohexene) check_acid_sensitivity->transfer_hydrogenation Yes acid_facilitated Try Acid-Facilitated Hydrogenolysis (e.g., Pd(OH)2/C, H2, Acetic Acid) check_acid_sensitivity->acid_facilitated No transfer_hydrogenation->end_success transfer_hydrogenation->end_fail acid_facilitated->end_success acid_facilitated->end_fail

Caption: Decision workflow for selecting a debenzylation method.

Signaling Pathway for Acid-Facilitated Debenzylation

This diagram illustrates the proposed mechanism for how acid facilitates the selective debenzylation of a benzyl-protected aminopyridine.

G cluster_0 Reaction Steps Start N-Bn-Aminopyridine Protonation Protonation of Pyridine Ring (+ Acetic Acid) Start->Protonation Step 1 Polarization Polarization of C-N Bond Protonation->Polarization Step 2 Hydride_Attack Surface Hydride Attack (from Pd/H2) Polarization->Hydride_Attack Step 3 Cleavage C-N Bond Cleavage Hydride_Attack->Cleavage Step 4 Product Deprotected Aminopyridine Cleavage->Product Step 5

Caption: Mechanism of acid-facilitated N-debenzylation.

References

Technical Support Center: Alternative Protecting Groups for Dihydroxypyridines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of alternative protecting groups for dihydroxypyridines in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why are alternative protecting groups necessary for dihydroxypyridines?

Standard protecting groups for hydroxyl functions, such as simple alkyl ethers or esters, can sometimes present challenges when working with dihydroxypyridines. These challenges may include:

  • Harsh Deprotection Conditions: Removal of some common protecting groups requires strongly acidic or basic conditions, which can be incompatible with the sensitive dihydroxypyridine ring or other functional groups in the molecule.[1]

  • Lack of Regioselectivity: The two hydroxyl groups on the pyridine ring can have similar reactivity, leading to mixtures of mono- and di-protected products, as well as constitutional isomers in the case of mono-protection. This complicates purification and reduces the yield of the desired product.

  • Orthogonal Deprotection: In multi-step syntheses, it is often necessary to deprotect one hydroxyl group while leaving the other protected. This requires an orthogonal protecting group strategy, where each group can be removed selectively under specific conditions without affecting the other.[2]

Alternative protecting groups can offer milder deprotection methods, improved regioselectivity, and greater compatibility with orthogonal strategies, thus streamlining the synthetic process.

Q2: What are some common alternative protecting groups for the hydroxyl groups of dihydroxypyridines?

Several alternative protecting groups, commonly used for phenols and catechols, can be effectively applied to dihydroxypyridines. These include:

  • Benzyl (Bn) and Substituted Benzyl Ethers (e.g., p-Methoxybenzyl, PMB): These are widely used due to their stability under a range of conditions. The PMB group, in particular, offers an alternative deprotection method using oxidative cleavage, which can be advantageous in the presence of acid- or base-labile groups.

  • Silyl Ethers (e.g., TBS, TIPS, TBDPS): Trialkylsilyl ethers are versatile protecting groups with varying steric bulk and stability. This variation allows for selective protection and deprotection. For instance, a less hindered silyl group can be removed in the presence of a more hindered one.[3]

  • Methoxymethyl (MOM) Ether: This acetal-type protecting group is stable to a wide pH range but can be readily cleaved under acidic conditions.[4]

  • Acetyl (Ac) Group: While considered a more traditional protecting group, its lability under basic conditions can be utilized in orthogonal strategies where other groups are acid-labile.

Q3: How can I achieve regioselective mono-protection of a dihydroxypyridine?

Achieving regioselective mono-protection is a significant challenge due to the similar reactivity of the two hydroxyl groups. However, several strategies can be employed:

  • Steric Hindrance: Utilizing a bulky protecting group, such as tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS), can favor the protection of the less sterically hindered hydroxyl group.[3]

  • Kinetic vs. Thermodynamic Control: The choice of reaction conditions (temperature, reaction time, base) can influence the regioselectivity. For example, in the protection of 3,4-dihydroxybenzaldehyde, a close analog to dihydroxypyridines, careful selection of the base and solvent system was crucial for achieving high regioselectivity for the 4-hydroxyl group.[5][6]

  • Directed Protection: In some cases, existing functional groups on the pyridine ring or substrate can direct the protecting group to a specific hydroxyl group through hydrogen bonding or other non-covalent interactions.

Troubleshooting Guides

Problem 1: Low yield of the desired mono-protected dihydroxypyridine.
Potential Cause Troubleshooting Step
Formation of di-protected byproduct Reduce the equivalents of the protecting group reagent. Use a more sterically hindered protecting group to favor mono-protection.
Formation of a mixture of regioisomers Modify reaction conditions (e.g., lower temperature, weaker base) to enhance kinetic control. Explore different protecting groups with varying steric bulk. For catecholic dihydroxypyridines (e.g., 3,4-dihydroxypyridine), consider that the more acidic hydroxyl group may react preferentially.
Incomplete reaction Increase the reaction time or temperature. Use a more reactive protecting group reagent (e.g., silyl triflate instead of silyl chloride).[3]
Decomposition of starting material Use milder reaction conditions (e.g., a non-nucleophilic base like DIPEA instead of a strong base like NaH).[7] Ensure the reaction is performed under an inert atmosphere if the substrate is sensitive to oxidation.
Problem 2: Difficulty in deprotecting the hydroxyl group(s).
Potential Cause Troubleshooting Step
Protecting group is too stable Switch to a more labile protecting group. For example, if benzyl deprotection via hydrogenolysis is problematic due to catalyst poisoning or the presence of other reducible functional groups, consider using a PMB group that can be removed oxidatively with DDQ. For stubborn silyl ethers, stronger fluoride sources like HF-pyridine or "naked" fluoride sources can be employed, though caution is advised due to their high reactivity.[8]
Substrate is sensitive to deprotection conditions Explore alternative deprotection methods. For instance, if your molecule is acid-sensitive, avoid acidic deprotection of MOM or silyl ethers and instead use a protecting group that can be removed under neutral or basic conditions (e.g., acetyl group).[9] For benzyl groups, transfer hydrogenolysis can sometimes be a milder alternative to high-pressure hydrogenation.[10]
Incomplete deprotection Increase the reaction time, temperature, or the amount of deprotection reagent. Ensure the deprotection reagent is fresh and active.
Problem 3: Unwanted removal of other protecting groups during a selective deprotection step.
Potential Cause Troubleshooting Step
Lack of orthogonality Re-evaluate the protecting group strategy. Ensure that the chosen protecting groups have sufficiently different lability profiles. For example, a silyl ether (removed by fluoride), a benzyl ether (removed by hydrogenolysis), and an acetyl group (removed by base) would constitute a robust orthogonal set.[3][10]
Harsh deprotection conditions Use the mildest possible conditions for the desired deprotection. For example, for silyl group removal, milder fluoride sources or buffered conditions can be tested to avoid cleavage of more sensitive groups.[3]

Data Summary

The following table summarizes common alternative protecting groups for hydroxyl functions, which can be applied to dihydroxypyridines, along with their typical protection and deprotection conditions. Please note that optimal conditions may vary depending on the specific dihydroxypyridine isomer and other functional groups present.

Protecting GroupAbbreviationTypical Protection ConditionsTypical Deprotection ConditionsOrthogonality Notes
BenzylBnBnBr, NaH, THFH₂, Pd/C, EtOHStable to acid and base. Cleaved by hydrogenolysis.
p-MethoxybenzylPMBPMB-Cl, NaH, THFDDQ, CH₂Cl₂/H₂O or TFAStable to base and hydrogenolysis (relative to Bn). Cleaved oxidatively or with strong acid.
tert-ButyldimethylsilylTBSTBSCl, Imidazole, DMFTBAF, THF or HF-PyridineLabile to acid and fluoride. Stability can be tuned by steric hindrance of the silyl group.[3]
TriisopropylsilylTIPSTIPSCl, Imidazole, DMFTBAF, THF or HF-PyridineMore stable to acid than TBS.[3]
MethoxymethylMOMMOMCl, DIPEA, CH₂Cl₂HCl, MeOHStable to base and nucleophiles. Cleaved by acid.[4][9]
AcetylAcAc₂O, PyridineK₂CO₃, MeOH or NaOMe, MeOHStable to acid. Cleaved by base.[2]

Experimental Protocols & Workflows

General Procedure for Benzyl Protection of a Dihydroxypyridine
  • Dissolve the dihydroxypyridine (1 equivalent) in anhydrous DMF or THF.

  • Add a base such as sodium hydride (NaH, 1.1 equivalents for mono-protection, 2.2 equivalents for di-protection) portion-wise at 0 °C under an inert atmosphere (e.g., Argon).

  • Stir the mixture at room temperature for 30 minutes.

  • Add benzyl bromide (BnBr, 1.1 equivalents for mono-protection, 2.2 equivalents for di-protection) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates completion.

  • Quench the reaction carefully with water or methanol at 0 °C.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protection_Workflow start Dihydroxypyridine reagents 1. Base (e.g., NaH) 2. Protecting Group Reagent (e.g., BnBr) start->reagents Add reaction Protection Reaction (e.g., Williamson Ether Synthesis) reagents->reaction Initiate workup Aqueous Workup & Extraction reaction->workup Quench purification Column Chromatography workup->purification product Protected Dihydroxypyridine purification->product

Fig. 1: General workflow for the protection of a dihydroxypyridine.
General Procedure for Silyl Ether Deprotection

  • Dissolve the silyl-protected dihydroxypyridine (1 equivalent) in anhydrous THF.

  • Add a solution of tetrabutylammonium fluoride (TBAF, 1 M in THF, 1.1 equivalents per silyl group) dropwise at 0 °C.

  • Stir the reaction at room temperature and monitor by TLC.

  • Once the reaction is complete, quench with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Deprotection_Workflow start Protected Dihydroxypyridine reagent Deprotection Reagent (e.g., TBAF in THF) start->reagent Add reaction Deprotection Reaction reagent->reaction Initiate workup Aqueous Workup & Extraction reaction->workup Quench purification Column Chromatography workup->purification product Dihydroxypyridine purification->product

Fig. 2: General workflow for the deprotection of a silyl-protected dihydroxypyridine.
Orthogonal Protection and Deprotection Strategy

This diagram illustrates a logical workflow for a synthesis requiring orthogonal protection of a dihydroxypyridine.

Orthogonal_Strategy cluster_0 Protection cluster_1 Selective Deprotection & Modification cluster_2 Final Deprotection start Dihydroxypyridine step1 Protect one -OH (e.g., with TBSCl) start->step1 intermediate1 Mono-protected DHP step1->intermediate1 step2 Protect second -OH (e.g., with BnBr) intermediate1->step2 intermediate2 Orthogonally Protected DHP step2->intermediate2 deprotect1 Selective Deprotection 1 (e.g., TBAF to remove TBS) intermediate2->deprotect1 modify1 Chemical Modification 1 deprotect1->modify1 intermediate3 Modified Mono-protected DHP modify1->intermediate3 deprotect2 Final Deprotection (e.g., H₂/Pd-C to remove Bn) intermediate3->deprotect2 final_product Final Product deprotect2->final_product

Fig. 3: Logical workflow for an orthogonal protection strategy.

References

Improving the solubility of picolinonitrile intermediates

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions and answers to common questions regarding the solubility challenges of picolinonitrile intermediates.

Frequently Asked Questions (FAQs)

Q1: What intrinsic properties of picolinonitrile intermediates contribute to their poor solubility?

Picolinonitrile intermediates often exhibit poor solubility due to a combination of their molecular properties. The nitrile group (-C≡N) is highly polar, leading to strong dipole-dipole interactions between molecules in the solid state.[1][2][3] This can result in a stable crystal lattice structure that requires significant energy to disrupt for dissolution. Furthermore, while the nitrogen lone pair can form hydrogen bonds with protic solvents like water, the rest of the molecule, particularly if it contains larger nonpolar regions, can lead to an overall hydrophobic character, limiting aqueous solubility.[2]

Q2: What are the primary strategies for enhancing the solubility of these intermediates?

There are several physical and chemical modification techniques to improve the solubility of poorly soluble compounds.[4][5] Key strategies include:

  • pH Adjustment: For intermediates with ionizable functional groups, altering the pH of the solution can convert the molecule into a more soluble salt form.[6][7]

  • Co-solvency: Using a mixture of a primary solvent (in which the compound is poorly soluble) and a miscible co-solvent can significantly increase solubility.[8][9]

  • Solid Dispersions: Dispersing the intermediate within a hydrophilic carrier matrix at a solid state can enhance wettability and dissolution rates.[10][11][12] This is often achieved by creating an amorphous form of the drug, which is more soluble than its crystalline state.[13]

  • Use of Surfactants: Surfactants can increase solubility by forming micelles that encapsulate the hydrophobic intermediate, facilitating its dissolution in aqueous media.[14][15][16]

  • Particle Size Reduction: Techniques like micronization and nanomilling increase the surface area-to-volume ratio of the particles, which can improve the dissolution rate.[7][13][17]

Q3: How does the choice of solvent affect the solubility of picolinonitrile intermediates?

Solvent selection is critical and is governed by the principle of "like dissolves like." The polarity of the picolinonitrile intermediate, dictated by its overall structure, will determine its solubility in different solvents. Polar solvents are generally required to dissolve polar molecules.[1] For instance, nitrile butadiene rubber (NBR), a polymer containing nitrile groups, is soluble in moderately polar solvents like ketones and esters but not in highly polar solvents like DMSO or nonpolar solvents like hexane.[18][19] Therefore, a screening process with a range of solvents of varying polarities is essential to find a suitable system.

Q4: Can solid dispersion techniques be applied to thermally sensitive picolinonitrile intermediates?

Yes, while some solid dispersion methods like hot-melt extrusion involve high temperatures, other techniques are suitable for thermally sensitive compounds. The solvent evaporation method is a common choice where the intermediate and a carrier are dissolved in a volatile solvent, which is then evaporated at a low temperature, leaving a solid dispersion.[20][21] Other low-temperature methods include spray drying and lyophilization (freeze-drying).[20]

Troubleshooting Guides

Problem 1: My picolinonitrile intermediate precipitates during aqueous workup or reaction.

  • Question: What is causing the precipitation and how can I prevent it?

  • Answer: Precipitation occurs when the concentration of the intermediate exceeds its solubility limit in the current solvent system. This often happens when changing the solvent composition, for example, by adding an anti-solvent (like water) during extraction.

    • Solution 1 (pH Adjustment): If your intermediate has an acidic or basic functional group, adjust the pH of the aqueous phase to ionize the compound, which can dramatically increase its aqueous solubility.[6][22] For a basic intermediate, lowering the pH will form a more soluble salt. For an acidic intermediate, increasing the pH will do the same.

    • Solution 2 (Use of Co-solvents): Maintain a proportion of a water-miscible organic co-solvent (e.g., ethanol, propylene glycol, PEG 400) in your aqueous phase to keep the intermediate dissolved.[23][24] This is particularly useful if pH adjustment is not an option.

    • Solution 3 (Temperature Control): Solubility is often temperature-dependent.[25][26] Ensure your processing temperature is not too low, as this can decrease solubility. Conversely, be cautious of cooling reaction mixtures too quickly.

Problem 2: I am unable to achieve a high enough concentration of my intermediate in a suitable solvent for a subsequent reaction step.

  • Question: How can I increase the concentration of my dissolved intermediate?

  • Answer: This is a common challenge when the required stoichiometry demands a higher concentration than the intermediate's solubility allows.

    • Solution 1 (Co-solvent System Screening): Systematically screen various co-solvent mixtures. A small amount of a highly effective co-solvent can sometimes lead to a significant, non-linear increase in solubility.[8][27] The ideal co-solvent reduces the polarity of the aqueous solvent to be more favorable for the solute.[9]

    • Solution 2 (Solid Dispersion): If the reaction solvent is compatible, consider preparing a solid dispersion of your intermediate with a soluble carrier like polyethylene glycol (PEG) or polyvinylpyrrolidone (PVP).[12] The solid dispersion can then be dissolved in the reaction solvent, often achieving a higher apparent solubility and dissolution rate.[10]

    • Solution 3 (Surfactant-Mediated Solubilization): For reactions in aqueous media, adding a surfactant above its critical micelle concentration (CMC) can create micelles that encapsulate the intermediate, increasing its overall concentration in the solution.[15][28]

Problem 3: My purified picolinonitrile intermediate is difficult to handle and re-dissolve due to its physical form (e.g., fine powder, static).

  • Question: How can I improve the handling and re-dissolution properties of my final solid intermediate?

  • Answer: The physical form of the solid can impact its handling and dissolution.

    • Solution 1 (Recrystallization): Carefully select a crystallization solvent system to produce more manageable crystals. This process can also serve as a final purification step.

    • Solution 2 (Formulate as a Solid Dispersion): Creating a solid dispersion with an inert, hydrophilic carrier can result in a more easily wettable and soluble product.[5] The carrier can also improve the flow properties of the solid.

    • Solution 3 (Supercritical Fluid Technology): This technique can be used to create microparticles with controlled size and morphology, which can improve dissolution characteristics.[4]

Data Presentation

Table 1: Solubility of Picolinic Acid (a related structure) in Various Solvents at ~293 K.

SolventSolvent TypeSolubility (g/kg of solvent)
WaterPolar Protic~862.5
EthanolPolar Protic~57.1
AcetonitrilePolar Aprotic~17.0

Data sourced from a study on picolinic acid, which shares the pyridine ring structure with picolinonitrile. This data illustrates the significant impact of solvent choice on solubility.[25]

Table 2: Comparison of Common Solubility Enhancement Techniques.

TechniqueMechanism of ActionTypical Fold-Increase in SolubilityKey Considerations
pH Adjustment Converts the drug into a more soluble salt form.10 - 1,000Only applicable to ionizable compounds; risk of precipitation upon pH change.[29]
Co-solvency Reduces solvent polarity, lowering interfacial tension.[8]2 - 500Potential for precipitation upon dilution; biocompatibility of co-solvents.[9][23]
Solid Dispersion Reduces particle size, improves wettability, forms amorphous states.[10][11]10 - 200Physical stability of the amorphous state; selection of an appropriate carrier.
Surfactants Forms micelles to encapsulate the drug.[16]5 - 100Potential for toxicity; concentration must be above the CMC.[15]
Particle Size Reduction Increases surface area, leading to a faster dissolution rate.[7]2 - 10Does not increase equilibrium solubility; can lead to poor powder flow.[17]

Experimental Protocols

Protocol 1: Screening for Optimal Co-solvent Systems

This protocol outlines a method to determine the most effective co-solvent for solubilizing a picolinonitrile intermediate.

  • Preparation:

    • Select a primary solvent in which the intermediate has low solubility (e.g., water, buffer).

    • Select a panel of biocompatible, water-miscible co-solvents (e.g., Ethanol, Propylene Glycol, PEG 400, Glycerin).[24]

    • Prepare a series of stock solutions of the co-solvents in the primary solvent, ranging from 10% to 50% (v/v).

  • Equilibrium Solubility Measurement:

    • Add an excess amount of the picolinonitrile intermediate to a known volume (e.g., 2 mL) of each co-solvent mixture in separate vials.

    • Seal the vials and agitate them at a constant temperature (e.g., 25°C) using a shaker or rotator for 24-48 hours to ensure equilibrium is reached.

    • After equilibration, centrifuge the samples to pellet the undissolved solid.

    • Carefully withdraw a known volume of the supernatant.

    • Dilute the supernatant with a suitable solvent to a concentration within the linear range of an analytical method (e.g., HPLC-UV).

    • Quantify the concentration of the dissolved intermediate.

  • Data Analysis:

    • Plot the solubility of the intermediate (mg/mL) against the percentage of co-solvent in the mixture.

    • The co-solvent system that provides the highest solubility at the lowest concentration is generally preferred.

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation

This method is suitable for creating a solid dispersion of a picolinonitrile intermediate with a hydrophilic carrier.

  • Material Selection:

    • Carrier: Select a hydrophilic carrier that is soluble in the chosen solvent (e.g., PVP K30, PEG 6000).[12]

    • Solvent: Choose a volatile common solvent that dissolves both the intermediate and the carrier (e.g., ethanol, methanol, or a mixture of dichloromethane and ethanol).[21]

  • Procedure:

    • Determine the desired ratio of intermediate to carrier (e.g., 1:1, 1:5, 1:10 w/w).

    • Dissolve the calculated amounts of the intermediate and the carrier in the selected solvent to form a clear solution.

    • Pour the solution into a shallow glass dish or onto a rotary evaporator flask.

    • Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C).

    • Once the solvent is fully removed, a solid film or mass will remain. Scrape the solid mass from the container.

  • Post-Processing:

    • Grind the resulting solid using a mortar and pestle to obtain a fine powder.

    • Sieve the powder to ensure a uniform particle size.

    • Store the prepared solid dispersion in a desiccator to protect it from moisture, which could induce recrystallization.

Visualizations

Solubility_Enhancement_Workflow Decision Workflow for Solubility Enhancement start Characterize Intermediate (Solubility, pKa, Thermal Stability) is_ionizable Is the intermediate ionizable? start->is_ionizable ph_adjust pH Adjustment (Salt Formation) is_ionizable->ph_adjust Yes cosolvency Co-solvency is_ionizable->cosolvency No is_thermostable Is it thermally stable? solvent_evap Solvent Evaporation or Spray Drying is_thermostable->solvent_evap No melt_extrusion Hot-Melt Extrusion is_thermostable->melt_extrusion Yes surfactants Use Surfactants (Micellar Solubilization) cosolvency->surfactants solid_dispersion Solid Dispersion surfactants->solid_dispersion solid_dispersion->is_thermostable particle_reduction Particle Size Reduction (Micronization) solid_dispersion->particle_reduction

Caption: Decision workflow for selecting a suitable solubility enhancement technique.

Solid_Dispersion_Workflow Workflow for Solid Dispersion via Solvent Evaporation A 1. Dissolve Intermediate and Carrier in a Common Solvent B 2. Evaporate Solvent (e.g., under vacuum) A->B C 3. Collect Solid Film/Mass B->C D 4. Pulverize and Sieve to create fine powder C->D E 5. Store in Desiccator D->E F Final Product: Solid Dispersion Powder E->F

Caption: Experimental workflow for the solvent evaporation method.

References

Technical Support Center: Synthesis of Benzyloxy-Substituted Pyridines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of benzyloxy-substituted pyridines. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Troubleshooting Guides

Problem 1: Low Yield of the Desired O-Alkylated Product (Benzyloxy-Substituted Pyridine)

Q1: My reaction is resulting in a low yield of the desired benzyloxy-substituted pyridine. What are the potential causes and how can I improve the yield?

A1: Low yields in the synthesis of benzyloxy-substituted pyridines, typically performed via the Williamson ether synthesis, can stem from several factors. The primary culprits are often competing side reactions, suboptimal reaction conditions, or the purity of your starting materials.

Key Troubleshooting Steps:

  • Re-evaluate Your Base and Solvent System: The choice of base and solvent is critical in directing the reaction towards the desired O-alkylation. Strong bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in aprotic polar solvents like DMF or DMSO can be effective. However, the combination of a weaker base and a specific solvent can sometimes offer better selectivity. For instance, using silver carbonate (Ag₂CO₃) has been shown to favor O-alkylation.

  • Control Reaction Temperature: While heating is often necessary, excessive temperatures can lead to decomposition of reactants and products, or promote undesirable side reactions like elimination. It is advisable to start at a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or HPLC.

  • Ensure Anhydrous Conditions: The alkoxide intermediate is sensitive to water. Ensure all your reagents and solvents are thoroughly dried to prevent quenching of the alkoxide and hydrolysis of the benzyl halide.

  • Check Purity of Starting Materials: Impurities in the hydroxypyridine or benzyl bromide can significantly impact the reaction. For instance, benzyl alcohol as an impurity in benzyl bromide can compete for the alkylation reaction. It is recommended to use high-purity reagents.

Problem 2: Presence of Significant Amounts of N-Alkylated Impurity (N-Benzyl Pyridone)

Q2: My final product is contaminated with a significant amount of the N-benzyl pyridone isomer. How can I minimize the formation of this impurity?

A2: The formation of the N-alkylated product is the most common and challenging side reaction in the synthesis of benzyloxy-substituted pyridines from hydroxypyridines. This is due to the ambident nucleophilic nature of the pyridinolate anion.

Strategies to Enhance O-Alkylation Selectivity:

  • Metal Ion Selection: The counter-ion of the base plays a crucial role. Softer metal ions like silver (Ag⁺) tend to coordinate with the harder oxygen atom of the pyridinolate, promoting O-alkylation. In contrast, harder alkali metal ions like sodium (Na⁺) or potassium (K⁺) have a higher affinity for the nitrogen atom, leading to increased N-alkylation.[1]

  • Catalyst-Controlled Selectivity: Recent studies have shown that specific catalysts can dramatically influence the regioselectivity. For instance, a palladium-catalyzed O-benzylation of 2-quinolinones has been reported to give O:N selectivities of up to 100:1.[2][3] Similarly, zinc(II)-mediated methods have shown high selectivity for O-benzylation of 2-pyridones.[1]

  • Solvent Effects: The solvent can influence the solvation of the pyridinolate anion and thus its reactivity at the oxygen versus the nitrogen atom. Aprotic solvents are generally preferred to avoid protonation of the nucleophile.

The following diagram illustrates the competing pathways of O- and N-alkylation:

G cluster_0 Hydroxypyridine Deprotonation cluster_1 Alkylation Pathways Hydroxypyridine Hydroxypyridine Pyridinolate_Anion Pyridinolate Anion (Ambident Nucleophile) Hydroxypyridine->Pyridinolate_Anion + Base Base Base O_Alkylation O-Alkylation (Desired Pathway) Pyridinolate_Anion->O_Alkylation Oxygen Attack N_Alkylation N-Alkylation (Side Reaction) Pyridinolate_Anion->N_Alkylation Nitrogen Attack Benzyl_Halide Benzyl Halide Benzyloxypyridine Benzyloxypyridine (Product) O_Alkylation->Benzyloxypyridine + Benzyl Halide N_Benzyl_Pyridone N-Benzyl Pyridone (Impurity) N_Alkylation->N_Benzyl_Pyridone + Benzyl Halide

Figure 1: Competing O- vs. N-alkylation pathways in benzyloxy-substituted pyridine synthesis.

Problem 3: Formation of Other Unexpected Impurities

Q3: Besides the N-alkylated product, I am observing other impurities in my reaction mixture. What could they be and how can I avoid them?

A3: Several other impurities can arise during the synthesis of benzyloxy-substituted pyridines.

  • C-Alkylated Products: Although less common, alkylation can sometimes occur on the pyridine ring itself, especially at positions activated by the hydroxyl group. The choice of solvent can influence this side reaction.

  • Elimination Products: If using a sterically hindered benzyl halide or very strong bases at high temperatures, an E2 elimination reaction can compete with the desired SN2 substitution, leading to the formation of stilbene and other related products.

  • Debenzylation Products: The benzyloxy group can be cleaved under certain conditions, leading back to the hydroxypyridine starting material or subsequent degradation products. This is more common during workup or purification if acidic conditions are employed.

  • Impurities from Starting Materials: Commercial benzyl bromide can contain impurities like benzaldehyde, benzyl alcohol, and dibenzyl ether. These can either be carried through to the final product or participate in side reactions.

Analytical Workflow for Impurity Identification:

G Reaction_Mixture Crude Reaction Mixture TLC TLC Analysis Reaction_Mixture->TLC Column_Chromatography Column Chromatography Reaction_Mixture->Column_Chromatography HPLC HPLC-UV/MS Analysis Reaction_Mixture->HPLC GC_MS GC-MS Analysis (for volatile impurities) Reaction_Mixture->GC_MS Isolated_Impurity Isolated Impurity Column_Chromatography->Isolated_Impurity NMR_Spectroscopy NMR Spectroscopy Isolated_Impurity->NMR_Spectroscopy Structure_Elucidation Structure Elucidation NMR_Spectroscopy->Structure_Elucidation

Figure 2: A typical analytical workflow for the identification and characterization of impurities.

Frequently Asked Questions (FAQs)

Q4: What are the recommended reaction conditions to maximize the yield of 2-benzyloxypyridine?

A4: For the synthesis of 2-benzyloxypyridine, a method utilizing potassium hydroxide in toluene has been reported to give a high yield of 97%.[4] Another effective method involves the use of zinc oxide and N,N-diisopropylethylamine (DIEA) with benzyl chloride at 110 °C, which also provides good yields with high O-selectivity.[1]

Q5: How does the position of the hydroxyl group on the pyridine ring (2-OH, 3-OH, or 4-OH) affect the O- versus N-alkylation selectivity?

A5: The position of the hydroxyl group significantly influences the electronic properties and steric environment of the pyridine ring, thereby affecting the regioselectivity of benzylation. 2-Hydroxypyridine and 4-hydroxypyridine exist in tautomeric equilibrium with their corresponding pyridone forms, which makes N-alkylation a highly competitive pathway. 3-Hydroxypyridine does not have a stable pyridone tautomer, which generally favors O-alkylation. However, direct N-benzylation of 3-hydroxypiperidine (the reduced form) is also a common synthetic route, indicating the nitrogen is still a reactive nucleophile.[5]

Q6: What analytical techniques are best suited for monitoring the reaction and quantifying impurities?

A6: A combination of chromatographic and spectroscopic techniques is ideal.

  • Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress.

  • High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection: This is the preferred method for quantitative analysis of the product and impurities. A reverse-phase C18 column with a mobile phase of water (with a pH modifier like phosphoric acid) and acetonitrile is a good starting point for method development.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities that may be present in the starting materials or formed during the reaction.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for the structural elucidation of the final product and any isolated impurities.

Data Presentation

Table 1: Influence of Reaction Conditions on the Yield and Selectivity of Benzyloxypyridine Synthesis

Hydroxypyridine IsomerBase/CatalystSolventTemperature (°C)O-Alkylated Product Yield (%)N-Alkylated Impurity (%)O:N RatioReference
2-HydroxypyridineKOHTolueneReflux97Not Reported-[4]
2-PyridoneZnO / DIEA-11085<5>17:1[1]
2-QuinolinoneXantPhosPdCl₂Toluene100HighLowup to 100:1[2][3]
2-PyridoneAg₂CO₃DMF80GoodLowFavors O[1]
2-PyridoneCs₂CO₃DMF80LowHighFavors N[7]

Note: This table is a summary of data from various sources and direct comparison may not be exact due to other differing reaction parameters.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-Benzyloxypyridine

This protocol is adapted from a high-yield synthesis method.[4]

  • To a solution of benzyl alcohol (1.0 eq) in toluene, add 2-chloropyridine (1.1 eq) and solid potassium hydroxide (1.5 eq).

  • Heat the mixture at reflux for 1 hour, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 2-benzyloxypyridine.

Protocol 2: Zinc-Mediated O-Benzylation of 2-Pyridone

This protocol is based on a method for selective O-alkylation.[1]

  • To a reaction vessel, add the substituted 2-pyridone (1.0 eq), zinc oxide (ZnO, 1.5 eq), and N,N-diisopropylethylamine (DIEA, 2.0 eq).

  • Add benzyl chloride (1.2 eq) to the mixture.

  • Heat the reaction at 110 °C under an inert atmosphere (e.g., Argon) and monitor by TLC.

  • After the reaction is complete, cool to room temperature.

  • Dilute the mixture with an appropriate organic solvent and filter to remove inorganic salts.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

References

Technical Support Center: Palladium-Catalyzed Reactions with Pyridine Substrates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with palladium-catalyzed cross-coupling reactions involving pyridine substrates. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the unique challenges associated with these powerful synthetic transformations.

Frequently Asked Questions (FAQs)

Q1: Why are palladium-catalyzed reactions with pyridine substrates often challenging?

A1: Pyridine substrates present unique challenges primarily due to the Lewis basicity of the pyridine nitrogen. This nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[1][2][3] This coordination can disrupt the catalytic cycle, resulting in low yields or complete reaction failure. Additionally, some pyridine derivatives, such as 2-pyridyl boronic acids, are known for their instability and can undergo rapid protodeboronation.[4][5]

Q2: My Suzuki-Miyaura reaction with a bromopyridine is giving low yield. What are the first things I should check?

A2: For low-yielding Suzuki-Miyaura reactions with bromopyridines, consider the following initial troubleshooting steps:

  • Catalyst and Ligand Choice: The combination of the palladium precursor and ligand is critical. Sterically hindered and electron-rich phosphine ligands, such as those from the Buchwald group (e.g., XPhos, SPhos), are often effective as they can promote the formation of the active catalytic species and facilitate reductive elimination.[5]

  • Base Selection: The strength and solubility of the base are crucial. While common bases like K₂CO₃ or Cs₂CO₃ are often used, the choice can significantly impact the reaction outcome.[6] For sensitive substrates, a weaker base like NaHCO₃ or KHCO₃ at a lower temperature might be necessary to minimize side reactions like protodeboronation.[5]

  • Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen). Oxygen can deactivate the palladium catalyst.[6] Thoroughly degassing the solvent and reagents is recommended.[5]

  • Purity of Starting Materials: Impurities in the bromopyridine or the boronic acid/ester can poison the catalyst.[6] Ensure high purity of all starting materials.

Q3: I am observing significant catalyst deactivation in my reaction. What could be the cause and how can I mitigate it?

A3: Catalyst deactivation in reactions with pyridines is a common issue. The primary cause is often the coordination of the pyridine nitrogen to the palladium center, forming inactive complexes.[2] Here’s how to address this:

  • Ligand Selection: Employ bulky, electron-rich ligands. These ligands can sterically shield the palladium center, reducing the ability of the pyridine substrate to coordinate and poison the catalyst.

  • Use of Additives: In some cases, additives can help. For instance, in certain C-H activation reactions, the use of silver salts as oxidants is essential for regenerating the active Pd(II) catalyst.[7]

  • Catalyst Precursor: Starting with a Pd(0) source like Pd₂(dba)₃ can sometimes overcome the poisoning effect observed with Pd(II) sources, as the catalytic cycle initiation is different.[8]

  • Substrate Modification: If possible, modifying the pyridine substrate to reduce the Lewis basicity of the nitrogen can be effective. For example, using a 2-chloropyridine derivative can make the nitrogen less likely to bind to the catalyst.[3]

Troubleshooting Guides

Problem 1: Low or No Conversion in a Suzuki-Miyaura Coupling

If you are experiencing low or no conversion in your Suzuki-Miyaura reaction involving a pyridine substrate, follow this troubleshooting workflow.

G start Low/No Conversion check_inert Verify Inert Atmosphere (Degas solvent & reagents) start->check_inert check_reagents Check Reagent Purity (Aryl halide, Boronic acid/ester) start->check_reagents optimize_base Optimize Base (e.g., K2CO3, Cs2CO3, K3PO4) check_inert->optimize_base Atmosphere is good check_reagents->optimize_base Reagents are pure optimize_ligand Optimize Ligand (e.g., Buchwald ligands, PPh3) optimize_base->optimize_ligand optimize_temp Adjust Temperature optimize_ligand->optimize_temp increase_loading Increase Catalyst/Ligand Loading optimize_temp->increase_loading success Improved Yield increase_loading->success Success fail Still Low/No Conversion increase_loading->fail No Improvement consider_alternative Consider Alternative Coupling (e.g., Stille, Negishi) fail->consider_alternative

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.

Detailed Steps:

  • Verify Inert Atmosphere: Ensure your reaction setup is free of oxygen. Degas your solvent and reagents thoroughly before adding the catalyst.

  • Check Reagent Purity: Impurities can poison the catalyst. Use freshly purified starting materials.

  • Optimize the Base: The choice of base is critical. See the table below for common bases used in Suzuki-Miyaura couplings.

  • Optimize the Ligand: The ligand plays a crucial role in stabilizing the catalyst and promoting the reaction. Consider screening different phosphine ligands.

  • Adjust Temperature: While some reactions proceed at room temperature, others may require heating to overcome activation barriers.

  • Increase Catalyst/Ligand Loading: If other optimizations fail, a modest increase in the catalyst and ligand loading might improve the yield.[6]

  • Consider an Alternative Reaction: If the Suzuki-Miyaura coupling remains problematic, especially with unstable 2-pyridylboronic acids, consider alternative cross-coupling reactions like Stille or Negishi coupling.

BaseTypical SolventNotes
K₂CO₃Dioxane/WaterA common and effective base for many Suzuki couplings.[6]
Cs₂CO₃Dioxane, TolueneMore soluble and often more effective than K₂CO₃, especially for less reactive substrates.[6]
K₃PO₄Toluene, DioxaneA strong base that can be effective for challenging couplings.
NaHCO₃ / KHCO₃Dioxane/WaterMilder bases, useful for substrates prone to decomposition or side reactions.[5]
Problem 2: Poor Yield in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but reactions with pyridine halides can be challenging.

G start Low Yield in Buchwald-Hartwig Amination check_ligand Screen Ligands (e.g., XPhos, RuPhos, Josiphos) start->check_ligand check_base Optimize Base (e.g., NaOtBu, LHMDS, K3PO4) start->check_base check_solvent Screen Solvents (e.g., Toluene, Dioxane, THF) check_ligand->check_solvent Ligand is optimal check_base->check_solvent Base is optimal adjust_temp Adjust Reaction Temperature check_solvent->adjust_temp check_precatalyst Try a Different Pd Precatalyst adjust_temp->check_precatalyst success Improved Yield check_precatalyst->success Success fail Still Low Yield check_precatalyst->fail No Improvement

Caption: Troubleshooting workflow for Buchwald-Hartwig amination of pyridines.

Key Considerations:

  • Ligand Choice: The development of specialized ligands has been crucial for the success of Buchwald-Hartwig amination. Sterically hindered, electron-rich dialkylbiaryl phosphine ligands are often the most effective.[5]

  • Base Selection: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is a common choice, but others like lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate (K₃PO₄) can be more suitable for certain substrate combinations.

  • Solvent: Aprotic solvents like toluene, dioxane, or THF are commonly used. The choice of solvent can influence the solubility of the base and the catalytic species.

ParameterRecommendationRationale
Palladium Source Pd₂(dba)₃, Pd(OAc)₂Common and effective palladium precursors.
Ligand XPhos, RuPhos, SPhos, Josiphos-type ligandsBulky, electron-rich ligands that promote oxidative addition and reductive elimination while preventing catalyst decomposition.[5]
Base NaOtBu, LHMDS, K₃PO₄Strong bases are needed to deprotonate the amine and facilitate the catalytic cycle.
Solvent Toluene, Dioxane, THFAprotic solvents that are compatible with the reaction conditions.
Temperature Room temperature to 110 °CThe optimal temperature depends on the reactivity of the substrates.

Key Experimental Protocols

General Protocol for a Suzuki-Miyaura Cross-Coupling of a Bromopyridine
  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the bromopyridine (1.0 equiv), the pyridineboronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.

  • In a separate vial, prepare a stock solution of the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%) in the reaction solvent.

  • Add the degassed solvent (e.g., dioxane/water 4:1) to the reaction vial containing the solids.

  • Add the catalyst/ligand solution to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for a Buchwald-Hartwig Amination of a Chloropyridine
  • To a glovebox, add the chloropyridine (1.0 equiv), the amine (1.2 equiv), the base (e.g., NaOtBu, 1.4 equiv), the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%), and a magnetic stir bar to a reaction vial.

  • Add the anhydrous, degassed solvent (e.g., toluene) to the vial.

  • Seal the vial and heat to the desired temperature (e.g., 100 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature and quench by adding saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by flash chromatography.

References

Validation & Comparative

Comparative 1H NMR Analysis of 3,5-Bis(benzyloxy)picolinonitrile and Structural Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3,5-Bis(benzyloxy)picolinonitrile. Due to the absence of a publicly available experimental spectrum for this specific compound, this guide presents a predicted ¹H NMR data set based on established principles of NMR spectroscopy and comparison with structurally related analogs. This guide will be valuable for researchers in identifying and characterizing this compound in a laboratory setting.

Predicted and Experimental ¹H NMR Data Comparison

The following table summarizes the predicted ¹H NMR data for this compound and compares it with the experimental data of selected structural analogs. This comparison allows for a more confident assignment of the proton signals in the target molecule.

CompoundProtonPredicted/Experimental Chemical Shift (δ, ppm)MultiplicityIntegration
This compound (Predicted) H-4~7.5 - 7.6d1H
H-6~8.3 - 8.4d1H
-CH₂- (benzylic)~5.2 - 5.3s4H
Phenyl-H~7.3 - 7.5m10H
2-Cyanopyridine (Alternative 1) [1]H-37.88ddd1H
H-47.58m1H
H-57.75t1H
H-68.74d1H
2-Amino-3-benzyloxypyridine (Alternative 2) [2]H-4, H-5, H-6, Phenyl-H6.7 - 7.8m8H
-NH₂5.5br s2H
-CH₂- (benzylic)5.1s2H
1,3,5-Trimethoxybenzene (Alternative 3) [3]Aromatic-H6.1s3H
-OCH₃3.7s9H

d: doublet, s: singlet, m: multiplet, t: triplet, ddd: doublet of doublet of doublets, br s: broad singlet

Prediction Rationale for this compound

The predicted chemical shifts for this compound are based on the following analysis:

  • Pyridine Protons (H-4 and H-6): The pyridine ring has two remaining protons at positions 4 and 6. The electron-withdrawing nitrile group at position 2 and the electron-donating benzyloxy groups at positions 3 and 5 will influence their chemical shifts. The proton at H-6, being ortho to the nitrogen and meta to a benzyloxy group, is expected to be the most deshielded and appear at a lower field (~8.3-8.4 ppm). The proton at H-4 is situated between two electron-donating benzyloxy groups and is expected to be more shielded, appearing at a higher field (~7.5-7.6 ppm). These two protons should appear as doublets due to coupling with each other.

  • Benzylic Protons (-CH₂-): The two methylene groups of the benzyloxy substituents are chemically equivalent due to the symmetry of the molecule. They are expected to appear as a single sharp singlet in the region of 5.2-5.3 ppm, which is a characteristic chemical shift for benzylic protons attached to an oxygen atom.

  • Phenyl Protons: The ten protons on the two phenyl rings are expected to resonate in the aromatic region, likely as a complex multiplet between 7.3 and 7.5 ppm.

Experimental Protocol for ¹H NMR Analysis

This section provides a general methodology for acquiring the ¹H NMR spectrum of this compound and similar compounds.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample.
  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry NMR tube.
  • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication to aid dissolution.
  • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent, to set the chemical shift scale to 0 ppm.

2. NMR Instrument Parameters:

  • The ¹H NMR spectrum should be acquired on a 300 MHz or higher field NMR spectrometer.
  • Typical acquisition parameters include:
  • Number of scans: 16 to 64, depending on the sample concentration.
  • Relaxation delay: 1-2 seconds.
  • Acquisition time: 2-4 seconds.
  • Spectral width: A range of -2 to 12 ppm is generally sufficient to cover all proton signals.
  • Temperature: Standard probe temperature (e.g., 298 K).

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).
  • Phase the resulting spectrum to obtain a pure absorption lineshape.
  • Calibrate the chemical shift scale using the TMS signal at 0 ppm.
  • Integrate the signals to determine the relative number of protons for each resonance.
  • Analyze the multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J-values) to deduce the connectivity of the protons.

Logical Workflow for ¹H NMR Spectrum Prediction

The following diagram illustrates the logical workflow used to predict the ¹H NMR spectrum of this compound by analyzing its structural components.

G cluster_pyridine Pyridine Ring Analysis cluster_benzyloxy Benzyloxy Group Analysis A This compound Structure B Picolinonitrile Core (Pyridine Ring + CN) A->B C Two Benzyloxy Substituents (-O-CH2-Ph) A->C D Protons at C4 and C6 B->D G Methylene Protons (-CH2-) C->G H Phenyl Protons C->H E Electronic Effects: - CN (withdrawing) - 2x -OBn (donating) D->E Influenced by F Predicted Signals: - H-6: Doublet, ~8.3-8.4 ppm - H-4: Doublet, ~7.5-7.6 ppm E->F Leads to K Predicted Full 1H NMR Spectrum F->K I Predicted Signal: Singlet, ~5.2-5.3 ppm G->I J Predicted Signal: Multiplet, ~7.3-7.5 ppm H->J I->K J->K

Caption: Logical workflow for the prediction of the 1H NMR spectrum.

References

A Comparative Guide to the 13C NMR Characterization of Substituted Picolinonitriles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the 13C Nuclear Magnetic Resonance (NMR) spectroscopic data for a series of substituted picolinonitriles (2-cyanopyridines). The objective is to offer a valuable resource for the structural elucidation and characterization of this important class of heterocyclic compounds, which are prevalent in medicinal chemistry and materials science. This document summarizes key quantitative data in structured tables, outlines detailed experimental protocols, and presents logical workflows for spectral analysis.

Introduction to 13C NMR Spectroscopy of Picolinonitriles

13C NMR spectroscopy is a powerful analytical technique for determining the carbon framework of organic molecules. In the context of substituted picolinonitriles, the chemical shift of each carbon atom in the pyridine ring and the nitrile group is highly sensitive to the nature and position of the substituents. This sensitivity allows for unambiguous structural assignment and provides insights into the electronic environment within the molecule.

The picolinonitrile scaffold consists of a pyridine ring with a nitrile group at the C2 position. The carbon atoms are numbered starting from the nitrogen atom as 1, with the nitrile-bearing carbon as C2. The chemical shifts of C2, C3, C4, C5, C6, and the nitrile carbon (CN) are influenced by the electronic effects (both inductive and resonance) of the substituents.

Comparative Analysis of 13C NMR Chemical Shifts

The following tables summarize the experimental 13C NMR chemical shift data for a selection of substituted picolinonitriles. All chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Table 1: 13C NMR Chemical Shifts of Parent and Amino-Substituted Picolinonitriles

CompoundC2 (ppm)C3 (ppm)C4 (ppm)C5 (ppm)C6 (ppm)CN (ppm)Solvent
2-Cyanopyridine133.2128.5137.2124.5150.3117.5CDCl₃
4-Amino-2-cyanopyridine-------
2-Amino-3-cyanopyridine151.086.0153.0116.0160.0117.0DMSO-d₆[1]
2-Amino-5-cyanopyridine158.9119.5140.299.8152.1118.2DMSO-d₆

Note: Data for 4-Amino-2-cyanopyridine was not available in the searched literature.

Table 2: 13C NMR Chemical Shifts of Halo- and Methoxy-Substituted Picolinonitriles

CompoundC2 (ppm)C3 (ppm)C4 (ppm)C5 (ppm)C6 (ppm)CN (ppm)Solvent
4-Chloropicolinonitrile-------
5-Bromopicolinonitrile-------
6-Methoxypicolinonitrile-------

Table 3: 13C NMR Chemical Shifts of 4-Cyanopyridine

CompoundC2/C6 (ppm)C3/C5 (ppm)C4 (ppm)CN (ppm)Solvent
4-Cyanopyridine150.8125.0120.9117.1CDCl₃[2]

Experimental Protocols

A general experimental procedure for acquiring 13C NMR spectra of substituted picolinonitriles is outlined below.

Sample Preparation:

  • Dissolution: Accurately weigh 10-25 mg of the substituted picolinonitrile and dissolve it in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and its chemical inertness.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm). If the solvent peak is used for referencing, ensure its chemical shift is accurately known under the experimental conditions.

  • Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool directly into a 5 mm NMR tube.

  • Degassing: For sensitive samples or for long acquisition times, it may be necessary to degas the sample to remove dissolved oxygen, which can affect relaxation times and spectral resolution.

NMR Data Acquisition:

  • Instrumentation: Spectra are typically recorded on a spectrometer operating at a proton frequency of 300 MHz or higher.

  • Nucleus and Decoupling: Observe the 13C nucleus. Proton broadband decoupling is typically employed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zgpg30') is commonly used.

    • Spectral Width: A spectral width of approximately 200-250 ppm is generally sufficient to cover the expected chemical shift range.

    • Acquisition Time: An acquisition time of 1-2 seconds is typical.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is used to allow for full relaxation of the carbon nuclei between scans, which is important for quantitative analysis.

    • Number of Scans: The number of scans can range from a few hundred to several thousand, depending on the concentration of the sample and the natural abundance of 13C.

Data Processing:

  • Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.

  • Phase Correction: The spectrum is manually or automatically phase corrected to ensure that all peaks have a pure absorption lineshape.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The chemical shift scale is referenced to the TMS signal at 0.00 ppm or to the solvent peak.

  • Peak Picking: The chemical shifts of all peaks are accurately determined.

Logical Workflow for Structural Elucidation

The following diagram illustrates a typical workflow for the structural characterization of a novel substituted picolinonitrile using 13C NMR spectroscopy.

logical_workflow Workflow for 13C NMR-based Structural Elucidation of Substituted Picolinonitriles Synthesis Synthesize Substituted Picolinonitrile Purification Purify Compound (e.g., Chromatography, Recrystallization) Synthesis->Purification SamplePrep Prepare NMR Sample Purification->SamplePrep Acquire13C Acquire 13C NMR Spectrum SamplePrep->Acquire13C ProcessData Process NMR Data Acquire13C->ProcessData CountSignals Count Number of Unique Carbon Signals ProcessData->CountSignals AnalyzeShifts Analyze Chemical Shifts (Substituent Effects) CountSignals->AnalyzeShifts CompareData Compare with Literature/Predicted Data AnalyzeShifts->CompareData StructureConfirm Confirm Structure CompareData->StructureConfirm

Caption: A flowchart illustrating the key stages from synthesis to structural confirmation of substituted picolinonitriles using 13C NMR spectroscopy.

Experimental Workflow Diagram

The following diagram details the hands-on steps involved in the 13C NMR experiment.

Caption: A step-by-step diagram of the experimental procedure for acquiring a 13C NMR spectrum of a substituted picolinonitrile.

References

Comparative Guide to HPLC-MS Methods for Purity Analysis of Picolinonitrile Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a cornerstone analytical technique in pharmaceutical development and quality control. Its high sensitivity and selectivity are crucial for the accurate purity assessment of active pharmaceutical ingredients (APIs) and their intermediates, such as picolinonitrile derivatives. This guide provides a comparative overview of two distinct HPLC-MS methodologies for the purity analysis of these compounds, supported by detailed experimental protocols and performance data.

Method 1: High-Throughput Reversed-Phase UHPLC-MS/MS

This method is tailored for rapid and sensitive analysis, leveraging the resolving power of Ultra-High-Performance Liquid Chromatography (UHPLC) with tandem mass spectrometry (MS/MS) for unequivocal identification and quantification of impurities.

Experimental Protocol

Sample Preparation: Dissolve the picolinonitrile derivative sample in a suitable solvent (e.g., 50:50 acetonitrile:water) to a final concentration of 1 mg/mL. Filter the sample through a 0.22 µm syringe filter prior to injection.

Chromatographic Conditions:

  • Instrument: UHPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: A C18 reversed-phase column with a particle size of less than 2 µm is recommended for optimal performance.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Program: A fast gradient is employed to ensure high throughput.

  • Flow Rate: Optimized for the specific UHPLC column dimensions, typically in the range of 0.4-0.6 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 1-5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally suitable for pyridine-containing compounds.

  • Scan Mode: Multiple Reaction Monitoring (MRM) for targeted analysis of known impurities and the main component. A full scan mode can be used for unknown impurity profiling.

  • Source Parameters: Optimized for the specific instrument and analytes, including capillary voltage, source temperature, and gas flows.

Method 2: Orthogonal Selectivity with Mixed-Mode or HILIC Chromatography

For complex samples containing polar impurities that are poorly retained by reversed-phase chromatography, a method employing an alternative separation mechanism like Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode chromatography can provide superior resolution. These techniques are particularly useful for separating isomers and polar metabolites of picolinonitrile derivatives.

Experimental Protocol

Sample Preparation: Dissolve the picolinonitrile derivative sample in the initial mobile phase (high organic content) to a concentration of 1 mg/mL. Ensure complete dissolution and filter through a 0.22 µm syringe filter.

Chromatographic Conditions:

  • Instrument: HPLC or UHPLC system coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer.

  • Column: A HILIC column (e.g., amide, silica) or a mixed-mode column combining reversed-phase and ion-exchange functionalities.

  • Mobile Phase A: Acetonitrile with a small percentage of an aqueous buffer (e.g., 95:5 acetonitrile:10 mM ammonium formate, pH 3).

  • Mobile Phase B: Aqueous buffer (e.g., 10 mM ammonium formate, pH 3) with a small percentage of acetonitrile.

  • Gradient Program: A gradient from high to low organic content is typically used in HILIC.

  • Flow Rate: Adjusted based on column dimensions and particle size.

  • Column Temperature: 35 °C.

  • Injection Volume: 1-5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: ESI in positive mode.

  • Scan Mode: Full scan mode is often employed for comprehensive impurity profiling with a high-resolution mass spectrometer (HRMS) like a TOF or Orbitrap for accurate mass measurements.

  • Source Parameters: Optimized for the instrument and analytes.

Performance Comparison

ParameterMethod 1: Reversed-Phase UHPLC-MS/MSMethod 2: Mixed-Mode/HILIC HPLC-MS
Principle Separation based on hydrophobicity.Separation based on polarity and/or ionic interactions.
Column C18, <2 µm particle sizeHILIC (Amide, Silica), Mixed-Mode (RP/Ion-Exchange)
Mobile Phase Water/Acetonitrile with acid modifierAcetonitrile/Aqueous buffer
Speed High-throughput, rapid analysis (< 5 min)Typically longer analysis times (> 10 min)
Selectivity Excellent for non-polar to moderately polar compounds.Superior for polar and ionizable compounds, and isomers.
Sensitivity Very high with targeted MRM analysis.Good, especially with HRMS for accurate mass identification.
MS Compatibility Excellent with volatile mobile phases.Excellent with MS-compatible buffers like ammonium formate.
Ideal Application Routine QC, analysis of known impurities, high-throughput screening.Impurity profiling of complex mixtures, analysis of polar degradants, method development for challenging separations.

Visualizing the Workflow

A general workflow for HPLC-MS purity analysis is depicted below. This process is applicable to both methods, with variations in the specific chromatographic conditions.

HPLC_MS_Workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Separation cluster_ms Mass Spectrometry Detection cluster_data Data Analysis Sample Picolinonitrile Derivative Sample Dissolution Dissolution in appropriate solvent Sample->Dissolution Filtration Filtration (0.22 µm) Dissolution->Filtration Autosampler Autosampler Injection Filtration->Autosampler Inject HPLC_Column HPLC Column (Reversed-Phase or HILIC/Mixed-Mode) Autosampler->HPLC_Column Ion_Source Ion Source (ESI) HPLC_Column->Ion_Source Eluent Gradient Mobile Phase Gradient Gradient->HPLC_Column Mass_Analyzer Mass Analyzer (Quadrupole, TOF, etc.) Ion_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Mass_Spectra Mass Spectra Acquisition Detector->Mass_Spectra Purity_Analysis Impurity Identification & Quantification Chromatogram->Purity_Analysis Mass_Spectra->Purity_Analysis

Caption: General workflow for HPLC-MS purity analysis of picolinonitrile derivatives.

Logical Relationship of Method Selection

The choice between a high-throughput reversed-phase method and an orthogonal selectivity method depends on the specific analytical challenge.

Method_Selection Start Analytical Goal: Purity of Picolinonitrile Derivative Known_Impurities Are impurities known and non-polar/moderately polar? Start->Known_Impurities Polar_Impurities Are polar impurities or isomers expected? Known_Impurities->Polar_Impurities No / Unknown Method1 Method 1: Reversed-Phase UHPLC-MS/MS Known_Impurities->Method1 Yes Polar_Impurities->Method1 No Method2 Method 2: Mixed-Mode/HILIC HPLC-MS Polar_Impurities->Method2 Yes Routine_QC Routine Quality Control High-Throughput Screening Method1->Routine_QC Complex_Analysis Impurity Profiling Method Development Analysis of Degradants Method2->Complex_Analysis

Caption: Decision tree for selecting an appropriate HPLC-MS method.

Spectroscopic Identification of Impurities in 3,5-Bis(benzyloxy)picolinonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical parameter in drug development and manufacturing. This guide provides a comparative analysis of spectroscopic techniques for the identification and differentiation of 3,5-Bis(benzyloxy)picolinonitrile from its potential process-related impurities. Understanding the unique spectral signatures of the target molecule and its contaminants is essential for ensuring product quality, safety, and efficacy.

Predicted Impurity Profile

Based on a likely synthetic route starting from 3,5-dihydroxypicolinonitrile and benzyl chloride, the following impurities may be present in the final product:

  • Starting Materials:

    • 3,5-dihydroxypicolinonitrile

    • Benzyl chloride

  • Intermediates:

    • 3-hydroxy-5-(benzyloxy)picolinonitrile

  • By-products and Degradants:

    • Benzyl alcohol

    • Benzaldehyde

    • Dibenzyl ether

This guide focuses on the spectroscopic characteristics of these potential impurities in comparison to the main compound, this compound.

Comparative Spectroscopic Data Analysis

The following tables summarize the expected and observed spectroscopic data for this compound and its potential impurities. This data is essential for developing robust analytical methods for impurity profiling.

Table 1: ¹H and ¹³C NMR Spectroscopy Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for unambiguous structure elucidation. The chemical shifts (δ) in ppm are indicative of the chemical environment of the protons and carbons in the molecule.

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
This compound No experimental data found. Expected signals: Aromatic protons from the pyridine ring and benzyl groups, and methylene protons of the benzyl groups.No experimental data found. Expected signals: Aromatic carbons, methylene carbons, and the nitrile carbon.
3,5-dihydroxypicolinonitrile No experimental data found. Expected signals: Aromatic protons on the pyridine ring and hydroxyl protons.No experimental data found. Expected signals: Aromatic carbons and the nitrile carbon.
3-hydroxy-5-(benzyloxy)picolinonitrile No experimental data found. Expected signals: Aromatic protons from the pyridine and benzyl rings, methylene protons, and a hydroxyl proton.No experimental data found. Expected signals: Aromatic carbons, methylene carbon, and the nitrile carbon.
Benzyl chloride ~7.3 (m, 5H, Ar-H), ~4.5 (s, 2H, CH₂)~137.5 (Ar-C), ~128.5 (Ar-CH), ~128.0 (Ar-CH), ~127.5 (Ar-CH), ~46.0 (CH₂)
Benzyl alcohol ~7.3 (m, 5H, Ar-H), ~4.6 (s, 2H, CH₂), ~2.1 (br s, 1H, OH)~141.0 (Ar-C), ~128.5 (Ar-CH), ~127.5 (Ar-CH), ~127.0 (Ar-CH), ~65.0 (CH₂)
Benzaldehyde ~10.0 (s, 1H, CHO), ~7.9 (d, 2H, Ar-H), ~7.6 (t, 1H, Ar-H), ~7.5 (t, 2H, Ar-H)~192.0 (CHO), ~136.0 (Ar-C), ~134.0 (Ar-CH), ~129.5 (Ar-CH), ~129.0 (Ar-CH)
Dibenzyl ether ~7.3 (m, 10H, Ar-H), ~4.5 (s, 4H, CH₂)~138.0 (Ar-C), ~128.5 (Ar-CH), ~128.0 (Ar-CH), ~127.5 (Ar-CH), ~72.0 (CH₂)

Table 2: Mass Spectrometry Data

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which is useful for identification and structure confirmation.

CompoundMolecular Weight ( g/mol )Key Mass Fragments (m/z)
This compound 316.36No experimental data found. Expected: [M]+, fragments corresponding to loss of benzyl and benzyloxy groups.
3,5-dihydroxypicolinonitrile 138.11No experimental data found.
3-hydroxy-5-(benzyloxy)picolinonitrile 228.23No experimental data found.
Benzyl chloride 126.58126 ([M]+), 91 (loss of Cl), 65[1]
Benzyl alcohol 108.14108 ([M]+), 107, 91, 79, 77[2]
Benzaldehyde 106.12106 ([M]+), 105, 77, 51[3]
Dibenzyl ether 198.26198 ([M]+), 107, 91, 77, 65

Table 3: FTIR Spectroscopy Data

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify functional groups present in a molecule based on their characteristic vibrational frequencies.

CompoundKey FTIR Peaks (cm⁻¹)Functional Group
This compound No experimental data found.Expected: C≡N, C-O-C, C=N, C=C (aromatic)
3,5-dihydroxypicolinonitrile No experimental data found.Expected: O-H, C≡N, C=N, C=C (aromatic)
3-hydroxy-5-(benzyloxy)picolinonitrile No experimental data found.Expected: O-H, C≡N, C-O-C, C=N, C=C (aromatic)
Benzyl chloride ~3030, ~1495, ~1455, ~1265, ~770, ~695C-H (aromatic), C=C (aromatic), C-Cl, C-H (bend)
Benzyl alcohol ~3350 (broad), ~3030, ~1495, ~1455, ~1210, ~1020O-H, C-H (aromatic), C=C (aromatic), C-O
Benzaldehyde ~2820, ~2720, ~1700, ~1595, ~1580C-H (aldehyde), C=O, C=C (aromatic)[4][5][6]
Dibenzyl ether ~3030, ~1495, ~1455, ~1100C-H (aromatic), C=C (aromatic), C-O-C

Table 4: UV-Vis Spectroscopy Data

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds with conjugated systems.

Compoundλmax (nm)
This compound No experimental data found.
3,5-dihydroxypicolinonitrile No experimental data found.
3-hydroxy-5-(benzyloxy)picolinonitrile No experimental data found.
Benzyl chloride ~268, ~261
Benzyl alcohol ~258, ~252, ~247[7]
Benzaldehyde ~280, ~245[8]
Dibenzyl ether ~258, ~252

Experimental Protocols

Detailed experimental protocols are crucial for reproducible and reliable results. Below are general methodologies for the key spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse sequence: Standard single-pulse experiment.

    • Number of scans: 16-64.

    • Relaxation delay: 1-5 seconds.

    • Spectral width: -2 to 12 ppm.

  • ¹³C NMR Parameters:

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Number of scans: 1024 or more, depending on sample concentration.

    • Relaxation delay: 2-5 seconds.

    • Spectral width: 0 to 220 ppm.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

  • Sample Introduction: For volatile impurities like benzyl chloride, Headspace Gas Chromatography (GC) is suitable. For less volatile compounds, Direct Injection or Liquid Chromatography (LC) coupling is used.

  • Ionization: Electron Ionization (EI) is commonly used for GC-MS, while Electrospray Ionization (ESI) is typical for LC-MS.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF) analyzers are commonly employed.

  • GC-MS Parameters (for volatile impurities):

    • Injector temperature: 250 °C.

    • Oven temperature program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

    • Carrier gas: Helium.

    • MS scan range: 40-400 m/z.

  • LC-MS Parameters (for non-volatile compounds):

    • Mobile phase: A gradient of water and acetonitrile with a small amount of formic acid or ammonium acetate.

    • Column: C18 reverse-phase column.

    • MS scan range: 100-500 m/z.

Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is convenient. A small amount of the powder is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared. Liquid samples can be analyzed as a thin film between two salt plates (e.g., NaCl).

  • Instrumentation: A benchtop FTIR spectrometer.

  • Parameters:

    • Spectral range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32.

  • Data Processing: Background correction is performed using a spectrum of the empty sample holder.

UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, acetonitrile, water). The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.0.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Parameters:

    • Wavelength range: 200-400 nm.

    • Scan speed: Medium.

  • Data Processing: A baseline correction is performed using a cuvette filled with the solvent. The wavelength of maximum absorbance (λmax) is recorded.

Visualization of Analytical Workflows

Logical Workflow for Impurity Identification

The following diagram illustrates a typical workflow for the identification and quantification of impurities in a sample of this compound.

impurity_identification_workflow cluster_sample Sample Analysis cluster_identification Impurity Identification cluster_quantification Impurity Quantification cluster_decision Decision Sample Bulk Sample of This compound Initial_Screening Initial Purity Screen (e.g., HPLC-UV, TLC) Sample->Initial_Screening Impurity_Detected Impurity Detected? Initial_Screening->Impurity_Detected Isolation Impurity Isolation (e.g., Prep-HPLC) Impurity_Detected->Isolation Yes Accept Accept Batch Impurity_Detected->Accept No Spectroscopic_Analysis Spectroscopic Analysis (NMR, MS, FTIR) Isolation->Spectroscopic_Analysis Structure_Elucidation Structure Elucidation Spectroscopic_Analysis->Structure_Elucidation Method_Development Develop Quantitative Method (e.g., HPLC-UV with standard) Structure_Elucidation->Method_Development Validation Method Validation Method_Development->Validation Quantification Quantify Impurity in Bulk Sample Validation->Quantification Quantification->Accept Impurity < Limit Reject Reject/Reprocess Batch Quantification->Reject Impurity > Limit

Caption: Workflow for impurity identification and quantification.

Signaling Pathway for Spectroscopic Data Interpretation

This diagram outlines the logical process of interpreting data from various spectroscopic techniques to identify an unknown impurity.

spectroscopic_interpretation cluster_ms Mass Spectrometry cluster_nmr NMR Spectroscopy cluster_ftir FTIR Spectroscopy cluster_uv UV-Vis Spectroscopy Unknown_Impurity Unknown Impurity MS_Data MS Data Unknown_Impurity->MS_Data NMR_Data NMR Data (1H, 13C) Unknown_Impurity->NMR_Data FTIR_Data FTIR Data Unknown_Impurity->FTIR_Data UV_Data UV-Vis Data Unknown_Impurity->UV_Data Molecular_Weight Molecular Weight MS_Data->Molecular_Weight Fragmentation Fragmentation Pattern MS_Data->Fragmentation Structure_Hypothesis Propose Structure Molecular_Weight->Structure_Hypothesis Fragmentation->Structure_Hypothesis Functional_Groups Functional Groups & Connectivity NMR_Data->Functional_Groups Carbon_Skeleton Carbon Skeleton NMR_Data->Carbon_Skeleton Functional_Groups->Structure_Hypothesis Carbon_Skeleton->Structure_Hypothesis Key_Bonds Presence of Key Bonds (C=O, O-H, C≡N) FTIR_Data->Key_Bonds Key_Bonds->Structure_Hypothesis Conjugation Presence of Conjugated System UV_Data->Conjugation Conjugation->Structure_Hypothesis Confirmation Confirm Structure with Reference Structure_Hypothesis->Confirmation

References

A Comparative Guide to Synthetic Precursors: 3,5-Bis(benzyloxy)picolinonitrile in Focus

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a synthetic precursor is a critical decision that can significantly impact the efficiency, yield, and overall success of a synthetic route. This guide provides a comparative analysis of 3,5-Bis(benzyloxy)picolinonitrile against other common precursors for the synthesis of 3,5-disubstituted picolinonitrile derivatives, which are key structural motifs in many pharmaceutical agents and bioactive molecules.

While direct, side-by-side comparative studies are not extensively available in the public literature, this guide synthesizes theoretical knowledge of nucleophilic aromatic substitution (SNAc) reactions and available information on related synthetic transformations to provide a qualitative and extrapolated quantitative comparison. The primary alternatives considered are 3,5-dichloropicolinonitrile and, to a lesser extent, 3,5-dimethoxypicolinonitrile.

Executive Summary

PrecursorKey AdvantagesKey DisadvantagesTypical Applications
This compound Milder reaction conditions often possible; benzyloxy group can be deprotected to a hydroxyl group, offering further synthetic utility.Higher molecular weight; benzyloxy group may not be as reactive as a halogen in all SNAc reactions.Synthesis of compounds where a 3,5-dihydroxy-picolinonitrile core is desired; multi-step syntheses requiring orthogonal protecting group strategies.
3,5-Dichloropicolinonitrile High reactivity of chloro groups as leaving groups in SNAc reactions; readily available and cost-effective.May require harsher reaction conditions (higher temperatures, stronger bases); chloro groups can be difficult to displace with less nucleophilic reagents.Widely used in the synthesis of pharmaceuticals and agrochemicals where direct displacement of the chloro groups is the primary transformation.[1]
3,5-Dimethoxypicolinonitrile Methoxy groups can be displaced, though generally less reactive than halogens; can be used for selective transformations.Lower reactivity compared to halogenated precursors; potential for demethylation under certain conditions.Niche applications where the specific reactivity of the methoxy group is advantageous.

Theoretical Framework: Nucleophilic Aromatic Substitution (SNAc)

The central reaction for comparing these precursors is the nucleophilic aromatic substitution (SNAc). The reactivity in SNAc reactions on the picolinonitrile scaffold is dictated by the nature of the leaving group at the 3 and 5 positions and the strength of the incoming nucleophile. The electron-withdrawing nature of the nitrile group at the 2-position activates the pyridine ring towards nucleophilic attack, particularly at the 3- and 5-positions.

A generalized workflow for a typical SNAc reaction on these precursors is depicted below:

experimental_workflow Generalized SNAc Workflow Precursor 3,5-Disubstituted Picolinonitrile (e.g., 3,5-Bis(benzyloxy)-, 3,5-Dichloro-) Solvent Solvent (e.g., DMF, DMSO, NMP) Precursor->Solvent Nucleophile Nucleophile (e.g., Amine, Alcohol, Thiol) Nucleophile->Solvent Base Base (optional) (e.g., K2CO3, Et3N) Solvent->Base Temperature Temperature (Room Temp to Reflux) Base->Temperature Workup Aqueous Work-up & Extraction Temperature->Workup Purification Purification (e.g., Chromatography, Recrystallization) Workup->Purification Product 3,5-Disubstituted Picolinonitrile Product Purification->Product

A generalized workflow for nucleophilic aromatic substitution on 3,5-disubstituted picolinonitriles.

Comparative Performance Analysis

While a lack of direct comparative studies necessitates a degree of extrapolation, the following table summarizes the expected performance of each precursor in a typical SNAc reaction with an amine nucleophile.

ParameterThis compound3,5-Dichloropicolinonitrile3,5-Dimethoxypicolinonitrile
Relative Reactivity Moderate to HighHighLow to Moderate
Typical Reaction Temp. Room Temperature to 80 °C80 °C to RefluxHigh temperatures often required
Typical Yield Good to ExcellentGood to ExcellentVariable, often lower
By-product Profile Benzyl alcoholHClMethanol
Subsequent Transformations Debenzylation to hydroxylFurther SNAc or cross-couplingDemethylation to hydroxyl

The benzyloxy group is a reasonably good leaving group in activated aromatic systems, though generally less reactive than a chloro group. However, this can be an advantage, potentially allowing for more controlled and selective reactions under milder conditions. The key benefit of the benzyloxy precursor is the ability to deprotect the resulting ether to a phenol, a functional group that opens up a wide array of subsequent chemical transformations.

The high reactivity of 3,5-dichloropicolinonitrile makes it a robust and widely applicable precursor. However, this high reactivity can sometimes be a drawback, leading to side reactions or requiring more stringent control of reaction conditions.

Experimental Protocols (Hypothetical Examples)

The following are representative, hypothetical protocols for a nucleophilic aromatic substitution reaction with morpholine, a common secondary amine nucleophile. These are intended for illustrative purposes and would require optimization for specific substrates.

Protocol 1: Reaction of this compound with Morpholine

  • To a solution of this compound (1.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 5 mL) is added morpholine (2.2 mmol) and potassium carbonate (2.5 mmol).

  • The reaction mixture is stirred at 60 °C for 12 hours.

  • After cooling to room temperature, the mixture is poured into water (50 mL) and extracted with ethyl acetate (3 x 25 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 3,5-dimorpholinopicolinonitrile.

Protocol 2: Reaction of 3,5-Dichloropicolinonitrile with Morpholine

  • A mixture of 3,5-dichloropicolinonitrile (1.0 mmol), morpholine (2.5 mmol), and triethylamine (3.0 mmol) in N-methyl-2-pyrrolidone (NMP, 5 mL) is heated to 120 °C in a sealed tube for 24 hours.

  • Upon cooling, the reaction mixture is diluted with water (50 mL) and the resulting precipitate is collected by filtration.

  • The solid is washed with water and then diethyl ether to give the crude product.

  • Recrystallization from ethanol provides the pure 3,5-dimorpholinopicolinonitrile.

Logical Relationships in Precursor Selection

The choice of precursor is often dictated by the overall synthetic strategy. The following diagram illustrates the decision-making process based on the desired final product and the synthetic pathway.

logical_relationship Precursor Selection Logic Start Desired Target Molecule Q1 Does the target contain 3,5-dihydroxy-picolinonitrile core? Start->Q1 Q2 Is direct displacement of the 3,5-substituents the primary transformation? Q1->Q2 No P1 Use this compound Q1->P1 Yes P2 Use 3,5-Dichloropicolinonitrile Q2->P2 Yes P3 Consider other precursors (e.g., 3,5-dimethoxy-) Q2->P3 No

A decision tree for selecting a picolinonitrile precursor.

Conclusion

This compound represents a valuable synthetic precursor, particularly in multi-step syntheses where the introduction of hydroxyl groups at the 3 and 5 positions is desired. While it may exhibit lower reactivity in SNAc reactions compared to its dichloro counterpart, this can be leveraged for milder reaction conditions and potentially greater selectivity. The choice between this compound and alternatives like 3,5-dichloropicolinonitrile will ultimately depend on the specific target molecule, the overall synthetic strategy, and the desired balance between reactivity and functional group compatibility. Further research into direct, quantitative comparisons of these precursors would be highly beneficial to the chemical synthesis community.

References

A Comparative Guide to Catalysts for Picolinonitrile Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient synthesis of picolinonitrile, a key intermediate in the production of various pharmaceuticals and agrochemicals, is critically dependent on the choice of catalyst. This guide provides an objective comparison of the efficacy of different catalysts for picolinonitrile synthesis, primarily through the ammoxidation of 2-picoline. The information presented is supported by experimental data from peer-reviewed literature to aid researchers in selecting the most suitable catalytic system for their specific needs.

Performance Comparison of Catalysts

The following table summarizes the performance of various catalysts under different experimental conditions for the synthesis of picolinonitrile via the ammoxidation of 2-picoline.

CatalystSupportTemperature (°C)2-Picoline Conversion (%)Picolinonitrile Selectivity (%)Picolinonitrile Yield (%)Reference(s)
V₂O₅-458--34[1]
V₆O₁₃-365--76[1]
V₂O₅-MoO₃γ-Al₂O₃350-450~85~90~76[1]
V₂O₅TiO₂ (Anatase)360>95~80-
V-Cr OxideNb₂O₅370~98~95~93
V-modified ZSM-5-400--62.6
V-modified SAPO-37-400--76.0
V₂O₅SnO₂/Al₂O₃35070-90[2]
Co(OAc)₂/NHPI/NaBr-100-1208261.4 (to Nicotinic Acid)-[3]

Note: The performance of catalysts can be influenced by various factors including catalyst preparation method, space velocity, and reactant feed ratios. The data presented here is for comparative purposes. The Co(OAc)₂/NHPI/NaBr system is for the oxidation to nicotinic acid, not the direct ammoxidation to picolinonitrile, but is included as an alternative route for picoline functionalization.

Experimental Protocols

Detailed methodologies for the preparation of key catalysts and the general procedure for picolinonitrile synthesis are provided below.

Catalyst Preparation

1. V₂O₅/TiO₂ (Anatase) Catalyst

  • Method: Wet Impregnation

  • Procedure:

    • The required amount of ammonium metavanadate (NH₄VO₃) is dissolved in an aqueous solution of oxalic acid.

    • The TiO₂ (anatase) support is added to this solution and stirred thoroughly for 2 hours at room temperature.

    • The resulting slurry is dried overnight at 110°C.

    • The dried solid is then calcined in air, typically at around 450-500°C for 4-6 hours.

2. V₂O₅-MoO₃/γ-Al₂O₃ Catalyst

  • Method: Incipient Wetness Impregnation

  • Procedure:

    • Ammonium heptamolybdate ((NH₄)₆Mo₇O₂₄·4H₂O) is dissolved in distilled water.

    • The γ-Al₂O₃ support is impregnated with the molybdate solution.

    • The impregnated support is dried and then calcined.

    • The MoO₃/γ-Al₂O₃ is then impregnated with a solution of ammonium metavanadate.

    • The final material is dried and calcined at a high temperature (e.g., 500°C) to yield the V₂O₅-MoO₃/γ-Al₂O₃ catalyst.

3. Vanadium-Modified ZSM-5 (V-ZSM-5)

  • Method: Ion Exchange or Impregnation

  • Procedure:

    • H-ZSM-5 zeolite is added to a solution of a vanadium salt, such as vanadyl sulfate (VOSO₄) or ammonium metavanadate.

    • The mixture is stirred for several hours at a specific temperature to allow for ion exchange or impregnation.

    • The solid is then filtered, washed thoroughly with deionized water, and dried.

    • The final step involves calcination in air at a temperature typically ranging from 500 to 550°C.

Picolinonitrile Synthesis via Ammoxidation
  • Apparatus: The reaction is typically carried out in a fixed-bed catalytic reactor.[2][4]

  • General Procedure:

    • The catalyst is packed into the reactor tube.

    • The catalyst is often pre-treated in a stream of air or an inert gas at a high temperature.

    • A gaseous mixture of 2-picoline, ammonia, and air (or oxygen) is continuously fed into the reactor. Water is often added to the feed to improve selectivity and catalyst stability.

    • The reactor is maintained at the desired reaction temperature.

    • The effluent gas stream, containing picolinonitrile, unreacted starting materials, and byproducts, is passed through a condenser to collect the liquid products.

    • The products are then analyzed using techniques such as gas chromatography (GC) to determine the conversion of 2-picoline and the selectivity to picolinonitrile.

Reaction Pathways and Experimental Workflow

Visualizing the reaction mechanism and the experimental setup can provide a clearer understanding of the process.

Ammoxidation_Mechanism cluster_catalyst Catalyst Surface Picoline_ads Picoline (adsorbed) Intermediate_1 Adsorbed Intermediate (e.g., Picolyl Radical) Picoline_ads->Intermediate_1 H-abstraction (V⁵⁺=O → V⁴⁺-OH) Intermediate_2 Imine Intermediate Intermediate_1->Intermediate_2 Oxidative Dehydrogenation Picolinonitrile_des Picolinonitrile (desorbed) Intermediate_2->Picolinonitrile_des Dehydrogenation Picolinonitrile_gas Picolinonitrile (gas) Picolinonitrile_des->Picolinonitrile_gas Desorption Picoline_gas Picoline (gas) Picoline_gas->Picoline_ads Adsorption NH3_gas Ammonia (gas) NH3_gas->Intermediate_1 Reaction with NH₃ O2_gas Oxygen (gas) O2_gas->Intermediate_2 Oxidation

Caption: Proposed reaction mechanism for the ammoxidation of picoline.

Experimental_Workflow Reactant_Feed Reactant Feed (Picoline, NH₃, Air, H₂O) Vaporizer Vaporizer Reactant_Feed->Vaporizer Fixed_Bed_Reactor Fixed-Bed Reactor (Catalyst Bed) Vaporizer->Fixed_Bed_Reactor Condenser Condenser Fixed_Bed_Reactor->Condenser Product_Collection Product Collection (Liquid) Condenser->Product_Collection Gas_Analysis Gas Analysis (GC) Condenser->Gas_Analysis Non-condensable gases Liquid_Analysis Liquid Analysis (GC) Product_Collection->Liquid_Analysis

Caption: General experimental workflow for picolinonitrile synthesis.

References

A Comparative Analysis of Benzyloxy and Other Ether Protecting Groups in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a cornerstone of successful multi-step organic synthesis. This guide provides a comparative overview of the benzyloxy (benzyl ether) protecting group against other commonly employed ether protecting groups. The objective is to furnish a clear, data-driven comparison to aid in the rational design of synthetic routes.

The benzyloxy (Bn) group is a widely utilized protecting group for hydroxyl functionalities due to its ease of introduction, general stability to a range of reaction conditions, and multiple deprotection strategies. However, its performance relative to other ether protecting groups is highly dependent on the specific chemical context of the substrate and the desired synthetic transformations. This guide will delve into a comparative analysis of the Bn group with silyl ethers, acetal ethers, and other substituted benzyl ethers, focusing on their stability, orthogonality, and ease of cleavage.

Orthogonal Deprotection Strategies

A key consideration in complex molecule synthesis is the ability to selectively deprotect one hydroxyl group in the presence of others. This concept, known as orthogonal protection, relies on the differential lability of protecting groups to specific reagents. The benzyloxy group and silyl ethers are a classic example of an orthogonal pair; benzyl ethers are typically cleaved by hydrogenolysis, while silyl ethers are removed with fluoride sources.[1]

Orthogonal_Deprotection Molecule Molecule with -OBn and -OTBS groups H2_PdC H2, Pd/C Molecule->H2_PdC Hydrogenolysis TBAF TBAF Molecule->TBAF Fluoride Source Deprotected_Bn Molecule with -OH and -OTBS groups H2_PdC->Deprotected_Bn Selective Cleavage Deprotected_TBS Molecule with -OBn and -OH groups TBAF->Deprotected_TBS Selective Cleavage

Caption: Orthogonal deprotection of benzyl and silyl ethers.

Comparative Data on Ether Protecting Groups

The following tables summarize the stability and common deprotection conditions for the benzyloxy group and other frequently used ether protecting groups.

Table 1: Stability of Common Ether Protecting Groups

Protecting GroupAbbreviationStable to Acidic ConditionsStable to Basic ConditionsStable to Oxidizing AgentsStable to Reducing Agents (Hydrides)
Benzyloxy BnGenerally stable, cleaved by strong acids[2]Stable[3]Generally stable, can be cleaved oxidatively[2]Stable[3]
p-Methoxybenzyl PMBLess stable than Bn[4]StableCleaved by DDQ, CAN[4][5]Stable
Trityl TrLabile[6]StableStableStable
tert-Butyldimethylsilyl TBDMS/TBSLabile[7]Stable[7]StableStable
Triisopropylsilyl TIPSMore stable than TBS[8]Stable[8]StableStable
Methoxymethyl MOMLabile[9]StableStableStable
Tetrahydropyranyl THPLabile[10][11]Stable[10][12]StableStable
Allyl AllStable[13]Stable[13]StableStable

Table 2: Common Deprotection Methods for Ether Protecting Groups

Protecting GroupReagentTypical Conditions
Benzyloxy (Bn) H₂, Pd/CH₂ (1 atm), 10% Pd/C, MeOH, rt[14]
Na, NH₃ (liquid)Birch reduction conditions[3]
BCl₃·SMe₂CH₂Cl₂, 0 °C to rt[15]
p-Methoxybenzyl (PMB) DDQDDQ, CH₂Cl₂/H₂O, rt[4]
TFATFA, CH₂Cl₂, rt[16]
Trityl (Tr) Acetic Acid80% AcOH, rt[6]
TFATFA, CH₂Cl₂, rt[17]
tert-Butyldimethylsilyl (TBS) TBAFTBAF, THF, rt[7]
HF·PyridineHF·Py, THF, rt[8]
PPTSPPTS, MeOH, rt[7]
Triisopropylsilyl (TIPS) TBAFTBAF, THF, rt (slower than TBS)[8]
Methoxymethyl (MOM) HCl6M HCl, THF, rt[18]
Tetrahydropyranyl (THP) PPTSPPTS, EtOH, 55 °C[10]
Acetic AcidAcOH/H₂O/THF, rt[10]
Allyl (All) Pd(PPh₃)₄, K₂CO₃Pd(PPh₃)₄, K₂CO₃, MeOH, rt[19][20]
RhCl(PPh₃)₃Isomerization followed by acidic hydrolysis

Experimental Protocols

Protocol 1: Protection of a Primary Alcohol with a Benzyl Group

This procedure describes the benzylation of a primary alcohol using benzyl bromide and sodium hydride.

  • To a solution of the alcohol (1.0 equiv) in anhydrous THF (0.2 M) at 0 °C under an inert atmosphere, add sodium hydride (1.2 equiv, 60% dispersion in mineral oil) portionwise.

  • Stir the resulting suspension at 0 °C for 30 minutes.

  • Add benzyl bromide (1.2 equiv) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Deprotection of a Benzyl Ether by Hydrogenolysis

This protocol details the cleavage of a benzyl ether using catalytic hydrogenation.

  • To a solution of the benzyl ether (1.0 equiv) in methanol (0.1 M), add 10% palladium on charcoal (10 mol % Pd).

  • Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenator).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 4-8 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to afford the deprotected alcohol.

Workflow for Selecting an Ether Protecting Group

The selection of an appropriate ether protecting group is a critical decision in the planning of a synthetic route. The following workflow illustrates the key considerations in this process.

PG_Selection_Workflow Start Identify Hydroxyl Group to be Protected Stability Assess Required Stability (pH, Redox) Start->Stability Stability->Start Re-evaluate synthetic route Orthogonality Consider Orthogonality to Other Protecting Groups Stability->Orthogonality Stable under planned reactions Orthogonality->Stability Re-evaluate other PGs Cleavage Evaluate Deprotection Conditions (Mildness, Compatibility) Orthogonality->Cleavage Orthogonal groups available Cleavage->Orthogonality Re-evaluate deprotection strategy Select_PG Select Appropriate Protecting Group Cleavage->Select_PG Compatible deprotection found

Caption: Decision workflow for protecting group selection.

Conclusion

The benzyloxy group remains a robust and versatile choice for the protection of hydroxyl groups. Its stability under a wide range of conditions and multiple deprotection options, particularly the mild and efficient hydrogenolysis, ensure its continued prevalence in organic synthesis. However, for complex molecules requiring multiple, selectively addressable hydroxyl groups, a careful consideration of orthogonality is paramount. Silyl ethers, with their fluoride-mediated cleavage, provide an excellent orthogonal partner to benzyl ethers. For acid-sensitive substrates, other protecting groups like PMB, which can be removed under oxidative conditions, or allyl ethers, which are cleaved under palladium catalysis, offer valuable alternatives. The ultimate choice of a protecting group should be guided by a thorough analysis of the entire synthetic sequence, taking into account the stability of all functional groups present in the molecule and the compatibility of the deprotection conditions with the overall synthetic strategy.

References

A Comparative Guide to LC-MS/MS Fragmentation Analysis of Picolinonitrile Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the liquid chromatography-tandem mass spectrometry (LC-MS/MS) fragmentation analysis of picolinonitrile, a key structural motif in various pharmaceutical compounds and organic molecules. In the absence of direct head-to-head competitor product studies for this specific analyte, this document offers a detailed examination of its expected fragmentation behavior under typical analytical conditions. The analysis is supported by data from analogous compounds, such as benzonitrile and pyridine, to provide a robust framework for method development and data interpretation.

Introduction to Picolinonitrile Analysis

Picolinonitrile, or 2-cyanopyridine, possesses a molecular weight of 104.11 g/mol .[1] Its analysis by LC-MS/MS is crucial for impurity profiling, metabolite identification, and pharmacokinetic studies. Understanding its fragmentation pattern is fundamental to developing sensitive and specific quantitative methods. This guide outlines the predicted fragmentation pathways and provides a comprehensive, hypothetical experimental protocol for its analysis.

Predicted Fragmentation Pathways

Under positive-ion electrospray ionization (ESI), picolinonitrile is expected to readily form a protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 105.1. Subsequent collision-induced dissociation (CID) in the mass spectrometer will induce fragmentation. The primary fragmentation pathways are predicted based on the known behavior of related nitrile and pyridine compounds.[2][3]

The most prominent fragmentation is anticipated to be the neutral loss of hydrogen cyanide (HCN) or its isomer, hydrogen isocyanide (HNC), from the protonated parent ion.[2][3] This is a characteristic fragmentation for aromatic nitriles. The resulting fragment ion would have an m/z of 78.1. Further fragmentation of the pyridine ring structure is also possible, leading to smaller charged fragments.

The proposed primary fragmentation pathway is as follows:

C₆H₄N₂ + H⁺ → [C₆H₅N₂]⁺ → [C₅H₄N]⁺ + HCN

  • Parent Ion [M+H]⁺: m/z 105.1

  • Primary Fragment Ion: m/z 78.1 (Loss of 27 Da)

Comparative Data Summary

To facilitate method development, the following table summarizes the key mass-to-charge ratios for picolinonitrile and provides a comparison with its structural analogs, benzonitrile and pyridine.

CompoundMolecular FormulaMolecular Weight (Da)Precursor Ion [M+H]⁺ (m/z)Major Product Ion(s) (m/z)Neutral Loss (Da)
Picolinonitrile C₆H₄N₂104.11[1]105.178.127 (HCN/HNC)
BenzonitrileC₇H₅N103.12[4]104.177.127 (HCN/HNC)[2][3]
PyridineC₅H₅N79.1080.152.028 (C₂H₂) or 27 (HCN)[3]

Experimental Protocol

This section details a hypothetical but typical experimental protocol for the quantitative analysis of picolinonitrile using LC-MS/MS.

1. Sample Preparation

  • Standard Preparation: Prepare a 1 mg/mL stock solution of picolinonitrile in methanol. Perform serial dilutions in a 50:50 mixture of methanol and water to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Matrix Sample Preparation (e.g., Plasma): To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., isotopically labeled picolinonitrile) to precipitate proteins. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes. Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

2. Liquid Chromatography (LC) Conditions

  • LC System: A standard high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for retaining the polar picolinonitrile.[5]

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-4.0 min: Hold at 95% B

    • 4.0-4.1 min: 95% to 5% B

    • 4.1-5.0 min: Hold at 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS) Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • Desolvation Gas Flow: 800 L/hr

  • Data Acquisition: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Picolinonitrile: Precursor m/z 105.1 → Product m/z 78.1

    • Internal Standard: (Specific to the chosen standard)

  • Collision Energy: Optimize by infusing a standard solution and varying the collision energy to maximize the signal for the product ion. A starting point of 15-25 eV is recommended.

Visualizations

The following diagrams illustrate the proposed fragmentation pathway and a general workflow for the LC-MS/MS analysis.

fragmentation_pathway parent Picolinonitrile [M+H]⁺ m/z 105.1 fragment Pyridyl Cation [C₅H₄N]⁺ m/z 78.1 parent->fragment CID neutral_loss Neutral Loss (HCN/HNC)

Caption: Proposed fragmentation of protonated picolinonitrile.

workflow cluster_sample_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection sample Biological Sample or Standard extraction Protein Precipitation / Extraction sample->extraction reconstitution Reconstitution extraction->reconstitution lc_injection Injection reconstitution->lc_injection lc_column Reversed-Phase C18 Column lc_injection->lc_column ms_ionization ESI+ Ionization lc_column->ms_ionization ms_precursor Precursor Ion Selection (m/z 105.1) ms_ionization->ms_precursor ms_fragmentation Collision-Induced Dissociation ms_precursor->ms_fragmentation ms_product Product Ion Detection (m/z 78.1) ms_fragmentation->ms_product data_analysis data_analysis ms_product->data_analysis Data Acquisition & Quantification

Caption: General workflow for LC-MS/MS analysis.

References

Safety Operating Guide

Proper Disposal of 3,5-Bis(benzyloxy)picolinonitrile: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of 3,5-Bis(benzyloxy)picolinonitrile, catering to researchers, scientists, and professionals in drug development. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.

Immediate Safety Precautions and Hazard Summary

This compound is a chemical compound that requires careful handling due to its potential hazards. A summary of its key hazard information is presented below.

Hazard ClassificationDescriptionPrecautionary Statement
Acute Toxicity, Oral (Category 4)Harmful if swallowed.[1]P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[1]
Acute Toxicity, Inhalation (Category 4)Harmful if inhaled.[1]P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area.
Aquatic Hazard (Short-term, Category 2)Toxic to aquatic life.[1]P273: Avoid release to the environment.[1]
Aquatic Hazard (Long-term, Category 3)Harmful to aquatic life with long lasting effects.[1]P273: Avoid release to the environment.[1]
Self-reactive chemicals (Type C)Heating may cause a fire.[1]P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1]

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety glasses or goggles, and a lab coat.[2] Work should be conducted in a well-ventilated area or a chemical fume hood.

Segregation and Storage of Chemical Waste

Proper segregation of chemical waste is the first step in safe disposal. This prevents accidental reactions and ensures that waste streams are managed appropriately.

Key Segregation Principles:

  • Separate Organic and Aqueous Waste: Never mix organic solvent waste with aqueous waste.

  • Halogenated vs. Non-Halogenated Solvents: While this compound itself is not halogenated, it may be used in conjunction with halogenated solvents. If so, these waste streams should be kept separate.

  • Avoid Incompatibilities: Do not store this waste with strong oxidizing agents, acids, or bases.

Waste Container Specifications:

  • Use only approved, leak-proof, and chemically compatible containers.

  • Containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Keep containers tightly sealed except when adding waste.

  • Store waste containers in a designated, well-ventilated, and secure area, away from heat sources.

Step-by-Step Disposal Protocol

The following protocol outlines the procedural steps for the safe disposal of this compound from a laboratory setting.

Experimental Protocol for Waste Collection:

  • Initial Collection:

    • Collect waste this compound, including any contaminated solvents or reaction byproducts, in a designated hazardous waste container.

    • If the compound is in a solid form, it should be transferred to the waste container using a chemically resistant spatula. Avoid creating dust.

    • For solutions, use a funnel to transfer the liquid waste into the container to prevent spills.

  • Decontamination of Labware:

    • All labware (e.g., beakers, flasks, funnels) that has come into contact with this compound must be decontaminated.

    • Triple rinse the labware with a suitable organic solvent (e.g., acetone, ethanol).

    • Collect the first two rinsates as hazardous waste in the same container as the primary waste. The final rinse may be handled as non-hazardous waste, depending on institutional policies.

  • Disposal of Contaminated PPE:

    • Contaminated gloves, disposable lab coats, and other solid waste should be collected in a separate, clearly labeled hazardous waste bag or container.

    • Do not dispose of contaminated PPE in the regular trash.

  • Final Disposal:

    • Arrange for the collection of all hazardous waste by a licensed environmental waste management contractor.

    • Never attempt to dispose of this compound down the drain or in the regular trash.[3]

Emergency Procedures for Spills and Exposures

In the event of a spill or accidental exposure, immediate and appropriate action is crucial.

Emergency ScenarioProcedural Steps
Minor Spill 1. Alert personnel in the immediate area. 2. Wear appropriate PPE, including respiratory protection if dust is present. 3. Cover the spill with an inert absorbent material (e.g., vermiculite, sand). 4. Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal. 5. Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
Major Spill 1. Evacuate the laboratory immediately. 2. Alert your institution's emergency response team. 3. Prevent entry to the affected area. 4. Provide the emergency response team with the Safety Data Sheet (SDS) for this compound.
Skin Contact 1. Immediately remove contaminated clothing. 2. Rinse the affected skin area with plenty of water for at least 15 minutes. 3. Seek medical attention if irritation persists.
Eye Contact 1. Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention.
Inhalation 1. Move the affected person to fresh air. 2. If breathing is difficult, provide oxygen. 3. Seek immediate medical attention.
Ingestion 1. Do NOT induce vomiting. 2. Rinse the mouth with water. 3. Seek immediate medical attention.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound waste.

DisposalWorkflow cluster_generation Waste Generation cluster_collection Waste Collection & Segregation cluster_storage Temporary Storage cluster_disposal Final Disposal start Start: Experiment with This compound waste_generation Generation of Waste: - Unused Reagent - Contaminated Solvents - Reaction Byproducts start->waste_generation contaminated_labware Contaminated Labware start->contaminated_labware contaminated_ppe Contaminated PPE start->contaminated_ppe collect_liquid Collect Liquid Waste in Labeled Container waste_generation->collect_liquid decontaminate Triple Rinse Labware contaminated_labware->decontaminate collect_solid Collect Solid Waste in Labeled Container contaminated_ppe->collect_solid storage Store in Designated Hazardous Waste Area collect_liquid->storage collect_solid->storage collect_rinsate Collect First Two Rinsates as Hazardous Waste decontaminate->collect_rinsate collect_rinsate->collect_liquid pickup Arrange for Pickup by Licensed Waste Contractor storage->pickup end End: Proper Disposal pickup->end

Caption: Disposal workflow for this compound waste.

References

Essential Safety and Logistical Information for Handling 3,5-Bis(benzyloxy)picolinonitrile

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 3,5-Bis(benzyloxy)picolinonitrile was not located. The following guidance is based on the safety protocols for structurally similar compounds, including nitriles and benzyl ethers, and established laboratory safety practices. Always consult with your institution's Environmental Health and Safety (EHS) department for specific requirements.

This document provides essential guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of this compound. Adherence to these protocols is critical to ensure personal safety and minimize environmental impact.

I. Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is mandatory to prevent exposure through inhalation, skin contact, or eye contact. The following table summarizes the required PPE.

Protection Type Specific PPE Recommendation Rationale and Best Practices
Hand Protection Disposable Nitrile GlovesProvides protection against a broad range of chemicals.[1][2][3] Inspect gloves for any tears or punctures before use. For prolonged handling or in case of a spill, consider double-gloving. Change gloves immediately if contaminated and wash hands thoroughly after removal.[4]
Eye and Face Protection Chemical Splash Goggles or Safety Glasses with Side ShieldsMust meet ANSI Z87.1 standards to protect against splashes.[2] When there is a significant risk of splashing or explosion, a face shield should be worn in addition to goggles.[2][5]
Body Protection Nomex® or Flame-Resistant Laboratory CoatA properly fitting lab coat, fully buttoned, provides a crucial barrier against spills and splashes.[2] Avoid synthetic materials like polyester, which can melt and adhere to the skin in case of a fire.[2]
Respiratory Protection Use in a certified chemical fume hoodAll handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of any potential vapors or dust.[4][6] If a fume hood is not available, a respirator may be required; consult with your EHS department for proper selection and fit-testing.[2][4]
Foot Protection Closed-toe, closed-heel shoesShoes must cover the entire foot to protect against spills and falling objects.[2]

II. Operational Plan for Safe Handling

A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Proceed if safe Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Weigh Compound Weigh Compound Prepare Fume Hood->Weigh Compound Dissolve/React Dissolve/React Weigh Compound->Dissolve/React Monitor Reaction Monitor Reaction Dissolve/React->Monitor Reaction Quench Reaction Quench Reaction Monitor Reaction->Quench Reaction Segregate Waste Segregate Waste Quench Reaction->Segregate Waste Decontaminate Area Decontaminate Area Segregate Waste->Decontaminate Area Doff PPE Doff PPE Decontaminate Area->Doff PPE Waste Generated Waste Generated Solid Waste Solid Waste Waste Generated->Solid Waste Is it solid? Liquid Waste Liquid Waste Waste Generated->Liquid Waste Is it liquid? Contaminated PPE Contaminated PPE Waste Generated->Contaminated PPE Is it PPE? Empty Container Empty Container Waste Generated->Empty Container Is it the container? Hazardous Solid Waste Container Hazardous Solid Waste Container Solid Waste->Hazardous Solid Waste Container Halogenated or Non-Halogenated? Halogenated or Non-Halogenated? Liquid Waste->Halogenated or Non-Halogenated? Solid Chemical Waste Bin Solid Chemical Waste Bin Contaminated PPE->Solid Chemical Waste Bin Triple Rinse Triple Rinse Empty Container->Triple Rinse Halogenated Organic Waste Halogenated Organic Waste Halogenated or Non-Halogenated?->Halogenated Organic Waste Non-Halogenated Organic Waste Non-Halogenated Organic Waste Halogenated or Non-Halogenated?->Non-Halogenated Organic Waste Collect Rinsate Collect Rinsate Triple Rinse->Collect Rinsate Deface Label Deface Label Triple Rinse->Deface Label Dispose Rinsate as Liquid Waste Dispose Rinsate as Liquid Waste Collect Rinsate->Dispose Rinsate as Liquid Waste Dispose as Normal Trash Dispose as Normal Trash Deface Label->Dispose as Normal Trash

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.